molecular formula C4H3ClN2 B057796 Chloropyrazine CAS No. 14508-49-7

Chloropyrazine

Cat. No.: B057796
CAS No.: 14508-49-7
M. Wt: 114.53 g/mol
InChI Key: GELVZYOEQVJIRR-UHFFFAOYSA-N
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Description

2-Chloropyrazine is a versatile and high-value heteroaromatic building block essential for advanced chemical synthesis and drug discovery. Its primary research utility stems from the chlorine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a pyrazine core with a diverse range of nucleophiles, including amines, alkoxides, and thiols, enabling the efficient construction of complex molecular architectures. In medicinal chemistry, 2-Chloropyrazine is a critical intermediate for developing active pharmaceutical ingredients (APIs), particularly in the synthesis of pyrazinamide analogs for tuberculosis research and other nitrogen-containing heterocycles that target central nervous system (CNS) disorders and oncology. Furthermore, its application extends to materials science, where it acts as a precursor for ligands in catalytic systems and as a core structure in the development of electron-deficient π-conjugated systems for organic electronics. The electron-deficient nature of the pyrazine ring makes this compound an excellent candidate for studying charge-transfer complexes and for creating novel agrochemicals and functional materials. Our product is supplied with guaranteed high purity and consistency to ensure reliable performance in your most demanding synthetic applications, from early-stage discovery to scalable process development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrazine
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InChI

InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GELVZYOEQVJIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065779
Record name Chloropyrazine
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Molecular Weight

114.53 g/mol
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CAS No.

14508-49-7
Record name Chloropyrazine
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Record name Pyrazine, 2-chloro-
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Record name Pyrazine, 2-chloro-
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Record name Chloropyrazine
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Record name Chloropyrazine
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Foundational & Exploratory

Chloropyrazine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Chloropyrazine (CAS No. 14508-49-7)

This compound, a substituted heterocyclic amine, is a versatile building block in organic synthesis. Its unique chemical structure makes it a valuable intermediate in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its use in synthesis and purification.

Core Properties of this compound

This compound is a colorless to light yellow liquid with a distinct odor. It is moderately soluble in organic solvents and stable under a variety of conditions, which makes it a useful reagent in many chemical reactions. The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 14508-49-7[1][2][3]
Molecular Formula C₄H₃ClN₂[1][2]
Molecular Weight 114.53 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 153-154 °C (at 760 mmHg)[4]
93 °C (at 120 mmHg)[1]
Density 1.283 g/mL at 25 °C[4]
Refractive Index n20/D 1.539[4]
Solubility Soluble in methanol (B129727) and DMSO. Insoluble in water.[5]
Purity ≥ 97-99.94%[2][4]

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active molecules. Below are detailed experimental protocols for its purification and its use in the synthesis of antimalarial compounds.

Purification by Fractional Distillation

Fractional distillation is a common method for purifying this compound. This technique separates this compound from impurities with different boiling points.

Materials and Equipment:

  • Crude 2-Chloropyrazine

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer and adapter

  • Boiling chips

  • Clamps and stands

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently. As the mixture heats, a vapor ring will slowly rise through the fractionating column.

  • Control the heating rate to maintain a slow and steady distillation. The temperature at the thermometer should hold steady at the boiling point of this compound (153-154 °C at atmospheric pressure).

  • Collect the fraction that distills at a constant temperature. This is the purified 2-chloropyrazine.

  • Discard any initial fractions that distill at a lower temperature and any residue remaining in the flask after the desired fraction has been collected.

  • Allow the apparatus to cool completely before disassembling.

Synthesis of Antimalarial Triazolopyrazine Derivatives

This compound can be used as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic applications, such as antimalarial agents. The following is a representative procedure for the synthesis of a triazolopyrazine derivative.

Materials and Equipment:

  • 5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine (Scaffold 1)

  • Primary amine (e.g., phenethylamine)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine the 5-chloro-3-(4-chlorophenyl)-[1][2][6]triazolo[4,3-a]pyrazine scaffold with an excess of the primary amine.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, purify the product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the aminated triazolopyrazine derivative.

  • Characterize the final product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy.

Synthetic Workflow and Applications

This compound is a versatile building block used in the synthesis of a variety of compounds. Its reactivity allows for the introduction of diverse functional groups, leading to the creation of novel molecules with a wide range of biological activities.

G cluster_applications Synthetic Applications This compound This compound (CAS: 14508-49-7) cardiotonic Cardiotonic Agents This compound->cardiotonic Intermediate in Synthesis antimalarial Antimalarial Compounds This compound->antimalarial Starting Material beta_lactamase β-Lactamase Inhibitors This compound->beta_lactamase Precursor agrochemicals Agrochemicals (Pesticides, Herbicides) This compound->agrochemicals Intermediate materials Material Science (Polymers, Resins) This compound->materials Component

Caption: Synthetic pathways originating from this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity and associated signaling pathways of this compound itself. Its primary role in the life sciences is as a key intermediate in the synthesis of pharmacologically active compounds. The biological effects observed are therefore attributed to the final synthesized molecules rather than to this compound. For example, derivatives of this compound have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy. However, the mechanism of action is a property of the derivative, not of the this compound precursor. Further research is needed to elucidate any intrinsic biological activity of this compound.

References

An In-depth Technical Guide to 2-Chloropyrazine: Molecular Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloropyrazine, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents detailed experimental protocols for its synthesis and key synthetic transformations, including nucleophilic substitution and cross-coupling reactions. A significant application is highlighted through the mechanistic pathways of pyrazinamide, a crucial anti-tuberculosis drug derived from a 2-chloropyrazine precursor. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and organic synthesis.

Molecular Structure and Identification

2-Chloropyrazine is an aromatic heterocyclic compound characterized by a pyrazine (B50134) ring substituted with a single chlorine atom.

IUPAC Name: 2-chloropyrazine

Molecular Formula: C₄H₃ClN₂

Molecular Structure: The structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a chlorine atom attached to the carbon at position 2.

CAS Registry Number: 14508-49-7

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-chloropyrazine is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValue
Molecular Weight 114.53 g/mol
Appearance Colorless to yellow liquid
Boiling Point 153-154 °C
Density 1.283 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.539
Solubility Insoluble in water; Soluble in methanol, ethanol (B145695), and DMSO.[1][2]
Flash Point 57 °C
Spectroscopic Profile

The spectroscopic data are critical for the identification and characterization of 2-chloropyrazine.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • δ 8.60 (d, J=1.5 Hz, 1H)

  • δ 8.49 (d, J=2.5 Hz, 1H)

  • δ 8.39 (dd, J=2.5, 1.5 Hz, 1H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • δ 152.0

  • δ 145.2

  • δ 143.8

  • δ 142.5

IR (Infrared) Spectroscopy: The IR spectrum of 2-chloropyrazine exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure. Key peaks are observed in the regions of 3100-3000 cm⁻¹ (C-H aromatic stretching), 1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretching), and 850-550 cm⁻¹ (C-Cl stretching).

Synthesis and Reactivity

2-Chloropyrazine is a versatile intermediate, and its synthesis and subsequent reactions are of great interest in organic chemistry.

Synthesis of 2-Chloropyrazine

A common laboratory-scale synthesis involves the treatment of 2-hydroxypyrazine (B42338) with a chlorinating agent.

Experimental Protocol: Synthesis from 2-Hydroxypyrazine

Materials:

  • 2-Hydroxypyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-hydroxypyrazine (1 equivalent) and N,N-dimethylaniline (1.2 equivalents) in phosphorus oxychloride (3 equivalents) is prepared.

  • The mixture is heated to reflux and maintained at this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of ice-water.

  • The aqueous mixture is neutralized to pH 7-8 with a saturated solution of sodium bicarbonate.

  • The product is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford pure 2-chloropyrazine.

Key Reactions of 2-Chloropyrazine

The chlorine atom in 2-chloropyrazine is susceptible to displacement by nucleophiles and can participate in various cross-coupling reactions, making it a valuable precursor for a wide range of substituted pyrazines.

2-Aminopyrazine (B29847), a precursor to the anti-tuberculosis drug pyrazinamide, can be synthesized from 2-chloropyrazine via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2-Aminopyrazine

Materials:

Procedure:

  • A mixture of 2-chloropyrazine (10 parts by weight), anhydrous ammonia (25 parts by weight), and absolute ethanol (25 parts by volume) is placed in a sealed autoclave.

  • The mixture is heated to 175 °C with shaking for 3 hours.

  • After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crystalline brown residue is dissolved in hot benzene.

  • The hot solution is filtered to remove any insoluble resinous material and then cooled to 5 °C to induce crystallization.

  • The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.

Below is a graphical representation of the experimental workflow for the synthesis of 2-aminopyrazine from 2-chloropyrazine.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Mix 2-Chloropyrazine, Anhydrous Ammonia, and Ethanol in Autoclave heat Heat to 175°C for 3 hours with shaking start->heat cool Cool to Room Temperature heat->cool evaporate Remove Solvent and Excess Ammonia (Reduced Pressure) cool->evaporate dissolve Dissolve Residue in Hot Benzene evaporate->dissolve filter_hot Filter to Remove Insoluble Material dissolve->filter_hot crystallize Cool to 5°C to Crystallize filter_hot->crystallize filter_cold Filter to Collect Crystals crystallize->filter_cold wash Wash with Cold Benzene filter_cold->wash dry Dry Crystals wash->dry product 2-Aminopyrazine dry->product

References

An In-depth Technical Guide to the Synthesis of Chloropyrazine from Pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of chloropyrazine from pyrazine (B50134). It is intended for an audience with a background in organic chemistry, particularly those involved in pharmaceutical research and development, where pyrazine derivatives are crucial intermediates. This document details various synthetic strategies, including direct chlorination and functional group manipulation, supported by experimental protocols and quantitative data.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active compounds. Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto the pyrazine ring provides a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, the synthesis of this compound is not without its challenges. The electron-deficient nature of the pyrazine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to benzene. This guide explores the primary methods developed to achieve this transformation efficiently and selectively.

Synthetic Strategies for this compound

The synthesis of this compound from pyrazine can be broadly categorized into two main approaches: direct chlorination and synthesis from functionalized pyrazines.

2.1. Direct Chlorination of Pyrazine

Direct chlorination of the pyrazine ring is a challenging endeavor due to the deactivation of the ring by the two nitrogen atoms. In acidic media, protonation of the nitrogen atoms further deactivates the ring, making electrophilic substitution difficult.[1]

2.1.1. Vapor-Phase Chlorination

A patented method describes the vapor-phase chlorination of pyrazine to yield monothis compound.[2][3] This industrial process is carried out at high temperatures, typically between 300 to 600 °C, often in the presence of water vapor which acts as a diluent and helps to suppress the formation of tar and carbonaceous byproducts.[3] While this method can produce good yields, it is generally not practical for a standard laboratory setting due to the specialized equipment required.

2.1.2. Liquid-Phase Chlorination

Direct liquid-phase chlorination of pyrazine at room temperature has been reported to result in decomposition and the formation of carbonaceous materials.[2][3] More controlled methods using various chlorinating agents have been explored, though detailed protocols for the direct, high-yield liquid-phase chlorination of unsubstituted pyrazine are not abundant in the literature.

2.2. Synthesis via Pyrazine N-Oxide

A more common and generally more successful laboratory-scale approach involves the activation of the pyrazine ring through the formation of an N-oxide. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which activates the positions ortho and para to the N-oxide for both electrophilic and nucleophilic attack. This strategy has been effectively used to introduce a chlorine atom at the 2-position of the pyrazine ring.[4]

Reaction Mechanisms

The direct chlorination of pyrazine, when it occurs, is believed to proceed through an electrophilic aromatic substitution mechanism. However, due to the electron-deficient nature of the pyrazine ring, this reaction is significantly less facile than for electron-rich aromatics. The attacking electrophile is a positively charged chlorine species, which can be generated from various chlorinating agents.

The mechanism for the synthesis via pyrazine N-oxide involves the initial formation of the N-oxide, which then directs the chlorination to the activated positions. The subsequent removal of the N-oxide group, often by reduction, yields the desired this compound.

Experimental Protocols

4.1. Vapor-Phase Chlorination of Pyrazine

This protocol is adapted from patent literature and is intended for informational purposes, requiring specialized equipment.

Reaction: Pyrazine + Cl₂ (vapor) → 2-Chloropyrazine + HCl

Procedure:

  • A solution of pyrazine in water is vaporized.

  • The pyrazine and water vapor mixture is preheated to approximately 350 °C.

  • Chlorine gas is separately preheated.

  • The preheated reactant streams are mixed in a reaction tube heated to a temperature between 400-500 °C.[3]

  • The reaction products are cooled and condensed.

  • The aqueous solution is extracted with a suitable organic solvent (e.g., benzene).

  • The organic extracts are combined, dried, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation.[3]

ParameterValueReference
Pyrazine112 g (1.4 mols)[3]
Water272 g (15 mols)[3]
Chlorine54 g (0.76 mol)[3]
Reaction Temperature400-500 °C[3]
Contact Time2.4 seconds[3]
Yield of 2-Chloropyrazine62 g[3]
Unreacted Pyrazine25 g[3]

4.2. Synthesis of 2-Chloropyrazine via Pyrazine N-Oxide (Conceptual Workflow)

Step 1: Synthesis of Pyrazine N-Oxide

  • Reagents: Pyrazine, oxidizing agent (e.g., m-CPBA, H₂O₂, or peracetic acid).

  • General Procedure: Pyrazine is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and treated with the oxidizing agent at a controlled temperature. The reaction is monitored until completion, followed by workup and purification to isolate pyrazine N-oxide.

Step 2: Chlorination of Pyrazine N-Oxide

  • Reagents: Pyrazine N-oxide, chlorinating agent (e.g., POCl₃, SO₂Cl₂).

  • General Procedure: Pyrazine N-oxide is reacted with a chlorinating agent, often at elevated temperatures. The reaction introduces a chlorine atom at the 2-position. The reaction mixture is then carefully quenched and worked up to isolate the 2-chloropyrazine N-oxide.

Step 3: Deoxygenation of 2-Chloropyrazine N-Oxide

  • Reagents: 2-Chloropyrazine N-oxide, reducing agent (e.g., PCl₃, H₂/Pd).

  • General Procedure: The 2-chloropyrazine N-oxide is treated with a reducing agent to remove the N-oxide functionality, yielding 2-chloropyrazine. Purification is typically achieved through chromatography or distillation.

Data Presentation

Table 1: Summary of Vapor-Phase Chlorination of Pyrazine

ReactantsMolar Ratio (Pyrazine:Cl₂)Temperature (°C)Contact Time (s)Yield (%)Reference
Pyrazine, Chlorine, Water1 : 0.54400-5002.470 (based on unrecovered pyrazine)[3]
Pyrazine, Chlorine, Water1 : 0.884503.072 (based on unrecovered pyrazine)[3]

Visualization of Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the formation of 2-chloropyrazine from pyrazine via the N-oxide intermediate.

Synthesis_of_this compound Pyrazine Pyrazine N_Oxide Pyrazine N-Oxide Pyrazine->N_Oxide Oxidation [m-CPBA] Chloro_N_Oxide 2-Chloropyrazine N-Oxide N_Oxide->Chloro_N_Oxide Chlorination [POCl₃] This compound 2-Chloropyrazine Chloro_N_Oxide->this compound Deoxygenation [PCl₃]

Caption: Synthesis of 2-Chloropyrazine via N-Oxide Intermediate.

Conclusion

The synthesis of this compound from pyrazine presents distinct challenges due to the electronic nature of the pyrazine ring. While direct vapor-phase chlorination is a viable industrial method, laboratory-scale syntheses often rely on the activation of the pyrazine ring through N-oxide formation. This approach allows for a more controlled introduction of the chlorine atom. The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, and the desired purity of the final product. Further research into milder and more efficient direct liquid-phase chlorination methods would be of significant value to the scientific community.

References

An In-depth Technical Guide to 2-Chloropyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropyrazine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] Its unique chemical structure, featuring a pyrazine (B50134) ring activated by a chlorine atom, makes it a versatile intermediate for various chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloropyrazine, detailed experimental protocols for its key reactions, and an exploration of its applications in synthetic chemistry, with a focus on drug discovery and development.

Physicochemical Properties

2-Chloropyrazine is a clear, colorless to yellowish liquid with a penetrating, mildly pungent odor.[2][3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties
PropertyValueReference
Molecular Formula C₄H₃ClN₂[4][5][6]
Molecular Weight 114.53 g/mol [4][5][6][7]
Appearance Clear colorless to yellowish liquid[2][3]
Boiling Point 153-154 °C (lit.)[4][8][9]
Density 1.283 g/mL at 25 °C (lit.)[4][9]
Refractive Index (n20/D) 1.539 (lit.)[4][9]
Flash Point 57 °C (134.6 °F) - closed cup[4][8][10]
Solubility Soluble in DMSO (50 mg/mL)[11]
Spectroscopic Data

The structural elucidation of 2-Chloropyrazine and its derivatives is routinely performed using various spectroscopic techniques.

Spectroscopy Key Features
¹H NMR Spectra available, chemical shifts depend on solvent.
¹³C NMR Spectra available, chemical shifts depend on solvent.
Infrared (IR) IR spectrum available from the NIST/EPA Gas-Phase Infrared Database.
Mass Spectrometry (MS) Mass spectrum (electron ionization) available.

Chemical Reactivity and Synthetic Applications

The pyrazine ring in 2-Chloropyrazine is electron-deficient, which, combined with the electronegativity of the chlorine atom, renders the 2-position susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyrazine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functional groups onto the pyrazine core.

G 2-Chloropyrazine 2-Chloropyrazine Meisenheimer Complex Meisenheimer Complex 2-Chloropyrazine->Meisenheimer Complex + Nu-H Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Meisenheimer Complex Substituted Pyrazine Substituted Pyrazine Meisenheimer Complex->Substituted Pyrazine - Cl- HCl HCl Meisenheimer Complex->HCl - H+

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

This protocol describes a typical nucleophilic aromatic substitution reaction between 2-Chloropyrazine and piperidine (B6355638).

  • Materials:

  • Procedure:

    • To a round-bottom flask, add 2-Chloropyrazine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

    • Add piperidine (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(piperidin-1-yl)pyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloropyrazine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and N-aryl pyrazine derivatives.

G cluster_cat Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition 2-Chloropyrazine Transmetalation Transmetalation Oxidative Addition->Transmetalation ArB(OH)2 / Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) 2-Arylpyrazine 2-Arylpyrazine 2-Arylpyrazine Reductive Elimination->2-Arylpyrazine 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloropyrazine.

  • Materials:

    • 2-Chloropyrazine

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • Potassium phosphate (B84403) (K₃PO₄)

    • Toluene (B28343)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a Schlenk flask, combine 2-Chloropyrazine (1.0 eq), phenylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and water (e.g., 10:1 ratio) to the flask via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield 2-phenylpyrazine.

Synthesis and Analysis

Synthesis of 2-Chloropyrazine

A common method for the preparation of 2-Chloropyrazine involves the direct chlorination of pyrazine in the vapor phase.[12]

G Pyrazine Pyrazine Vapor Phase Reaction Vapor Phase Reaction Pyrazine->Vapor Phase Reaction Chlorine Gas Chlorine Gas Chlorine Gas->Vapor Phase Reaction 150-450 °C 2-Chloropyrazine 2-Chloropyrazine Vapor Phase Reaction->2-Chloropyrazine

Experimental Protocol: Vapor-Phase Chlorination of Pyrazine [12]

  • Materials:

    • Pyrazine

    • Chlorine gas

    • Nitrogen gas (as a diluent)

  • Procedure:

    • Preheat pyrazine vapor and a mixture of chlorine gas and nitrogen to a temperature between 150 °C and 450 °C.

    • Mix the preheated vapors in a reaction chamber.

    • The reaction produces a mixture of monochloropyrazine and other chlorinated products.

    • Cool the product stream and condense the liquid.

    • Fractionally distill the crude product to isolate 2-Chloropyrazine.

Analytical Methods

Gas chromatography (GC) is a suitable method for the analysis of 2-Chloropyrazine, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Experimental Protocol: Gas Chromatography Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms or equivalent).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium or Hydrogen

    • Detector Temperature (FID): 300 °C

  • Sample Preparation:

    • Prepare a standard solution of 2-Chloropyrazine in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Prepare the sample for analysis by dissolving it in the same solvent.

    • Inject a small volume (e.g., 1 µL) of the sample and standard solutions into the GC.

    • Identify and quantify 2-Chloropyrazine by comparing the retention time and peak area of the sample to that of the standard.

Conclusion

2-Chloropyrazine is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides medicinal and agricultural chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical intermediate.

References

A Technical Guide to the Solubility of Chloropyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of chloropyrazine in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the known solubility information and presents a comprehensive, generalized experimental protocol for its precise determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for their specific research and development needs involving this compound.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for 2-chloropyrazine across a wide range of organic solvents and temperatures is not extensively documented in peer-reviewed literature. However, the following table summarizes the available data. It is recommended that researchers experimentally determine solubility in their specific solvent systems for accurate and reliable data.

SolventTemperature (°C)SolubilityMole Fraction (x)Method
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL~0.052Not Specified
MethanolNot SpecifiedSolubleNot QuantifiedNot Specified
WaterNot SpecifiedInsolubleNot QuantifiedNot Specified

Note: The term "Soluble" indicates that a significant amount of the solute dissolves in the solvent, but the exact quantitative value has not been reported. "Insoluble" indicates negligible dissolution. The mole fraction for DMSO was calculated based on the provided solubility and the densities of DMSO and 2-chloropyrazine.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following section details a widely used and effective method: the isothermal shake-flask method.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a controlled temperature.

2.1.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, propanol, butanol, acetone, ethyl acetate, toluene)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

2.1.2. Procedure

  • Preparation of Solvent: Use high-purity solvents to avoid interference from impurities.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, and it is recommended to establish this by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Analysis: Determine the concentration of this compound in the filtered sample using a validated analytical method.

    • Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

    • Chromatographic Analysis (HPLC or GC): The filtered saturated solution is appropriately diluted and injected into the chromatograph. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

    • Spectroscopic Analysis (UV-Vis): If this compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration calculated using a previously established calibration curve (Beer-Lambert Law).

  • Data Calculation: The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix shake Agitate in thermostatic bath at constant T mix->shake settle Allow undissolved solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through syringe filter sample->filter analyze Determine concentration (e.g., HPLC, GC, Gravimetric) filter->analyze calculate Calculate solubility (g/L, mol/L, mole fraction) analyze->calculate

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

A Technical Guide to the Commercial Availability and Synthetic Utility of 2-Chloropyrazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloropyrazine (CAS No. 14508-49-7) is a pivotal heterocyclic intermediate in the pharmaceutical and flavor industries. Its unique chemical structure, featuring an electron-deficient pyrazine (B50134) ring activated by a chloro substituent, makes it a versatile building block for the synthesis of a wide array of complex organic molecules. This guide provides an in-depth overview of its commercial availability, key suppliers, and technical specifications. Furthermore, it delves into its synthetic applications in drug discovery, highlighting its role in the synthesis of cardiotonic agents and detailing experimental protocols for its key chemical transformations.

Commercial Availability and Suppliers

2-Chloropyrazine is readily available from a multitude of global suppliers, ranging from large chemical conglomerates to specialized niche manufacturers. The compound is typically offered in various purity grades and quantities to cater to the diverse needs of research and development laboratories as well as large-scale manufacturing operations.

Supplier Selection Workflow

The selection of a suitable supplier is a critical step in the procurement process. The following workflow outlines a logical approach to identifying and qualifying a supplier for 2-Chloropyrazine.

A Define Requirements: - Purity Grade (e.g., >98%, >99%) - Required Quantity (g, kg, MT) - Regulatory Needs (e.g., GMP) B Identify Potential Suppliers: - Online Databases (e.g., ChemicalBook, PubChem) - Supplier Websites - Trade Publications A->B C Request Quotations and Lead Times B->C D Technical Evaluation: - Request Certificate of Analysis (CoA) - Request Safety Data Sheet (SDS) - Inquire about analytical methods used C->D E Quality and Reliability Assessment: - Supplier Audits (for large scale) - Review customer feedback - Assess supply chain stability D->E F Select Supplier and Place Order E->F

A logical workflow for the selection of a 2-Chloropyrazine supplier.
Major Suppliers and Available Grades

The following tables provide a summary of prominent suppliers of 2-Chloropyrazine, along with commonly available purity grades, quantities, and representative pricing. Prices are subject to change and should be confirmed with the supplier.

Table 1: Prominent Suppliers of 2-Chloropyrazine

SupplierRegionPurity Grades OfferedRepresentative Quantities
Sigma-Aldrich (Merck)Global≥97%, 98%5g, 25g, 100g
Thermo Fisher Scientific (Alfa Aesar, Acros Organics)Global98%, 99%10g, 25g, 50g, 100g
TCI ChemicalsGlobal>98.0%5g, 25g, 100g, 500g
GTI Laboratory SuppliesNorth America99.9%5g
P212121 StoreNorth America>98%25g, 100g, 500g
Simson Pharma LimitedIndiaCustomInquire for details
ChemicalBookGlobalVarious1g to 1kg+
CP Lab SafetyNorth Americamin 98%100g
IndiaMARTIndiaUp to 99.0%Bulk (e.g., 25 kg)

Table 2: Representative Pricing for 2-Chloropyrazine

SupplierQuantityPurityPrice (USD)Price per Gram (USD)
GTI Laboratory Supplies[1]5g99.9%$41.04$8.21
P212121 Store[2]25g>98%$40.00$1.60
Sigma-Aldrich[3]5g97%$24.22$4.84
Thermo Fisher Scientific10g98%InquireInquire
CP Lab Safety[4]100gmin 98%$415.62$4.16
IndiaMART[5]25kg99.0%₹862/kg (~$10.32/kg)~$0.01

Note: Bulk pricing, as seen from suppliers on platforms like IndiaMART, is significantly lower than research-scale quantities.

Application in Drug Discovery and Development: Synthesis of Cardiotonic Agents

2-Chloropyrazine is a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the preparation of cardiotonic agents, such as milrinone (B1677136) and olprinone, which are selective phosphodiesterase 3 (PDE3) inhibitors used in the treatment of heart failure.

Mechanism of Action: PDE3 Inhibition Signaling Pathway

Milrinone and other PDE3 inhibitors exert their therapeutic effects by increasing the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells. This is achieved by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in cAMP levels leads to a cascade of downstream effects, as illustrated in the signaling pathway below.

cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Milrinone_c Milrinone PDE3_c PDE3 Milrinone_c->PDE3_c inhibits cAMP_c cAMP PDE3_c->cAMP_c degrades PKA_c Protein Kinase A (PKA) cAMP_c->PKA_c activates Ca_channels L-type Ca2+ Channels PKA_c->Ca_channels phosphorylates Ca_influx Ca2+ Influx Ca_channels->Ca_influx Contraction Increased Contractility (Positive Inotropy) Ca_influx->Contraction Milrinone_v Milrinone PDE3_v PDE3 Milrinone_v->PDE3_v inhibits cAMP_v cAMP PDE3_v->cAMP_v degrades MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation cAMP_v->MLCK_inactivation Vasodilation Vasodilation MLCK_inactivation->Vasodilation

Signaling pathway of PDE3 inhibitors like milrinone.

Key Synthetic Transformations and Experimental Protocols

The reactivity of 2-chloropyrazine is dominated by the susceptibility of the carbon atom bearing the chlorine to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for the formation of carbon-carbon bonds between 2-chloropyrazine and various aryl or vinyl boronic acids.

Protocol: Synthesis of 2-(4-Methoxyphenyl)pyrazine

  • Materials:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-dioxane (B91453) (5 mL)

    • Degassed water (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloropyrazine, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield 2-(4-methoxyphenyl)pyrazine.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of N-aryl pyrazines.

Protocol: Synthesis of 2-(Morpholino)pyrazine

  • Materials:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

    • XPhos (0.03 mmol, 3.0 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (B28343) (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add anhydrous toluene, followed by 2-chloropyrazine and morpholine.

    • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(morpholino)pyrazine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the direct displacement of the chloride by various nucleophiles, often without the need for a metal catalyst.

Protocol: Synthesis of 2-(Piperidin-1-yl)pyrazine

  • Materials:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Piperidine (B6355638) (2.0 mmol, 2.0 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

    • Dimethylformamide (DMF, 5 mL)

  • Procedure:

    • To a round-bottom flask, add 2-chloropyrazine, potassium carbonate, and DMF.

    • Add piperidine to the mixture and stir at 80 °C.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(piperidin-1-yl)pyrazine.

Purification of 2-Aryl-Pyrazine Derivatives: Recrystallization

Recrystallization is a common and effective method for purifying solid derivatives of 2-chloropyrazine.[6][7][8][9][10]

General Protocol for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrazine derivatives include ethanol, isopropanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored due to impurities, cool it slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to a constant weight.

Conclusion

2-Chloropyrazine is a commercially accessible and synthetically versatile building block that plays a significant role in modern drug discovery and development. Its favorable reactivity in key cross-coupling and nucleophilic substitution reactions allows for the efficient construction of a diverse range of molecular architectures. A thorough understanding of its commercial landscape and synthetic utility, as outlined in this guide, is essential for researchers and scientists aiming to leverage this important intermediate in their synthetic endeavors.

References

In-Depth Technical Guide: Chloropyrazine as a Dual-Functional Electrolyte Additive for Advanced Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The commercialization of high-energy-density lithium-sulfur (Li-S) batteries is significantly hindered by challenges such as the polysulfide shuttle effect and the formation of lithium dendrites. This technical guide details the research and application of chloropyrazine, specifically 2,5-dithis compound (B10626) (2,5-DCP), as a dual-functional electrolyte additive to address these critical issues. By facilitating the formation of a robust solid electrolyte interphase (SEI) on the lithium anode and promoting the kinetics of lithium polysulfide (LiPS) conversion, this compound derivatives have demonstrated a remarkable ability to enhance the performance and longevity of Li-S batteries. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and key performance data, serving as a vital resource for researchers in the field of energy storage and materials science.

Core Mechanism of Action

The efficacy of 2,5-dithis compound as an electrolyte additive stems from its dual-functional nature, simultaneously protecting the lithium metal anode and accelerating the redox kinetics of the sulfur cathode.

Anode Protection: At the lithium anode, 2,5-DCP participates in the formation of a stable and uniform solid electrolyte interphase (SEI). The proposed mechanism involves a nucleophilic substitution reaction between the this compound molecule and lithium polysulfides (LiPS). This reaction is initiated during the battery's discharge process, leading to the creation of a robust, smooth, organic-inorganic hybrid SEI layer. A key component of this protective layer is Lithium Chloride (LiCl), which is known to suppress the growth of lithium dendrites and passivate the lithium anode. This SEI layer effectively protects the anode from detrimental side reactions with soluble polysulfides, enabling reversible and uniform lithium plating and stripping.

Cathode-Side Kinetics Enhancement: On the cathode side, the this compound additive modulates the molecular orbital energy levels of the lithium polysulfides. This modulation promotes the kinetics of the multi-step conversion reactions of sulfur, accelerating the transformation of long-chain polysulfides to insoluble lithium sulfide (B99878) (Li₂S) during discharge and the reverse process during charging. This enhanced reaction kinetic is crucial for improving the utilization of the active sulfur material and the overall rate performance of the battery.

Below is a diagram illustrating the proposed reaction pathway for the formation of the protective SEI layer.

SEI_Formation_Pathway cluster_anode Lithium Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation Li_Anode Li Metal Anode DCP 2,5-Dithis compound (2,5-DCP) Reaction Nucleophilic Substitution Reaction DCP->Reaction Reacts with LiPS Lithium Polysulfides (LiPS, e.g., Li₂Sₙ) LiPS->Reaction Hybrid_SEI Organic-Inorganic Hybrid SEI Reaction->Hybrid_SEI Forms Hybrid_SEI->Li_Anode Deposits on

Caption: Proposed pathway of SEI formation with 2,5-DCP additive.

Quantitative Performance Data

The introduction of this compound-based additives has been shown to significantly improve the electrochemical performance of Li-S batteries. The following tables summarize the key quantitative data from studies utilizing 2,5-dithis compound as an electrolyte additive.[1][2]

Table 1: Long-Term Cycling Performance

ParameterConditionValue
Capacity Retention800 cycles @ 1 C81.6%
Capacity Decay Rate500 cycles @ 0.2 C (High Sulfur Loading)0.066% per cycle
Initial Discharge Capacity0.2 C1194.6 mAh g⁻¹
Stable Cycle Life-Over 200 cycles

Table 2: Performance Under Challenging Conditions

ParameterValue
High Sulfur Loading5.8 mg cm⁻²
Low Electrolyte-to-Sulfur Ratio5 µL mg⁻¹

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the research of this compound as an electrolyte additive. These protocols are based on standard practices in the field and specific details reported in relevant literature.

Synthesis of 2,5-Dithis compound

A common synthetic route for 2,5-dithis compound involves a two-step process starting from 2-hydroxypyrazine (B42338) or pyrazine-2-amine. A representative protocol is as follows:

  • Step 1: Synthesis of 5-chloropyrazin-2-amine (from pyrazine-2-amine)

    • Under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) to a stirred solution of pyrazine-2-amine in anhydrous dichloromethane (B109758) (DCM) at 40°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, add more DCM and wash the mixture with water.

    • Dry the organic layer with sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield 5-chloropyrazine-2-amine.

  • Step 2: Synthesis of 2,5-Dithis compound

    • At -10°C, slowly add a sodium nitrite (B80452) solution to a stirred solution of 5-chloropyrazine-2-amine in concentrated HCl over 1 hour.

    • Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 2 hours, monitoring by TLC.

    • Neutralize the reaction mixture with a 50% NaOH solution and extract with DCM.

    • Combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2,5-dithis compound.

Electrolyte Preparation
  • Base Electrolyte: Prepare a solution of 1.0 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME).

  • Additive Incorporation: Add a specific concentration of 2,5-dithis compound to the base electrolyte. The optimal concentration should be determined experimentally, but a typical starting point is in the range of 0.05 to 0.2 M.

  • LiNO₃ Co-additive: Add lithium nitrate (B79036) (LiNO₃) to the electrolyte, typically at a concentration of 0.1 M, to further protect the lithium anode.

  • Drying: Dry all solvents and salts before use to minimize water content in the final electrolyte.

Cell Assembly (CR2032 Coin Cells)

All cell assembly should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Cathode Preparation: Mix sulfur powder, a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10 in N-methyl-2-pyrrolidone (NMP) to form a slurry.

  • Coating: Cast the slurry onto an aluminum foil current collector and dry in a vacuum oven.

  • Electrode Punching: Punch the dried cathode sheet into circular electrodes.

  • Anode: Use a lithium metal foil as the anode.

  • Separator: Use a polypropylene (B1209903) separator (e.g., Celgard 2400).

  • Assembly: Assemble the coin cell in the following order: cathode case, cathode, separator, lithium anode, spacer, spring, and anode cap. Add the prepared electrolyte to the separator and cathode before closing the cell.

Experimental_Workflow cluster_synthesis Material Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Synth_DCP Synthesis of 2,5-DCP Prep_Elec Electrolyte Preparation Synth_DCP->Prep_Elec Cell_Assy CR2032 Coin Cell Assembly Prep_Elec->Cell_Assy Prep_Cath Cathode Fabrication Prep_Cath->Cell_Assy Galva_Cyc Galvanostatic Cycling Cell_Assy->Galva_Cyc Rate_Test Rate Capability Testing Cell_Assy->Rate_Test EIS Electrochemical Impedance Spectroscopy Cell_Assy->EIS XPS XPS Analysis of SEI Galva_Cyc->XPS SEM SEM Imaging of Electrodes Galva_Cyc->SEM Dual_Function_Mechanism cluster_anode_path Anode Protection Pathway cluster_cathode_path Cathode Kinetics Pathway cluster_outcome Overall Performance Enhancement DCP 2,5-Dithis compound (Additive) Anode_Reaction Reacts with LiPS at Li Anode DCP->Anode_Reaction Cathode_Interaction Modulates LiPS Orbital Energy DCP->Cathode_Interaction SEI_Formation Forms LiCl-rich Hybrid SEI Anode_Reaction->SEI_Formation Anode_Protection Suppresses Dendrites & Protects Anode SEI_Formation->Anode_Protection Performance Enhanced Cycling Stability & Rate Capability Anode_Protection->Performance Kinetics_Enhancement Promotes LiPS Conversion Kinetics Cathode_Interaction->Kinetics_Enhancement Sulfur_Utilization Improves Sulfur Utilization Kinetics_Enhancement->Sulfur_Utilization Sulfur_Utilization->Performance

References

The Pivotal Role of Chloropyrazine in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloropyrazine and its derivatives are fundamental heterocyclic building blocks in the synthesis of a diverse range of agrochemicals. The inherent reactivity of the pyrazine (B50134) ring, enhanced by the presence of a chlorine atom, makes it a versatile intermediate for constructing complex molecules with potent biological activities. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of modern agrochemicals, with a focus on a key class of herbicides: the sulfonylureas. We will delve into detailed synthetic protocols, quantitative data, and the biochemical pathways through which these compounds exert their effects. This document is intended for researchers, scientists, and professionals in the field of agrochemical development.

This compound as a Precursor to Sulfonylurea Herbicides

A significant application of this compound derivatives in agrochemical synthesis is in the production of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates, broad weed control spectrum, and good crop selectivity. The synthesis of sulfonylurea herbicides often involves the coupling of a sulfonyl isocyanate with a heterocyclic amine. This compound derivatives, such as 2-amino-5-chloropyrazine (B1281452), serve as crucial precursors to these essential heterocyclic amine moieties.

Synthesis of a Pyrazine-Based Sulfonylurea Herbicide

The following sections detail the synthesis of a representative pyrazine-based sulfonylurea herbicide, starting from 5-chloropyrazine-2-carboxylic acid.

Experimental Protocols

1. Synthesis of 5-Chloropyrazine-2-carboxamide (B1198457)

  • Reaction: 5-Chloropyrazine-2-carboxylic acid is converted to its corresponding acyl chloride, which is then reacted with ammonia (B1221849) to yield 5-chloropyrazine-2-carboxamide.

  • Procedure:

    • A mixture of 5-chloropyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in a suitable solvent (e.g., toluene) is refluxed for 1-2 hours.

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chloropyrazine-2-carbonyl chloride.

    • The crude acyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled in an ice bath.

    • Aqueous ammonia (2.0 eq) is added dropwise to the solution while maintaining the temperature below 10°C.

    • The reaction mixture is stirred at room temperature for 1-2 hours.

    • The resulting solid is filtered, washed with water, and dried to afford 5-chloropyrazine-2-carboxamide.

2. Synthesis of 2-Amino-5-chloropyrazine

  • Reaction: The Hofmann rearrangement of 5-chloropyrazine-2-carboxamide yields 2-amino-5-chloropyrazine.

  • Procedure:

    • To a cold (0-5°C) solution of sodium hydroxide (B78521) (4.0 eq) in water, bromine (1.1 eq) is added dropwise to form a sodium hypobromite (B1234621) solution.

    • 5-Chloropyrazine-2-carboxamide (1.0 eq) is added to the freshly prepared sodium hypobromite solution.

    • The mixture is slowly heated to 70-80°C and maintained at this temperature for 1-2 hours.

    • After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 2-amino-5-chloropyrazine. 2-Amino-5-chloropyrazine is a versatile intermediate in both pharmaceutical and agrochemical synthesis, with purity levels typically at 98% or 99% minimum being crucial for successful downstream reactions[1].

3. Synthesis of the Sulfonylurea Herbicide

  • Reaction: 2-Amino-5-chloropyrazine is reacted with a substituted phenylsulfonyl isocyanate to form the final sulfonylurea herbicide.

  • Procedure:

    • To a solution of 2-amino-5-chloropyrazine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile) under a nitrogen atmosphere, a substituted phenylsulfonyl isocyanate (1.0 eq) is added dropwise at room temperature.

    • The reaction mixture is stirred at room temperature for 12-24 hours.

    • The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure sulfonylurea herbicide.

Quantitative Data Summary

StepProductStarting MaterialMolar Ratio (SM:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
15-Chloropyrazine-2-carboxamide5-Chloropyrazine-2-carboxylic Acid1:1.5TolueneReflux1-285-95>95
22-Amino-5-chloropyrazine5-Chloropyrazine-2-carboxamide1:1.1 (w.r.t. Br₂)Water70-801-270-80>98
3Sulfonylurea Herbicide2-Amino-5-chloropyrazine1:1AcetonitrileRoom Temp.12-2480-90>97

Mandatory Visualizations

Synthesis Pathway of a Pyrazine-Based Sulfonylurea Herbicide

Synthesis_Pathway A 5-Chloropyrazine-2-carboxylic Acid B 5-Chloropyrazine-2-carbonyl Chloride A->B SOCl₂ C 5-Chloropyrazine-2-carboxamide B->C NH₃ D 2-Amino-5-chloropyrazine C->D NaOBr, NaOH (Hofmann Rearrangement) F Sulfonylurea Herbicide D->F Coupling E Substituted Phenylsulfonyl Isocyanate E->F

Figure 1: Synthesis of a pyrazine-based sulfonylurea herbicide.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from this compound precursors act by inhibiting a crucial enzyme in the biosynthesis of branched-chain amino acids in plants.

Biochemical Pathway

The target of these herbicides is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[2][3] The inhibition of ALS leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[4][5]

Signaling Pathway Diagram

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile Proteins Protein Synthesis Val_Leu->Proteins Ile->Proteins CellDivision Cell Division & Growth Proteins->CellDivision Herbicide Pyrazine-Based Sulfonylurea Herbicide Herbicide->ALS

Figure 2: Mechanism of action of pyrazine-based sulfonylurea herbicides.

This compound and its derivatives are indispensable intermediates in the agrochemical industry. Their utility is particularly evident in the synthesis of highly effective sulfonylurea herbicides. The synthetic routes, while multi-stepped, are well-established and provide high yields of the final products. Understanding the mode of action of these herbicides, specifically the inhibition of the ALS enzyme, is critical for the development of new and more effective weed management solutions. The information presented in this guide underscores the continued importance of this compound chemistry in advancing agricultural productivity and sustainability.

References

Chloropyrazine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Chloropyrazine, a halogenated aromatic heterocycle, has emerged as a critical and versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique chemical reactivity allows for its incorporation into diverse molecular scaffolds, leading to the development of drugs targeting a range of therapeutic areas, from oncology and neurology to infectious diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in pharmaceutical synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways.

Introduction to this compound's Significance

This compound and its derivatives serve as pivotal building blocks in the construction of complex active pharmaceutical ingredients (APIs). The presence of the chlorine atom activates the pyrazine (B50134) ring towards nucleophilic substitution, while the nitrogen atoms provide sites for further functionalization and are often key to the pharmacological activity of the final drug molecule. This guide will explore the application of this compound in the synthesis of several key pharmaceuticals, including the proteasome inhibitor Bortezomib, the hypnotic agent Eszopiclone, the antipsychotic Chlorpromazine (B137089), and the diuretic Triamterene (B1681372).

Key Synthetic Applications of this compound Derivatives

The reactivity of the this compound core lends itself to a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig aminations. These reactions enable the facile introduction of a wide range of substituents, providing a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib, a dipeptidyl boronic acid derivative, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma. A key step in its synthesis involves the coupling of pyrazine-2-carboxylic acid with a chiral boronic ester intermediate.

Experimental Protocol: Synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (A key Bortezomib intermediate)

  • Acylation: To a solution of L-phenylalanine methyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0 °C. Subsequently, add a solution of pyrazine-2-carbonyl chloride in the same solvent dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the resulting N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl ester in a mixture of methanol (B129727) and water. Add a base such as sodium hydroxide (B78521) and stir at room temperature.

  • Purification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture and extract the product with an organic solvent. The crude product can be purified by crystallization to afford the desired intermediate.[1]

IntermediateReaction StepReagentsSolventYield (%)Purity (%)
N-(2-pyrazinylcarbonyl)-L-phenylalanine methyl esterAcylationPyrazine-2-carbonyl chloride, L-phenylalanine methyl ester hydrochloride, TriethylamineDichloromethane~90>95 (HPLC)
(S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acidHydrolysisSodium HydroxideMethanol/Water~85>98 (HPLC)

Table 1: Representative quantitative data for the synthesis of a Bortezomib intermediate.

Signaling Pathway: Bortezomib and the Ubiquitin-Proteasome System

Bortezomib exerts its therapeutic effect by reversibly inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. This inhibition disrupts several signaling cascades critical for cancer cell survival, including the NF-κB pathway.

Bortezomib_Pathway cluster_Cell Cancer Cell Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IKB IκB Proteasome->IKB Degrades Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation NFKB NF-κB IKB->NFKB Inhibits Nucleus Nucleus NFKB->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest Promotes

Bortezomib's inhibition of the proteasome leads to apoptosis.
Eszopiclone: A Non-benzodiazepine Hypnotic

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic used for the treatment of insomnia. Its synthesis involves the reaction of a pyrazine derivative with a substituted pyridine. A crucial starting material is formed by reacting 2-amino-5-chloropyridine (B124133) with pyrazine-2,3-dicarboxylic acid anhydride.

Experimental Protocol: Synthesis of 3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid

  • Reaction Setup: In a reaction vessel, suspend 2-amino-5-chloropyridine in a suitable solvent such as toluene (B28343).

  • Addition of Reagent: Heat the suspension to 48-52 °C and add pyrazine-2,3-dicarboxylic acid anhydride.

  • Reaction: Stir the mixture for approximately 2 hours at the same temperature.

  • Isolation: Cool the reaction slurry to 20-25 °C and filter the solid product.

  • Purification: Wash the crude product with toluene, followed by a slurry in a mixture of water and hydrochloric acid to yield the purified intermediate.[2]

IntermediateReagentsSolventTemperature (°C)Yield (%)Purity (%)
3-((5-chloropyridin-2-yl)carbamoyl)pyrazine-2-carboxylic acid2-Amino-5-chloropyridine, Pyrazine-2,3-dicarboxylic acid anhydrideToluene48-5285-95>99 (HPLC)

Table 2: Representative quantitative data for the synthesis of an Eszopiclone intermediate.

Signaling Pathway: Eszopiclone and the GABA-A Receptor

Eszopiclone enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative and hypnotic effects. It binds to a site on the receptor distinct from the GABA binding site, allosterically modulating the receptor to increase the frequency of chloride channel opening.

Eszopiclone_Pathway cluster_Neuron Neuron Eszopiclone Eszopiclone GABA_Receptor GABA-A Receptor (α, β, γ subunits) Eszopiclone->GABA_Receptor Binds to (allosteric site) Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_Receptor Binds to (orthosteric site) Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx

Eszopiclone potentiates GABAergic neurotransmission.
Chlorpromazine: A Phenothiazine (B1677639) Antipsychotic

Chlorpromazine was one of the first antipsychotic drugs developed and belongs to the phenothiazine class. Its synthesis involves the alkylation of 2-chlorophenothiazine (B30676) with 3-dimethylaminopropylchloride.

Experimental Protocol: Synthesis of Chlorpromazine

  • Reaction Setup: To a mixture of 2-chlorophenothiazine and toluene, add an aqueous solution of a base such as potassium hydroxide.

  • Heating: Heat the mixture to approximately 98 °C.

  • Alkylation: Add a toluene solution of 3-dimethylaminopropylchloride to the heated reaction mixture and maintain the temperature for several hours.[3][4]

  • Work-up: After completion, cool the reaction mass and quench with water. Separate the organic layer, wash with water, and concentrate to obtain the crude product.

  • Purification: The crude chlorpromazine can be converted to its hydrochloride salt and purified by crystallization from a suitable solvent mixture (e.g., methanol and toluene).[4]

ProductKey ReagentsBaseSolventYield (%)Purity (%)
Chlorpromazine Hydrochloride2-Chlorophenothiazine, 3-DimethylaminopropylchloridePotassium HydroxideToluene~82>99.8 (HPLC)

Table 3: Representative quantitative data for the synthesis of Chlorpromazine Hydrochloride.[4]

Triamterene: A Potassium-Sparing Diuretic

Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Its synthesis involves the condensation of 2,4,6-triamino-5-nitrosopyrimidine with benzyl (B1604629) cyanide.

Experimental Protocol: Synthesis of Triamterene

  • Reaction Setup: In a reaction vessel, combine 2,4,6-triamino-5-nitrosopyrimidine and benzyl cyanide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a strong base, such as sodium hydride, portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: After the addition is complete, warm the reaction mixture to room temperature and then heat for several hours.

  • Quenching and Isolation: Cool the reaction mixture and carefully quench with water. The crude product precipitates and can be collected by filtration.

  • Purification: The crude triamterene can be purified by recrystallization from a suitable solvent.[5]

ProductKey ReagentsBaseSolventYield (%)
Triamterene2,4,6-Triamino-5-nitrosopyrimidine, Benzyl CyanideSodium HydrideDMF~85

Table 4: Representative quantitative data for the synthesis of Triamterene.

Conclusion

This compound and its related pyrazine structures are undeniably central to the synthesis of a multitude of important pharmaceutical compounds. The methodologies outlined in this guide highlight the versatility of this chemical scaffold and provide a foundation for researchers and drug development professionals. The continued exploration of this compound chemistry promises to yield novel therapeutic agents with improved efficacy and safety profiles.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of pyrazine (B50134) compounds, tailored for researchers, scientists, and drug development professionals. From their initial, serendipitous discovery to their modern applications in pharmaceuticals and flavor chemistry, this document traces the key milestones, experimental protocols, and scientific understanding of this important class of nitrogen-containing heterocycles.

Early Discoveries and Structural Elucidation

The story of pyrazine chemistry begins in 1844, when French chemist Auguste Laurent synthesized a compound he named "amarone" through the dry distillation of what he called "benzoylazotid," a substance derived from crude benzaldehyde (B42025) and ammonia (B1221849).[1] It would take over half a century for the true nature of amarone to be understood. In the late 19th century, the structure of this compound was confirmed to be 2,3,5,6-tetraphenylpyrazine.[2]

The fundamental six-membered ring structure of the pyrazine nucleus, analogous to benzene (B151609) with two para-oriented nitrogen atoms, was first correctly proposed in 1882.[2] The parent, unsubstituted pyrazine molecule was finally prepared in 1888.[2] The precise geometry of the pyrazine ring was later determined through techniques such as electron diffraction and X-ray crystallography, which confirmed its planar, aromatic nature.[3][4][5] These studies provided accurate measurements of bond lengths and angles, solidifying the structural understanding of this heterocyclic system.[2]

Foundational Synthetic Methodologies

The late 19th century saw the development of two seminal synthetic routes to pyrazine compounds that are still recognized today: the Staedel–Rugheimer and Gutknecht pyrazine syntheses.

The Staedel–Rugheimer Pyrazine Synthesis (1876)

This was one of the earliest methods developed for the synthesis of pyrazines. The reaction involves the treatment of an α-halo ketone with ammonia to form an α-amino ketone intermediate. This intermediate then undergoes self-condensation and subsequent oxidation to yield the aromatic pyrazine ring.[6][7]

Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine (B189496) via Staedel–Rugheimer Synthesis [6]

  • Materials:

  • Procedure:

    • Dissolve 2-chloroacetophenone in ethanol.

    • Add an excess of aqueous ammonia to the solution and stir at room temperature to form the α-amino ketone intermediate. The progress of this initial reaction can be monitored by thin-layer chromatography (TLC).

    • Heat the reaction mixture to induce the self-condensation of the α-amino ketone, which forms a dihydropyrazine (B8608421) intermediate.

    • Add copper(II) sulfate to the mixture and heat under reflux to oxidize the dihydropyrazine to 2,5-diphenylpyrazine.

    • Upon completion of the oxidation, cool the reaction mixture.

    • Isolate the product by filtration or extraction.

    • Purify the crude 2,5-diphenylpyrazine by recrystallization from a suitable solvent, such as ethanol.

Staedel_Rugheimer_Workflow start 2-Chloroacetophenone + Aqueous Ammonia intermediate α-Amino Ketone Intermediate start->intermediate Nucleophilic Substitution condensation Self-Condensation intermediate->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine oxidation Oxidation (e.g., CuSO₄) dihydropyrazine->oxidation product 2,5-Diphenylpyrazine oxidation->product

The Gutknecht Pyrazine Synthesis (1879)

A variation of the self-condensation approach, the Gutknecht synthesis, also relies on the formation of an α-amino ketone.[7][8] However, it differs in the method of generating this key intermediate. A common approach involves the reduction of an isonitroso ketone.[9] The resulting α-amino ketone then dimerizes to a dihydropyrazine, which is subsequently oxidized.[9][10]

Experimental Protocol: Generalized Gutknecht Pyrazine Synthesis [6][10]

  • Materials:

    • An α-isonitroso ketone (precursor to the α-amino ketone)

    • A reducing agent (e.g., catalytic hydrogenation)

    • An oxidizing agent (e.g., mercury(I) oxide, copper(II) sulfate, or atmospheric oxygen)

    • A suitable solvent (e.g., ethanol)

  • Procedure:

    • Reduce the α-isonitroso ketone to the corresponding α-amino ketone.

    • The α-amino ketone undergoes spontaneous or heat-induced self-condensation in a suitable solvent to form a dihydropyrazine intermediate.

    • Oxidize the dihydropyrazine to the aromatic pyrazine. This can be achieved through the addition of an oxidizing agent like mercury(I) oxide or copper(II) sulfate, or in some cases, by exposure to air.

    • Isolate the final pyrazine product.

    • Purify the product using standard techniques such as recrystallization or chromatography.

Gutknecht_Workflow start α-Isonitroso Ketone reduction Reduction start->reduction intermediate α-Amino Ketone reduction->intermediate condensation Self-Condensation intermediate->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine oxidation Oxidation (e.g., HgO, Air) dihydropyrazine->oxidation product Substituted Pyrazine oxidation->product

The Role of Pyrazines in Flavor and Aroma Chemistry

A significant chapter in the history of pyrazine chemistry is their identification as key contributors to the desirable flavors and aromas of many cooked and roasted foods.[11] The characteristic nutty, roasted, and toasted notes in products like coffee, cocoa, and baked goods are largely due to the presence of various alkylpyrazines. These compounds are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

Pyrazines in Drug Discovery and Biological Signaling

The pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous pyrazine-containing compounds demonstrating a wide range of biological activities.[3][4] Several pyrazine derivatives are clinically used drugs, highlighting the importance of this heterocycle in modern pharmacology.[12][13]

Table 1: Examples of Bioactive Pyrazine Compounds and their Mechanisms of Action

Compound/Drug NameBiological ActivityMechanism of Action / Signaling Pathway
Glipizide AntidiabeticBlocks potassium channels in pancreatic β-cells, leading to insulin (B600854) secretion.
Pyrazinamide (B1679903) AntitubercularProdrug that is converted to pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis.
Bortezomib AnticancerReversibly inhibits the 26S proteasome, leading to the dysregulation of proteins critical for cancer cell growth and survival.[13]
SHP099 Anticancer (preclinical)Allosteric inhibitor of the SHP2 protein tyrosine phosphatase, which is involved in the RAS-ERK signaling pathway that regulates cancer cell survival and proliferation.
Pyrazine Autoinducers Bacterial SignalingIn Klebsiella oxytoca, pyrazine and pyrazinone autoinducers regulate iron acquisition and virulence factor production. Pyrazinone signaling can also selectively activate the human histamine (B1213489) receptor H4 (HRH4).
Pyrazinamide: A Cornerstone of Tuberculosis Treatment

Pyrazinamide is a frontline drug for the treatment of tuberculosis. It functions as a prodrug, being converted to its active form, pyrazinoic acid, by an enzyme within Mycobacterium tuberculosis. Pyrazinoic acid is thought to disrupt the bacterial cell membrane potential and interfere with its energy production, although the exact mechanism is still a subject of research.

Table 2: Antimycobacterial Activity of Pyrazinamide Derivatives

CompoundTarget StrainMIC (µg/mL)
PyrazinamideMycobacterium tuberculosis H37Rv6.25-12.5
3-(Benzylamino)pyrazine-2,5-dicarbonitrileMycobacterium tuberculosis H37Rv12.5-25
3-(Benzylamino)pyrazine-2,5-dicarbonitrileMycobacterium kansasii12.5-25
3-(Benzylamino)pyrazine-2,5-dicarbonitrileMycobacterium avium12.5-25

MIC (Minimum Inhibitory Concentration) values are from a study on pyrazinamide derivatives.[14]

Pyrazines in Cancer Therapy and Cell Signaling

The pyrazine ring is a key component of several anticancer agents. Bortezomib, a proteasome inhibitor, is a notable example used in the treatment of multiple myeloma.[13] More recently, pyrazine-containing molecules have been developed as inhibitors of specific signaling pathways implicated in cancer. For instance, SHP099 is an allosteric inhibitor of the SHP2 phosphatase, a key regulator of the RAS-ERK signaling pathway, which is often hyperactivated in various cancers.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras Activates SHP099 SHP099 (Inhibitor) SHP099->SHP2 Inhibits

Table 3: In Vitro Activity of Chalcone-Pyrazine Hybrid Compounds

CompoundCell LineIC50 (µM)
Compound 46BPH-1 (Benign Prostatic Hyperplasia)10.4
Compound 46MCF-7 (Breast Cancer)9.1
Adriamycin (Control)BPH-114.1
Adriamycin (Control)MCF-79.2
Compound 47PC12 (Pheochromocytoma)16.4

IC50 (half maximal inhibitory concentration) values are from a review on natural product-pyrazine hybrids.[3]

Conclusion

The journey of pyrazine chemistry, from the enigmatic "amarone" to rationally designed therapeutic agents, showcases a remarkable evolution in chemical understanding and application. The foundational synthetic methods developed in the 19th century laid the groundwork for the synthesis of a vast array of pyrazine derivatives. The subsequent discovery of their crucial role in flavor chemistry and their emergence as a privileged scaffold in drug discovery have solidified the importance of pyrazines in both academic research and industrial applications. As our understanding of complex biological signaling pathways deepens, the versatile pyrazine core will undoubtedly continue to be a source of novel and impactful molecules for the advancement of science and medicine.

References

Spectroscopic Profile of Chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for chloropyrazine (C₄H₃ClN₂), a key heterocyclic aromatic compound. The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

Molecular Structure and Properties

  • IUPAC Name: 2-chloropyrazine[1]

  • CAS Number: 14508-49-7[2][3]

  • Molecular Formula: C₄H₃ClN₂[2][3]

  • Molecular Weight: 114.53 g/mol [1][2]

  • Appearance: Liquid

  • Boiling Point: 153-154 °C

  • Density: 1.283 g/mL at 25 °C

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.62Singlet-H-3
8.52Doublet1.4H-5
8.42Doublet2.6H-6

Solvent: CDCl₃[4]

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
152.0C-2
145.1C-6
143.8C-3
142.5C-5

Source of Sample: Research Organic/Inorganic Chemical Corporation, Belleville, New Jersey.[1]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This data is useful for identifying functional groups. The spectrum for this compound was obtained from a neat capillary film.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3070WeakC-H stretch (aromatic)
1570MediumC=N stretch
1470MediumC=C stretch (aromatic)
1150StrongC-H in-plane bend
1010StrongRing vibration
840StrongC-H out-of-plane bend
750StrongC-Cl stretch

Technique: Capillary cell: Neat[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound was obtained by electron ionization (EI).[2]

m/zRelative Intensity (%)Assignment
114100[M]⁺ (Molecular ion)
11633[M+2]⁺ (Isotope peak due to ³⁷Cl)
8725[M-HCN]⁺
7915[C₄H₃N]⁺
5230[C₃H₂N]⁺

Data compiled by: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for the acquisition of the presented data may vary.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is often used to simplify the spectrum. Key parameters include the pulse width, acquisition time, and relaxation delay.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.[7]

  • Sample Spectrum: The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe.[8] The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize for Introduction Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Proc Fourier Transform & Phasing NMR_Acq->NMR_Proc IR_Proc Background Correction IR_Acq->IR_Proc MS_Proc Ion Separation & Detection MS_Acq->MS_Proc NMR_Analysis ¹H & ¹³C Spectra NMR_Proc->NMR_Analysis IR_Analysis IR Spectrum IR_Proc->IR_Analysis MS_Analysis Mass Spectrum MS_Proc->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Proposed Mass Spectrometry Fragmentation of this compound

Fragmentation_Pattern M [C₄H₃ClN₂]⁺˙ m/z = 114/116 F1 [C₃H₂ClN]⁺˙ m/z = 87/89 M->F1 - HCN F2 [C₄H₃N₂]⁺ m/z = 79 M->F2 - Cl F3 [C₃H₂N]⁺ m/z = 52 F1->F3 - Cl F2->F3 - HCN F4 [C₂H₂N]⁺ m/z = 40 F3->F4 - C

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

Thermochemical Properties of 2-Chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical properties of 2-chloropyrazine, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental thermochemical data for this specific compound, this guide emphasizes the detailed experimental and computational methodologies that are applied to determine these crucial parameters.

Physicochemical Properties of 2-Chloropyrazine

A summary of the available physical and chemical properties of 2-chloropyrazine is presented in Table 1. This data is foundational for the application and study of this compound in various scientific contexts.

PropertyValueReference(s)
Molecular FormulaC₄H₃ClN₂[1]
Molecular Weight114.53 g/mol
Boiling Point153-154 °C[2]
Density1.283 g/mL at 25 °C
Refractive Index (n20/D)1.539
Flash Point57 °C (closed cup)
FormLiquid
SolubilitySoluble in Methanol[1]

Enthalpy of Formation

Experimental Determination: Rotating-Bomb Combustion Calorimetry

For halogen-containing organic compounds like 2-chloropyrazine, rotating-bomb calorimetry is the preferred method for determining the standard enthalpy of combustion (ΔcH°), from which the enthalpy of formation can be derived. The rotation of the bomb ensures a complete and uniform reaction, which is crucial for compounds that can produce corrosive and complex combustion products.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of high-purity 2-chloropyrazine (typically in a gelatin capsule or polyethylene (B3416737) ampoule) is placed in a platinum crucible. A known amount of a suitable auxiliary substance (e.g., benzoic acid) may be used to ensure complete combustion.

  • Bomb Preparation: The crucible is placed in the combustion bomb. A platinum or cotton fuse is connected to the ignition wires and placed in contact with the sample. A small, known amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce any free chlorine and hypochlorite (B82951) formed during combustion to chloride ions.

  • Assembly and Charging: The bomb is sealed and purged with oxygen before being charged with high-purity oxygen to a pressure of approximately 3 MPa.

  • Calorimetric Measurement: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision over time. The bomb is rotated during the experiment to ensure thorough mixing of the final solution.

  • Analysis of Products: After the calorimetric measurement, the contents of the bomb are carefully analyzed. The liquid phase is titrated to determine the amounts of nitric acid and hydrochloric acid formed. The amount of unburned carbon (soot), if any, is quantified.

  • Data Analysis: The raw temperature data is corrected for heat exchange with the surroundings to obtain the adiabatic temperature rise. The energy equivalent of the calorimeter is determined using a standard substance like benzoic acid. The standard enthalpy of combustion is then calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of acids and other side reactions. The standard enthalpy of formation is subsequently derived using Hess's law.

experimental_workflow_combustion_calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep Sample Preparation (weighed 2-chloropyrazine) bomb_prep Bomb Preparation (fuse and reducing solution) sample_prep->bomb_prep assembly Assembly and Charging (seal and fill with O₂) bomb_prep->assembly calorimetry Calorimetric Measurement (ignition and temperature recording) assembly->calorimetry rotation Bomb Rotation calorimetry->rotation product_analysis Analysis of Products (titration, etc.) rotation->product_analysis data_analysis Data Analysis (corrections and calculations) product_analysis->data_analysis result ΔfH° of 2-Chloropyrazine data_analysis->result

Figure 1: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Computational Determination: High-Accuracy Composite Methods

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating the enthalpy of formation. Composite methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP) or the Complete Basis Set (CBS) methods (e.g., CBS-QB3), are designed to approximate the results of very high-level calculations at a more manageable computational cost.

Computational Protocol (G3(MP2)//B3LYP Example):

  • Geometry Optimization and Frequency Calculation: The molecular geometry of 2-chloropyrazine is optimized, and its vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory. This provides the equilibrium geometry and the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more sophisticated levels of theory and larger basis sets. These typically include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.

  • Energy Correction: The individual energy components are combined in a specific, predefined manner to approximate the exact electronic energy. An empirical higher-level correction (HLC) is added to compensate for remaining deficiencies in the calculations.

  • Enthalpy of Formation Calculation: The total energy at 0 K is used to calculate the atomization energy. The enthalpy of formation at 298 K is then derived by combining the atomization energy with the experimental enthalpies of formation of the constituent atoms (C, H, Cl, N) and the calculated thermal correction to the enthalpy.

computational_workflow_g3mp2b3lyp cluster_geom Geometry & Frequencies cluster_energy Single-Point Energies cluster_final_calc Final Calculation geom_opt Geometry Optimization (B3LYP/6-31G(d)) freq_calc Frequency Calculation (for ZPVE) geom_opt->freq_calc qcisdt QCISD(T)/6-31G(d) geom_opt->qcisdt mp4_1 MP4/6-31+G(d) geom_opt->mp4_1 mp4_2 MP4/6-31G(2df,p) geom_opt->mp4_2 mp2 MP2(Full)/G3Large geom_opt->mp2 atomization Calculate Atomization Energy freq_calc->atomization combine_energy Combine Energies & Add HLC qcisdt->combine_energy mp4_1->combine_energy mp4_2->combine_energy mp2->combine_energy combine_energy->atomization final_hf Derive ΔfH° at 298 K atomization->final_hf result Calculated ΔfH° final_hf->result experimental_workflow_calvet cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis sample_intro Introduce Weighed Sample thermal_eq Thermal Equilibration sample_intro->thermal_eq drop Drop Sample (for Cp) thermal_eq->drop evacuate Evacuate Cell drop->evacuate measure_flow Measure Heat Flow evacuate->measure_flow integrate Integrate Peak Area measure_flow->integrate calibrate Electrical Calibration calculate Calculate ΔvapH or ΔsubH calibrate->calculate integrate->calculate result ΔvapH or ΔsubH calculate->result

References

Unlocking the Potential of Substituted Pyrazines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, represent a versatile and highly privileged scaffold in modern chemical research. Their unique electronic properties and structural features have made them a focal point in the development of novel therapeutic agents, advanced materials, and specialized agrochemicals.[1][2] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the burgeoning research applications of substituted pyrazines. This document details their significant roles in medicinal chemistry and materials science, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Medicinal Chemistry Applications: A New Frontier in Drug Discovery

The pyrazine (B50134) core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[3][4] This has led to intensive investigation and development of substituted pyrazines as potent therapeutic agents for a range of diseases.

Anticancer Activity

Substituted pyrazines have emerged as a promising class of anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.

A notable example is a series of pyrazoline derivatives, which have demonstrated significant anticancer effects. For instance, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 11 in a cited study) was identified as a highly effective agent against AsPC-1 human pancreatic adenocarcinoma and U251 glioblastoma cell lines.[7] This compound induced an apoptotic phenotype in U251 cells at low concentrations and exhibited DNA-cleaving capabilities.[7]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 11 AsPC-116.8[7]
U25111.9[7]
Compound 12 AsPC-162.1[7]
U25170.1[7]
Compound 25j MCF-72.22[8]
Compound 49 A5490.13[9]
Colo-2050.19[9]
Compound 50 MCF-70.18[9]
Compound 51 MCF-70.012[9]
A5490.045[9]
DU-1450.33[9]
Compound 79 A5490.60 - 2.85[9]
A549/DDP0.60 - 2.85[9]
Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5][10] Substituted pyrazines have been extensively developed as potent and selective kinase inhibitors, often acting as ATP-competitive binders in the kinase domain.[10][11]

Several classes of pyrazine-based kinase inhibitors, including imidazopyrazines, pyrazolopyrazines, and triazolopyrazines, have advanced into clinical trials.[5][10] For example, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives showed potent inhibitory activity against Aurora A kinase, a key regulator of mitosis.[12] Another study detailed the development of[1][11][13]triazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[14]

Compound ClassTarget Kinase(s)Potency (IC50)Reference
Imidazo[1,2-a]pyrazinesAurora A5 - 3700 nM[12]
[1][11][13]triazolo[4,3-a]pyrazinesc-Met / VEGFR-226.00 nM / 2.6 µM (Compound 17l)[14]
Imadazo[1,2-a]pyrazinesCDK90.16 µM (Compound 3c)[15]
Pyrazine-Pyridine BiheteroarylsVEGFR-2Good cellular potency[16]
3-Amino-pyrazine-2-carboxamidesFGFR1.88 - 26.69 µM (Compound 18i)[17]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyrazines have demonstrated significant potential in this area, with various derivatives exhibiting activity against a range of bacterial and fungal pathogens.[18][19] For instance, a series of pyrazine-containing thiazolines and thiazolidinones were synthesized and showed notable in vitro activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[18]

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 11 S. aureusNot Specified (Potent)[18]
Compound 12 S. aureusNot Specified (Potent)[18]
Compound 40 S. aureusNot Specified (Potent)[18]
2-chloro derivatives Staphylococcus sp.Highest inhibitory effect[19]

Materials Science Applications: Beyond the Biological

The utility of substituted pyrazines extends beyond medicinal chemistry into the realm of materials science. Their unique electronic and photophysical properties make them valuable components in the development of functional organic materials.[2][20]

Luminescent and Light-Responsive Materials

Pyrazine-based polymers and chromophores are of great interest for their applications in optical and electronic devices.[2] For example, certain low-bandgap π-conjugated pyrazine polymers have been synthesized for use in photovoltaic devices.[2] Additionally, a series of push-pull pyrazine fluorophores have been developed that exhibit strong emission solvatochromism, indicating a highly polar emitting state characteristic of intramolecular charge transfer (ICT).[21] This property is highly desirable for applications in chemical sensing and bio-imaging. The photophysical properties of pyrazine and its methylated derivatives have also been studied under high pressure, revealing insights into their fluorescence and phosphorescence behavior.[22]

Compound TypePropertyApplicationReference
Push-pull pyrazine fluorophoresStrong emission solvatochromism (ICT)Chemical Sensing, Bio-imaging[21]
Pyrazine-based polymersLow-bandgap π-conjugationPhotovoltaic Devices[2]
Pyrazine-based chromophoreAcidochromic effectAcid Vapor and Hydrazine Detection[23]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of substituted pyrazines is crucial for their rational design and development. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a general workflow for evaluating their anticancer activity.

Aurora_Kinase_Signaling_Pathway Figure 1: Aurora Kinase Signaling Pathway and Inhibition by Substituted Pyrazines cluster_G2_Phase G2 Phase cluster_Mitosis Mitosis G2 G2 Phase AURKA_inactive Aurora A (Inactive) G2->AURKA_inactive Activation Signals AURKA_active Aurora A (Active) p-Thr288 AURKA_inactive->AURKA_active Autophosphorylation (Thr288) Plk1 Plk1 AURKA_active->Plk1 Phosphorylates Centrosome_Maturation Centrosome Maturation AURKA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AURKA_active->Spindle_Assembly Cdk1_CyclinB Cdk1/Cyclin B Plk1->Cdk1_CyclinB Activates Mitotic_Entry Mitotic Entry Cdk1_CyclinB->Mitotic_Entry Substituted_Pyrazines Substituted Pyrazines (e.g., Imidazopyrazines) Substituted_Pyrazines->AURKA_active Inhibition

Caption: Aurora Kinase Signaling Pathway

cMet_VEGFR2_Signaling_Pathway Figure 2: Dual Inhibition of c-Met and VEGFR-2 Signaling by Substituted Pyrazines cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR2->PI3K VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Substituted_Pyrazines Substituted Pyrazines (e.g., Triazolopyrazines) Substituted_Pyrazines->cMet Inhibition Substituted_Pyrazines->VEGFR2 Inhibition

Caption: c-Met/VEGFR-2 Signaling Pathway

SHP2_Signaling_Pathway Figure 3: Allosteric Inhibition of the SHP2 Signaling Pathway by Substituted Pyrazines cluster_Cytoplasm Cytoplasm cluster_Downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 Phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf SHP2_inactive SHP2 (Inactive) SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change SHP2_active->Ras Promotes Activation Gab1->SHP2_inactive MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Substituted_Pyrazines Substituted Pyrazines (Allosteric Inhibitors) Substituted_Pyrazines->SHP2_active Inhibition

Caption: SHP2 Signaling Pathway

Anticancer_Workflow Figure 4: Experimental Workflow for the Evaluation of Anticancer Activity Start Start: Synthesized Substituted Pyrazine Cell_Culture 1. Cell Culture (e.g., MCF-7, A549) Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 3. Determine IC50 Value MTT_Assay->IC50 Mechanism_Study 4. Mechanism of Action Studies IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Target Protein Expression) Mechanism_Study->Western_Blot In_Vivo 5. In Vivo Studies (Xenograft Models) Mechanism_Study->In_Vivo End End: Lead Compound Identification Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End In_Vivo->End

Caption: Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the research and development of substituted pyrazine derivatives.

Protocol 1: General Synthesis of Substituted Pyrazines via Condensation

This protocol outlines a classical and versatile method for synthesizing the pyrazine core through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[24][25]

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

  • 1,2-Diamine (e.g., 1,2-diaminoethane) (1 mmol)

  • Solvent (e.g., aqueous methanol, ethanol)

  • Catalyst (e.g., potassium tert-butoxide, if necessary)

  • Standard laboratory glassware

  • Purification apparatus (e.g., column chromatography setup)

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the 1,2-diamine to the solution.

  • If required, add a catalytic amount of base (e.g., potassium tert-butoxide).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield the desired substituted pyrazine.

Protocol 2: Assessment of Anticancer Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[26]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted pyrazine compound, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazine compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a substituted pyrazine compound against a specific microorganism.[4][27]

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Substituted pyrazine compound, dissolved in a suitable solvent

  • 96-well microplates

  • 0.5 McFarland turbidity standard

Procedure:

  • Compound Dilution: Perform serial two-fold dilutions of the substituted pyrazine compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

The field of substituted pyrazine research is dynamic and expanding, with significant contributions to both medicinal chemistry and materials science. The versatility of the pyrazine scaffold allows for extensive structural modifications, leading to the discovery of compounds with a wide array of biological activities and material properties. This technical guide has provided a comprehensive overview of the current research applications, supported by quantitative data and detailed experimental protocols. As research continues, it is anticipated that substituted pyrazines will play an increasingly important role in the development of next-generation therapeutics and advanced functional materials.

References

In-Depth Technical Guide to the Safety of Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for chloropyrazine (CAS 14508-49-7), a heterocyclic aromatic amine used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of extensive toxicological data for this specific compound, this guide also includes information on general safety protocols for handling similar chemical entities and outlines standard experimental procedures for toxicity testing.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
CAS Number 14508-49-7[1]
Molecular Formula C₄H₃ClN₂[1]
Molecular Weight 114.53 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 93 °C at 120 mmHg[2]
Density 1.3 g/cm³[2]
Flash Point 57 °C (134.6 °F) - closed cup[2]
Solubility Insoluble in water.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Toxicological Data

In the absence of specific data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful or toxic, a common practice for novel or under-characterized chemical compounds in a research and development setting.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical attention. If breathing has stopped, provide artificial respiration.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting Measures

This compound is a flammable liquid and presents a fire hazard.

AspectRecommendations
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Unsuitable Extinguishing Media Do not use a solid water stream as it may scatter and spread the fire.
Specific Hazards Arising from the Chemical Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Containers may explode when heated.
Hazardous Combustion Products Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.
Protective Equipment and Precautions for Firefighters Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

AspectRecommendations
Personal Precautions Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator if vapors are present. Eliminate all ignition sources.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let product enter drains, sewers, or waterways.
Methods for Containment and Cleaning Up Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

AspectRecommendations
Safe Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Keep away from ignition sources. Use non-sparking tools. Ground/bond container and receiving equipment.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Store at room temperature.

Disposal Considerations

Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Experimental Protocols for Safety Assessment

For a comprehensive safety evaluation of this compound, a battery of standardized toxicological tests would be necessary. The following are examples of relevant OECD (Organisation for Economic Co-operation and Development) guidelines for such testing.

Acute Toxicity Testing
  • Acute Oral Toxicity (OECD 423): This method is used to estimate the LD50 of a substance after oral administration. A stepwise procedure is used with a limited number of animals.

  • Acute Dermal Toxicity (OECD 402): This test determines the toxic effects of a substance applied to the skin. The substance is applied to a small area of the skin of several animals, and the effects are observed over 14 days.

  • Acute Inhalation Toxicity (OECD 403): This guideline describes the procedures for assessing the toxicity of a substance when inhaled.[3] Animals are exposed to the substance for a defined period, and toxic effects are observed.[3]

Irritation and Sensitization Testing
  • Acute Dermal Irritation/Corrosion (OECD 404): This test evaluates the potential of a substance to cause skin irritation or corrosion.[4] A small amount of the substance is applied to the skin of an animal, and the site is observed for signs of erythema and edema.[4]

  • Acute Eye Irritation/Corrosion (OECD 405): This method assesses the potential of a substance to cause eye irritation or damage. The substance is applied to one eye of an animal, and the effects are observed.

  • Skin Sensitization (OECD 429): The Local Lymph Node Assay (LLNA) is the preferred method for determining the skin sensitization potential of a chemical.

Ecotoxicity Testing
  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test is used to determine the acute toxicity of a substance to aquatic invertebrates, such as Daphnia magna.[5][6][7][8][9] The concentration that immobilizes 50% of the daphnids (EC50) is determined.[8]

  • Fish, Acute Toxicity Test (OECD 203): This guideline describes a method to determine the acute lethal toxicity of a substance to fish in freshwater. The LC50 is determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater algae. The EC50 for growth inhibition is determined.

Visualizations

The following diagrams illustrate key safety concepts and workflows related to the handling and assessment of this compound.

GHS_Hazards cluster_hazards Primary Hazards This compound This compound Flammable Flammable Liquid H226 This compound->Flammable GHS02 Skin_Irritant Skin Irritant H315 This compound->Skin_Irritant GHS07 Eye_Irritant Serious Eye Irritant H319 This compound->Eye_Irritant GHS07 Respiratory_Irritant Respiratory Irritant H335 This compound->Respiratory_Irritant GHS07

GHS Hazard Classifications for this compound.

Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ignition Eliminate Ignition Sources PPE->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Workflow for Responding to a this compound Spill.

Toxicity_Testing_Pathway cluster_in_vivo In Vivo Testing cluster_irritation Irritation/Sensitization cluster_ecotoxicity Ecotoxicity Oral Acute Oral (OECD 423) Dermal Acute Dermal (OECD 402) Inhalation Acute Inhalation (OECD 403) Skin_Irr Skin Irritation (OECD 404) Eye_Irr Eye Irritation (OECD 405) Daphnia Daphnia Magna (OECD 202) Fish Fish (OECD 203) This compound This compound This compound->Oral LD50 This compound->Dermal LD50 This compound->Inhalation LC50 This compound->Skin_Irr This compound->Eye_Irr This compound->Daphnia EC50 This compound->Fish LC50

Standard Toxicity Testing Pathways for a Chemical Substance.

References

Nucleophilic Aromatic Substitution on Pyrazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazine (B50134) scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry and drug discovery.[1] Its unique electronic properties, including an electron-deficient π-system, make it a versatile building block for a multitude of pharmacologically active compounds.[2][3] Pyrazine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2] Marketed drugs such as the tuberculosis agent Pyrazinamide, the proteasome inhibitor Bortezomib, and the diuretic Amiloride feature this core structure, highlighting its importance.[4][5]

A key synthetic strategy for the functionalization of the pyrazine ring is Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic systems like benzene, the electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, enabling the displacement of a leaving group.[6][7] This guide provides an in-depth technical overview of SNAr on pyrazines, covering its core principles, quantitative data, experimental protocols, and applications, tailored for researchers and professionals in drug development.

Core Principles of Nucleophilic Aromatic Substitution (SNAr) on Pyrazines

The SNAr reaction on pyrazines typically proceeds through a two-step addition-elimination mechanism. The electron-deficient character of the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, makes it susceptible to nucleophilic attack.[7][8]

Mechanism:

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halogen). This is usually the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9][10][11] The aromaticity of the ring is temporarily disrupted during this stage.[12]

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the leaving group, yielding the final substituted product.[11][13]

General SNAr mechanism on a halopyrazine.

Activating and Directing Effects:

The regioselectivity and rate of SNAr reactions are heavily influenced by the substituents on the pyrazine ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitrile (-CN), carbonyl (-C=O), or nitro (-NO₂) groups activate the ring for nucleophilic attack, particularly when positioned ortho or para to the leaving group.[14][15] These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance. For instance, an electron-withdrawing group at the 2-position of a 3,5-dichloropyrazine directs nucleophilic attack preferentially to the 5-position.[14]

  • Electron-Donating Groups (EDGs): Conversely, groups like alkyl or methoxy (B1213986) moieties donate electron density to the ring, deactivating it towards nucleophilic attack and requiring more forcing reaction conditions.[7] An EDG at the 2-position of a 3,5-dithis compound directs substitution to the 3-position.[14]

Leaving Group Reactivity:

In contrast to SN1 and SN2 reactions, the reactivity of halogens as leaving groups in SNAr often follows the trend F > Cl ≈ Br > I.[9][16] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the ability of the leaving group to polarize the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[9] However, for highly activated systems like pyrazines, the reactivities of chloride, bromide, and iodide can be comparable.[9][17]

Quantitative Data Presentation

The efficiency of SNAr on pyrazines is dependent on the substrate, nucleophile, and reaction conditions. The following tables summarize quantitative data from selected studies.

Table 1: SNAr on Fused Nitrogen Heterocycles with Various Amines. This data demonstrates the synthesis of amino-substituted[1][2][4]triazolo[4,3-a]pyrazines via SNAr in PEG-400, a greener solvent alternative. The reactions are notably rapid (5 minutes).

EntryAmine NucleophileProductYield (%)
14-Methylpiperidine11 99
2Pyrrolidine12 98
3Morpholine13 99
42-Trifluoromethylaniline14 75
5Aniline15 73
Data sourced from a study on greener methods for nucleophilic aromatic substitution.[18]

Table 2: Reactivity and Stabilization of SNAr-Reactive Pyrazines as p53-Y220C Binders. This table presents structure-activity relationship (SAR) data for pyrazine derivatives designed to react with a cysteine residue in the p53-Y220C cancer mutant. Reactivity is quantified by the half-life (t₁/₂) in a glutathione (B108866) (GSH) assay, and efficacy by the change in melting temperature (ΔTₘ), indicating protein stabilization.

CompoundSubstituentst₁/₂ GSH (h)ΔTₘ (°C) @ 1mM, 24h
SN006/7-3 3-Cl, 5-CN0.233.62
SN006/7-7 3-Cl, 5-CN, 6-Me0.452.08
SN006/7-8 3-Cl, 5-CN, 2-Me0.285.00
SN006/7-1 3-Cl>100No stabilization
SN006/7-6 2-Cl, 5-CN>100No stabilization
Data adapted from a study on pyrazine derivatives as covalent binders for the p53-Y220C mutant.[19][20]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for success. Below are representative protocols for SNAr reactions on pyrazine substrates.

Experimental_Workflow A 1. Reagent Preparation B Dissolve halopyrazine and base in solvent A->B C Add amine nucleophile B->C D 2. Reaction C->D E Heat mixture to specified temperature (e.g., 80-120 °C) D->E F Monitor progress using TLC or LC-MS E->F G 3. Work-up & Isolation F->G H Cool to room temp. and quench reaction G->H I Extract with organic solvent H->I J Dry, filter, and concentrate solvent I->J K 4. Purification & Analysis J->K L Purify crude product (e.g., column chromatography) K->L M Characterize pure product (NMR, MS, etc.) L->M

A typical experimental workflow for an SNAr reaction.

Protocol 1: General Amination of 3-Bromo-5-chloropyrazine-2-carbonitrile (B1288335)

This protocol describes a general procedure for the reaction of a dihalopyrazine with an amine, where substitution is expected to occur at the C5 position due to activation by the C2 nitrile group.[21]

  • Materials:

    • 3-Bromo-5-chloropyrazine-2-carbonitrile

    • Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.5 equivalents)

    • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

    • Anhydrous solvent (e.g., DMF, THF, Dioxane)

    • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 3-bromo-5-chloropyrazine-2-carbonitrile (1.0 eq) and the chosen anhydrous solvent.

    • Add the base (e.g., K₂CO₃) to the suspension.

    • Add the amine nucleophile (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, typically 2-12 hours).

    • After completion, cool the reaction to room temperature.

    • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-amino-3-bromopyrazine-2-carbonitrile derivative.

Protocol 2: Synthesis of N-(2-(Trifluoromethyl)phenyl)-[1][2][4]triazolo[4,3-a]pyrazin-8-amine (14)

This protocol details a specific, rapid, and environmentally conscious SNAr reaction using PEG-400.[18]

  • Materials:

    • 8-chloro-[1][2][4]triazolo-[4,3-a]pyrazine (50 mg, 0.323 mmol)

    • 2-Trifluoromethylaniline (104 mg, 0.646 mmol, 2.0 eq)

    • Polyethylene glycol (PEG-400) (1 mL)

    • Microwave vial

  • Procedure:

    • In a microwave vial, dissolve 8-chloro-[1][2][4]triazolo-[4,3-a]pyrazine in PEG-400 (1 mL).

    • Add 2-trifluoromethylaniline to the solution.

    • Seal the vial and heat the mixture at 120 °C for 5 minutes.

    • After cooling, add water to the vial, which should cause the product to precipitate.

    • Collect the solid product by filtration.

    • Wash the solid with water and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum. The expected yield is approximately 68 mg (75%).

  • Characterization Data:

    • ¹H-NMR (400 MHz, CDCl₃): δ 7.29 (d, J = 7.6 Hz, 1H), 7.44 (d, J = 4.7 Hz, 1H), 7.60 (d, J = 4.7 Hz, 1H), 7.63 (t, J = 7.9 Hz, 1H), 7.71 (d, J = 7.8 Hz, 1H), 8.39 (s, 1H), 8.53 (d, J = 8.3 Hz, 1H), 8.82 (s, 1H) ppm.[18]

    • ¹⁹F-NMR (376 MHz, CDCl₃): δ −60.7 ppm.[18]

Logical Relationships in Drug Discovery

The principles of SNAr on pyrazines are directly applied in drug discovery to modulate a compound's properties. Structure-Activity Relationship (SAR) studies systematically explore how changes in substitution patterns, driven by SNAr chemistry, affect biological activity.

SAR_Logic A Initial Hit Compound (e.g., this compound) B Define Modification Sites (Positions accessible via SNAr) A->B Identify C Synthesize Analogs via SNAr (Varying Nucleophiles) B->C Execute D Evaluate Analogs C->D Test E Assay 1: Target Binding / Reactivity (e.g., GSH Assay) D->E F Assay 2: Functional Effect (e.g., Protein Stabilization) D->F G Analyze SAR Data E->G Generate Data F->G Generate Data H Identify Key Groups for Activity & Reactivity G->H Derive Insights I No EWG: Inactive H->I J EWG (CN) at C5: Active H->J K EDG (Me) at C2: Increased Potency H->K L Optimized Lead Compound I->L Design J->L Design K->L Design

References

Methodological & Application

Synthesis of 2-Substituted Pyrazines via Chloropyrazine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Pyrazine (B50134) derivatives are a critical class of heterocyclic compounds widely recognized for their significant applications in medicinal chemistry and drug discovery. The pyrazine scaffold is a key component in numerous FDA-approved drugs and biologically active molecules. The targeted synthesis of 2-substituted pyrazines is, therefore, of paramount importance to researchers in academia and the pharmaceutical industry. 2-Chloropyrazine serves as a versatile and readily available starting material for the introduction of a wide array of functional groups at the 2-position of the pyrazine ring. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted pyrazines utilizing 2-chloropyrazine through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Core Synthetic Strategies

The functionalization of 2-chloropyrazine can be broadly categorized into two main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNA_r): This approach allows for the direct displacement of the chloride with a variety of nucleophiles.

This document will delve into the specifics of several key reactions within these categories.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the derivatization of 2-chloropyrazine, several powerful methods are routinely employed.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylpyrazines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.[1][2]

cluster_0 Suzuki-Miyaura Coupling 2-Chloropyrazine 2-Chloropyrazine plus1 + 2-Chloropyrazine->plus1 Arylboronic_Acid Ar-B(OH)2 plus1->Arylboronic_Acid arrow Pd Catalyst, Base Arylboronic_Acid->arrow 2-Arylpyrazine 2-Arylpyrazine arrow->2-Arylpyrazine

Caption: General scheme of the Suzuki-Miyaura coupling.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane (B91453)/H₂O1001895[1]
4-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene (B28343)/H₂O1001288[3]
3-Methoxyphenylboronic acidPEPPSI-IPr (3)-K₂CO₃1,4-Dioxane601692[1]
Pyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O1001885[2]
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyrazine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenylpyrazine.[2]

Negishi Coupling: A Powerful Alternative for C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4][5]

cluster_1 Negishi Coupling 2-Chloropyrazine 2-Chloropyrazine plus2 + 2-Chloropyrazine->plus2 Organozinc_Reagent R-ZnX plus2->Organozinc_Reagent arrow2 Pd or Ni Catalyst Organozinc_Reagent->arrow2 2-Substituted_Pyrazine 2-Substituted_Pyrazine arrow2->2-Substituted_Pyrazine

Caption: General scheme of the Negishi coupling.

Organozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylzinc chloridePd(dba)₂ (2)XPhos (4)THF651291[6]
2-Pyridylzinc bromidePd(PPh₃)₄ (5)-THFReflux1885[7]
Ethyl 4-(chlorozincio)butanoatePd(OAc)₂ (2)SPhos (4)THF601678[8]
Benzylzinc chlorideNiCl₂(dppe) (5)-THF502482[5]
  • Preparation of Organozinc Reagent (in situ): To a flame-dried Schlenk tube under an argon atmosphere, add zinc dust (1.5 equiv). Activate the zinc with a catalytic amount of iodine. Add a solution of benzyl (B1604629) chloride (1.2 equiv) in anhydrous THF and stir until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Reaction Setup: In a separate oven-dried Schlenk flask, add the nickel catalyst NiCl₂(dppe) (0.05 mmol, 5 mol%) and 2-chloropyrazine (1.0 mmol, 1.0 eq) in anhydrous THF.

  • Coupling Reaction: Slowly add the freshly prepared benzylzinc chloride solution to the flask containing the catalyst and 2-chloropyrazine.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 24 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield 2-benzylpyrazine.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the synthesis of aryl- and vinyl-substituted alkynes from the corresponding halides.[9][10]

cluster_2 Sonogashira Coupling 2-Chloropyrazine 2-Chloropyrazine plus3 + 2-Chloropyrazine->plus3 Terminal_Alkyne R-C≡CH plus3->Terminal_Alkyne arrow3 Pd Cat., Cu(I) Cocat., Base Terminal_Alkyne->arrow3 2-Alkynylpyrazine 2-Alkynylpyrazine arrow3->2-Alkynylpyrazine

Caption: General scheme of the Sonogashira coupling.

Terminal AlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (5)CuI (5)Et₃NDMF65492[11]
1-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[12]
(Trimethylsilyl)acetylene10% Pd/C (5)CuI (10)Et₃NEtOH70288[13]
3,3-Dimethyl-1-butyneCuI (10)-K₂CO₃PEG-400500.585[14]
  • Reaction Setup: To a Schlenk tube, add 2-chloropyrazine (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (B128534) (2.0 mmol, 2.0 eq), and phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture at 65 °C for 4 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extraction and Purification: Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to give 2-(phenylethynyl)pyrazine.[11]

Buchwald-Hartwig Amination: Synthesis of 2-Aminopyrazines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16]

cluster_3 Buchwald-Hartwig Amination 2-Chloropyrazine 2-Chloropyrazine plus4 + 2-Chloropyrazine->plus4 Amine R¹R²NH plus4->Amine arrow4 Pd Catalyst, Ligand, Base Amine->arrow4 2-Aminopyrazine_Derivative 2-Aminopyrazine_Derivative arrow4->2-Aminopyrazine_Derivative

Caption: General scheme of the Buchwald-Hartwig amination.

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (B41778)Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001693[17]
MorpholinePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1102488[18]
n-ButylaminePd(OAc)₂ (1.5)RuPhos (3)K₂CO₃t-BuOH801291[18]
IndolePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1102085[19]
  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium t-butoxide (1.4 mmol, 1.4 eq).

  • Reagent Addition: Add 2-chloropyrazine (1.0 mmol, 1.0 eq) and aniline (1.2 mmol, 1.2 eq), followed by anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain N-phenylpyrazin-2-amine.[17]

Section 2: Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatics like 2-chloropyrazine.

cluster_4 Nucleophilic Aromatic Substitution 2-Chloropyrazine 2-Chloropyrazine plus5 + 2-Chloropyrazine->plus5 Nucleophile Nu-H plus5->Nucleophile arrow5 Base (optional), Solvent Nucleophile->arrow5 2-Substituted_Pyrazine 2-Substituted_Pyrazine arrow5->2-Substituted_Pyrazine

Caption: General scheme of nucleophilic aromatic substitution.

NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Sodium methoxide (B1231860)-Methanol (B129727)Reflux485[20]
MorpholineK₂CO₃DMSO130692[21]
AnilineKFWater1002470[22]
Sodium hydroxide-H₂O/Dioxane1001278[20]
  • Reaction Setup: To a round-bottom flask, add a solution of sodium methoxide in methanol (prepared by dissolving sodium metal (1.2 eq) in anhydrous methanol).

  • Reagent Addition: Add 2-chloropyrazine (1.0 eq) to the sodium methoxide solution.

  • Reaction: Heat the reaction mixture to reflux for 4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (B109758) (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography to yield 2-methoxypyrazine.[20]

Visual Summary of Synthetic Pathways

G cluster_coupling Cross-Coupling Reactions cluster_snar Nucleophilic Substitution Chloropyrazine 2-Chloropyrazine Suzuki Suzuki-Miyaura This compound->Suzuki Ar-B(OH)₂ Pd cat. Negishi Negishi This compound->Negishi R-ZnX Pd/Ni cat. Sonogashira Sonogashira This compound->Sonogashira R-C≡CH Pd/Cu cat. Buchwald Buchwald-Hartwig This compound->Buchwald R₂NH Pd cat. SNAr SNAr This compound->SNAr Nu-H ArylPyrazine 2-Arylpyrazine Suzuki->ArylPyrazine AlkylPyrazine 2-Alkyl/Aryl-Pyrazine Negishi->AlkylPyrazine AlkynylPyrazine 2-Alkynylpyrazine Sonogashira->AlkynylPyrazine AminoPyrazine 2-Aminopyrazine Buchwald->AminoPyrazine SubstitutedPyrazine 2-Nu-Pyrazine SNAr->SubstitutedPyrazine

Caption: Overview of synthetic routes to 2-substituted pyrazines.

Conclusion

The synthesis of 2-substituted pyrazines from 2-chloropyrazine is a well-established and versatile area of organic chemistry with significant implications for drug discovery and development. The methodologies outlined in these application notes, including various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide researchers with a powerful toolkit for the creation of diverse pyrazine libraries. The choice of a specific method will depend on the desired substituent, functional group tolerance, and available reagents and catalysts. The detailed protocols and comparative data tables provided herein are intended to serve as a practical guide for the successful synthesis and exploration of novel pyrazine-based compounds.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 2-chloropyrazine, a key transformation for the synthesis of 2-arylpyrazines. These products are important structural motifs in medicinal chemistry and materials science. This document outlines the reaction mechanism, effective catalytic systems, detailed experimental protocols, and extensive data on reaction outcomes with various arylboronic acids.

Reaction Principle and Mechanism

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The coupling of 2-chloropyrazine, an electron-deficient heteroaryl chloride, can be challenging due to the relatively strong C-Cl bond and potential for catalyst inhibition by the pyrazine (B50134) nitrogen atoms. However, with optimized catalytic systems, this transformation can be achieved with high efficiency.

The generally accepted catalytic cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 2-arylpyrazine product, regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 2-Chloropyrazine pd_complex [Pyrazinyl-Pd(II)-Cl]L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OH)₂ Base pd_aryl_complex [Pyrazinyl-Pd(II)-Ar]L_n transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 2-Arylpyrazine end start Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents Weigh Reagents: - 2-Chloropyrazine - Arylboronic Acid - Base - Catalyst & Ligand setup Combine Reagents in Flask reagents->setup glassware Oven-dry Glassware (Schlenk Flask) glassware->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent Add Anhydrous/Degassed Solvents inert->solvent heat Heat and Stir at Specified Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up: - Quench Reaction - Extraction monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of 2-chloropyrazine, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction, a specific application of the Buchwald-Hartwig amination, is instrumental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional organic materials.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 2-chloropyrazine. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into reaction optimization, detailed methodologies, and troubleshooting.

Reaction Principle

The palladium-catalyzed amination of 2-chloropyrazine involves the cross-coupling of 2-chloropyrazine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, drives this transformation.

A simplified representation of the Buchwald-Hartwig amination catalytic cycle is depicted below:

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(NHR'R'')L_n]^+X^- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR'R'' reductive_elimination->product

Buchwald-Hartwig Catalytic Cycle

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-chloropyrazine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired aminopyrazine product and regenerating the Pd(0) catalyst.

Factors Affecting the Reaction

Several factors critically influence the success and efficiency of the palladium-catalyzed amination of 2-chloropyrazine:

  • Palladium Catalyst: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of precursor can impact reaction kinetics and catalyst stability.

  • Ligand: The ligand is arguably the most critical component. For electron-deficient substrates like 2-chloropyrazine, sterically hindered and electron-rich phosphine (B1218219) ligands are often required to promote the reaction and prevent catalyst inhibition by the pyrazine (B50134) nitrogen atoms.[1][2] Commonly used ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and chelating phosphines (e.g., Xantphos, dppf). The choice of ligand can significantly affect the reaction rate, yield, and substrate scope.

  • Base: The base plays a crucial role in the deprotonation of the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can influence the reaction outcome. Weaker bases like K₃PO₄ or Cs₂CO₃ may be effective alternatives to strong bases, potentially requiring higher temperatures or longer reaction times.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, and THF are typically employed to ensure a water-free environment, which is crucial for the stability of the catalyst and intermediates.

  • Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system used.

Experimental Protocols

The following protocols provide detailed methodologies for the palladium-catalyzed amination of 2-chloropyrazine with different classes of amines. A general experimental workflow is outlined below.

Experimental_Workflow start Start reagents Combine 2-Chloropyrazine, Amine, Pd Catalyst, Ligand, and Base in an inert atmosphere. start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat the reaction mixture under an inert atmosphere solvent->reaction monitoring Monitor reaction progress (TLC, GC, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis end End analysis->end

General Experimental Workflow
Protocol 1: Amination with a Primary Aliphatic Amine (n-Octylamine)

This protocol is adapted from a high-yield amination of an aryl chloride.[3]

Materials:

  • 2-Chloropyrazine

  • n-Octylamine

  • Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.005-0.02 mmol, 0.5-2 mol%) and the phosphine ligand (0.012-0.048 mmol, 1.2-4.8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add 2-chloropyrazine (1.0 mmol) and n-octylamine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Amination with a Secondary Amine (Morpholine)

This protocol is a general procedure for the amination of an aryl chloride with morpholine (B109124).[1]

Materials:

  • 2-Chloropyrazine

  • Morpholine

  • Palladium precatalyst (e.g., RuPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (0.02 mmol, 2 mol%) or the palladium source and ligand.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add 2-chloropyrazine (1.0 mmol) and morpholine (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Protocol 3: Amination with an Aniline (B41778) Derivative

This protocol is based on general procedures for Buchwald-Hartwig amination with anilines.

Materials:

  • 2-Chloropyrazine

  • Aniline (or a substituted aniline)

  • Pd(OAc)₂

  • A suitable phosphine ligand (e.g., XPhos or SPhos)

  • Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (0.01-0.03 mmol, 1-3 mol%), the phosphine ligand (0.012-0.036 mmol, 1.2-3.6 mol%), and the base (2.0 mmol).

  • Add 2-chloropyrazine (1.0 mmol) and the aniline derivative (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Data Presentation

The following tables summarize the yields of the amination of 2-chloropyrazine with various amines under different conditions. This data is compiled from the literature and is intended to provide a comparative overview.[4]

Table 1: Amination of 2-Chloropyrazine with Various Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001880
2PiperidinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001870
3PyrrolidinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001881
4IndolinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001886
5AnilinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001855
64-MethoxyanilinePd₂(dba)₃ / XantphosK₂CO₃Dioxane1001865

Note: The data in Table 1 is derived from a study that also explored a transition-metal-free SNAr reaction, which in some cases provided comparable or better yields under "green" conditions (KF in water at 100 °C). Researchers should consider this alternative for specific applications.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive catalyst or ligandEnsure high-quality, properly stored reagents. If using a Pd(II) precursor, ensure conditions are suitable for in situ reduction to Pd(0).
Inappropriate baseThe chosen base may not be strong enough or may have poor solubility. Consider screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Catalyst inhibitionThe nitrogen atoms of the pyrazine ring can inhibit the palladium catalyst.[2] Use sterically hindered ligands to mitigate this effect.
Low reactivity of 2-chloropyrazineChloropyrazines are less reactive than their bromo or iodo counterparts. Employ more active, third-generation Buchwald-Hartwig catalysts and ligands.[2]
Side Product Formation HydrodehalogenationThis side reaction replaces the chlorine with a hydrogen. Ensure the reaction is conducted under strictly anhydrous and inert conditions.
Dimerization of starting materialsThis may occur at high concentrations or with highly active catalysts. Consider adjusting the reaction concentration or catalyst loading.

Conclusion

The palladium-catalyzed amination of 2-chloropyrazine is a robust and highly valuable transformation for the synthesis of 2-aminopyrazine (B29847) derivatives. The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively utilize this methodology to access a diverse range of important nitrogen-containing heterocyclic compounds. For certain substrates, exploring alternative synthetic routes, such as the transition-metal-free SNAr reaction, may offer advantages in terms of cost and environmental impact.

References

Application Notes and Protocols: Regioselective Metalation of Chloropyrazine for Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the regioselective C-H bond metalation of chloropyrazines, enabling the synthesis of highly functionalized pyrazine (B50134) derivatives. The pyrazine scaffold is a key heterocyclic motif in numerous pharmaceuticals and agrochemicals. This methodology allows for the precise introduction of various functional groups onto the chloropyrazine ring, opening avenues for the rapid generation of compound libraries for screening and the synthesis of complex target molecules.

The protocols described herein utilize sterically hindered lithium-complexed magnesium and zinc amide bases, namely TMPMgCl·LiCl and TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These reagents exhibit excellent kinetic basicity and solubility in ethereal solvents, allowing for efficient and regioselective deprotonation of chloropyrazines at convenient temperatures.[1][2] The resulting organometallic intermediates can be trapped with a wide range of electrophiles or engaged in transition metal-catalyzed cross-coupling reactions to afford poly-substituted pyrazines in high yields.[2][3]

Factors Influencing Regioselectivity

The regioselectivity of the metalation is primarily governed by the kinetic acidity of the C-H bonds on the pyrazine ring, which is influenced by the electronic effects of the chlorine substituent(s) and the nitrogen atoms. The choice of the metalating agent also plays a crucial role. TMPMgCl·LiCl is a highly active base that often leads to the deprotonation of the most acidic proton under kinetic control.[1][4] In contrast, TMPZnCl·LiCl is a milder base, and the regioselectivity of the zincation is often governed by thermodynamic factors, which can sometimes be predicted by pKa calculations.[1]

G cluster_input Inputs cluster_process Process cluster_output Output This compound This compound Substrate Metalation Regioselective Metalation (Deprotonation) This compound->Metalation Metalating_Agent Metalating Agent (TMPMgCl·LiCl or TMPZnCl·LiCl) Metalating_Agent->Metalation Intermediate Pyrazinyl-Magnesium or -Zinc Intermediate Metalation->Intermediate Forms Quench Quenching / Cross-Coupling Intermediate->Quench Reacts with Electrophile / Catalyst Product Functionalized this compound Quench->Product

Caption: General workflow for regioselective metalation and functionalization of chloropyrazines.

Data Presentation: Functionalization of Dichloropyrazines

The following tables summarize the yields obtained from the regioselective metalation of various dithis compound substrates followed by reaction with different electrophiles. These results demonstrate the versatility and efficiency of this methodology.

Table 1: Functionalization of 2,6-Dithis compound [2][5]

EntryMetalating AgentConditionsElectrophile / Coupling PartnerProductYield (%)
1TMPZnCl·LiCl25 °C, 30 min4-Iodoanisole, Pd(dba)₂, TFP3-(4-Methoxyphenyl)-2,6-dithis compound86
2TMPZnCl·LiCl25 °C, 30 min3-Iodothiophene, Pd(dba)₂, TFP3-(Thiophen-3-yl)-2,6-dithis compound83
3TMPMgCl·LiCl-40 °C, 60 min2-Furoyl chloride (after CuCN·2LiCl)2-Chloro-6-(4-methoxyphenyl)-3-(furan-2-carbonyl)pyrazine84
4TMPMgCl·LiCl-40 °C, 60 minAllyl bromide (after CuCN·2LiCl)3-Allyl-2-chloro-6-(4-methoxyphenyl)pyrazine93

Table 2: Functionalization of 2,5-Dithis compound [2]

EntryMetalating AgentConditionsElectrophile / Coupling PartnerProductYield (%)
1TMPZnCl·LiCl25 °C, 30 minI₂2,5-Dichloro-3-iodopyrazine76
2TMPZnCl·LiCl25 °C, 30 minEthyl 4-iodobenzoate, Pd(dba)₂, TFPEthyl 4-(3,6-dichloropyrazin-2-yl)benzoate80
3TMPZnCl·LiCl25 °C, 30 minBenzoyl chloride (after CuCN·2LiCl)(3,6-Dichloropyrazin-2-yl)(phenyl)methanone90

Table 3: Functionalization of 2,3-Dithis compound [2][5]

EntryMetalating AgentConditionsElectrophileProductYield (%)
1TMPMgCl·LiCl25 °C, 15 minI₂2,3-Dichloro-5-iodopyrazine85
2TMPMgCl·LiCl25 °C, 15 minPhCHO(5,6-Dichloropyrazin-2-yl)(phenyl)methanol82
3TMPMgCl·LiCl25 °C, 15 minAllyl bromide (after CuCN·2LiCl)5-Allyl-2,3-dithis compound81

Experimental Protocols

Materials and General Considerations:

  • All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Tetrahydrofuran (THF) must be anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • TMPMgCl·LiCl and TMPZnCl·LiCl solutions can be prepared according to literature procedures or purchased from commercial suppliers.[6][7] Their concentration should be determined by titration prior to use.

  • All other reagents should be of high purity and dried as necessary.

Protocol 1: Preparation of TMPMgCl·LiCl [6]

  • To a dry and nitrogen-flushed Schlenk flask equipped with a magnetic stir bar, add a solution of i-PrMgCl·LiCl in THF (e.g., 1.0 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2,2,6,6-tetramethylpiperidine (B32323) (TMP-H, 1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • The resulting solution of TMPMgCl·LiCl is ready for use. It can be stored under an inert atmosphere at room temperature for several months.

Protocol 2: General Procedure for Regioselective Metalation and Electrophilic Quench [5]

  • To a dry and argon-flushed Schlenk tube containing the this compound substrate (1.0 mmol), add anhydrous THF (2 mL).

  • Cool the solution to the desired temperature (e.g., 25 °C, -40 °C, etc., as specified in the tables).

  • Add the solution of TMPMgCl·LiCl or TMPZnCl·LiCl (1.1 mmol, 1.1 equiv) dropwise to the stirred solution of the substrate.

  • Stir the reaction mixture for the specified time (e.g., 15-60 min).

  • For reactions requiring transmetalation (e.g., acylations, allylations): Add a solution of CuCN·2LiCl (1.2 mmol, 1.2 equiv) in THF and stir for 15 min at the same temperature.

  • Add the electrophile (1.2-1.5 mmol, 1.2-1.5 equiv) either neat or as a solution in THF.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Procedure for Negishi Cross-Coupling of a Zincated this compound [3][8]

  • Follow steps 1-4 from Protocol 2 using TMPZnCl·LiCl to generate the pyrazinylzinc reagent.

  • In a separate dry and argon-flushed Schlenk tube, add the palladium catalyst (e.g., Pd(dba)₂; 2-5 mol%), the ligand (e.g., tri(2-furyl)phosphine, TFP; 4-10 mol%), and the aryl/heteroaryl iodide (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (2 mL) to the catalyst mixture and stir for 10 minutes at room temperature.

  • Transfer the freshly prepared pyrazinylzinc solution via cannula to the flask containing the catalyst and the coupling partner.

  • Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and proceed with the workup and purification as described in steps 8-11 of Protocol 2.

G cluster_quench Functionalization Pathway cluster_coupling Cross-Coupling Pathway (for Zincates) Start Start: This compound in THF Add_Base Add TMP-Base (TMPMgCl·LiCl or TMPZnCl·LiCl) Stir at specified Temp/Time Start->Add_Base Metalated_Intermediate Formation of Organometallic Intermediate Add_Base->Metalated_Intermediate Transmetalation Optional: Transmetalation with CuCN·2LiCl Metalated_Intermediate->Transmetalation Negishi Add to Pd-catalyst and Aryl-Halide mixture Metalated_Intermediate->Negishi Add_Electrophile Add Electrophile (e.g., I₂, RCHO, RCOCl) Transmetalation->Add_Electrophile Quench_Workup Aqueous Workup & Purification Add_Electrophile->Quench_Workup Final_Product1 Functionalized Pyrazine Quench_Workup->Final_Product1 Heat Heat Reaction (e.g., 50-60 °C) Negishi->Heat Coupling_Workup Aqueous Workup & Purification Heat->Coupling_Workup Final_Product2 Cross-Coupled Pyrazine Coupling_Workup->Final_Product2

Caption: Experimental decision workflow for functionalizing chloropyrazines post-metalation.

References

Application Notes and Protocols: Utilizing 2-Chloropyrazine in the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloropyrazine, a halogenated pyrazine (B50134) derivative, is a pivotal heterocyclic building block in the field of medicinal chemistry.[1] Its unique chemical structure, featuring a reactive chlorine atom on the pyrazine ring, allows for versatile substitution reactions, making it an indispensable precursor in the synthesis of a wide array of therapeutic agents.[1] This reactivity is leveraged by medicinal chemists to introduce specific functional groups, thereby tailoring the pharmacological profiles of drug candidates targeting various diseases, including a range of central nervous system (CNS) disorders.[1] Pyrazine derivatives have been shown to possess the ability to cross the blood-brain barrier, an essential characteristic for CNS-targeting drugs.[2] This document provides detailed application notes and protocols for the synthesis of key neurological disorder drugs and derivatives starting from 2-chloropyrazine and related pyrazine precursors, with a focus on therapeutics for insomnia and neurodegenerative diseases like Alzheimer's.

Section 1: Synthesis of GABA-A Receptor Modulators for Insomnia

One of the most prominent applications of pyrazine derivatives in neurology is the synthesis of non-benzodiazepine hypnotics like Zopiclone and its active S-enantiomer, Eszopiclone (B1671324). These drugs are positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter system in the CNS, making them effective treatments for insomnia.[3][4]

Logical Framework: From Precursor to Therapeutic Effect

The following diagram illustrates the progression from the pyrazine chemical scaffold to the clinical application for insomnia via modulation of the GABA-A receptor.

cluster_0 Chemical Synthesis cluster_1 Pharmacological Action cluster_2 Clinical Application A Pyrazine Precursors (e.g., Pyrazine-2,3-dicarboxylic acid) B Key Intermediate (e.g., 6-(5-chloropyrid-2-yl)-7-hydroxy- 5,6-dihydropyrrolo[3,4-b]pyrazin-5-one) A->B Multi-step Synthesis C Active Pharmaceutical Ingredient (API) (Eszopiclone) B->C Esterification D GABA-A Receptor (Benzodiazepine Site) C->D Drug-Target Binding E Enhanced Cl- Influx & Neuronal Hyperpolarization D->E Positive Allosteric Modulation F Treatment of Insomnia E->F Leads to Sedative/Hypnotic Effect

Caption: Logical flow from chemical synthesis to clinical application.
Quantitative Data: Synthesis of Eszopiclone

The multi-step synthesis of Eszopiclone from pyrazine-2,3-dicarboxylic acid anhydride (B1165640) involves several key transformations. The yields for each step are critical for process optimization.

Step No.ReactionStarting MaterialProductReported YieldReference
1CarbamoylationPyrazine-2,3-dicarboxylic acid anhydride & 2-amino-5-chloropyridine (B124133)3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid95%[5]
2Cyclization3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine79%[5]
3Partial Reduction6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one64%[5]
4Esterification6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-oneZopiclone (racemic)~82%[6]
5ResolutionZopiclone (racemic)Eszopiclone~35%[6]
Experimental Protocol: Synthesis of Zopiclone (Eszopiclone Precursor)

This protocol outlines the synthesis of racemic zopiclone, which is subsequently resolved to yield eszopiclone.

Step 1: Synthesis of 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid (III)

  • React pyrazine-2,3-dicarboxylic acid (I) with 2-amino-5-chloropyridine (II) in refluxing acetonitrile.[7]

  • After cooling, the resulting precipitate is filtered and dried to yield compound (III).

Step 2: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine (IV)

  • Treat compound (III) with refluxing thionyl chloride (SOCl₂).[7]

  • After the reaction is complete, excess SOCl₂ is removed under reduced pressure.

  • The residue is purified to yield the cyclized product (IV).[7]

Step 3: Synthesis of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one (V)

  • Perform a partial reduction of compound (IV) using potassium borohydride (B1222165) (KBH₄) in a dioxane-water mixture at a low temperature.[5][7]

  • Neutralize the reaction mixture with acetic acid.[8]

  • Isolate and purify the resulting hydroxyl compound (V).

Step 4: Synthesis of Zopiclone

  • Dissolve the intermediate (V) in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium hydride (NaH) to form the alkoxide.

  • React the alkoxide with 4-methylpiperazine-1-carbonyl chloride (VI) to yield racemic zopiclone.[7]

  • Purify the final product through recrystallization.

Visualization: Synthetic Pathway and Mechanism of Action

The following diagrams visualize the chemical synthesis of Zopiclone and the signaling pathway it modulates.

cluster_synthesis Zopiclone Synthetic Pathway I Pyrazine-2,3-dicarboxylic acid anhydride III Carbamoyl pyrazine carboxylic acid I->III Acetonitrile (reflux) II 2-amino-5-chloropyridine II->III Acetonitrile (reflux) IV Dioxo-dihydropyrrolo [3,4-b]pyrazine III->IV SOCl2 (reflux) V Hydroxy-dihydropyrrolo [3,4-b]pyrazin-5-one IV->V KBH4 Z Zopiclone V->Z NaH, DMF VI 4-methylpiperazine- 1-carbonyl chloride VI->Z NaH, DMF

Caption: Simplified synthetic pathway for Zopiclone.

cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABA_R->Cl_in Channel Opens GABA GABA GABA->GABA_R Binds to orthosteric site ESZ Eszopiclone (PAM) ESZ->GABA_R Binds to allosteric site Cl_out Cl- (extracellular) Cl_out->GABA_R Hyper Hyperpolarization (Neuron is less likely to fire) Cl_in->Hyper

Caption: Mechanism of Eszopiclone at the GABA-A receptor.

Section 2: Synthesis of Pyrazine Derivatives for Neurodegenerative Diseases

2-Chloropyrazine and its derivatives are also valuable precursors for synthesizing compounds aimed at treating neurodegenerative conditions like Alzheimer's disease (AD). The strategy often involves creating multifunctional agents that can, for example, inhibit acetylcholinesterase (AChE), prevent amyloid-β (Aβ) aggregation, and exert neuroprotective effects.[9][10]

Quantitative Data: Bioactivity of Neuroprotective Pyrazine Derivatives

Various pyrazine derivatives have been synthesized and evaluated for their potential in treating AD and providing neuroprotection against oxidative stress.

Compound ClassSpecific CompoundBiological ActivityMetricValueTarget/ModelReference
Cinnamic acid-pyrazine hybridsCompound 15Neurovascular ProtectionEC₅₀3.55 µMHBMEC-2 cells[11]
Cinnamic acid-pyrazine hybridsCompounds 12-14NeuroprotectionEC₅₀3.62-3.74 µMSH-SY5Y cells[11]
Hydrazinopyrazine derivativesCHP4Acetylcholinesterase Inhibition--PC12 cells[9]
Tetramethylpyrazine derivativesCompound 22aNeuroprotection--PC12 cells / MCAO rat model[12][13]
Polysubstituted pyrazinesMultipleAnti-AD activities--Aβ aggregation, BACE-1[10]
Experimental Protocol: Synthesis of 2-chloro-3-hydrazinopyrazine Derivatives

This protocol describes a general method for synthesizing hydrazinopyrazine derivatives, which have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease.[9]

Step 1: Synthesis of 2-chloro-3-hydrazinopyrazine

Step 2: Synthesis of Schiff Base Derivatives (e.g., CHP1-5)

  • Dissolve the 2-chloro-3-hydrazinopyrazine intermediate in a suitable solvent (e.g., ethanol).

  • Add a substituted aldehyde or ketone to the solution.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for several hours to facilitate the condensation reaction and formation of the hydrazineylidene (Schiff base) product.

  • Cool the reaction mixture to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

  • Characterize the final product using spectroscopic methods (FT-IR, NMR).[9]

Visualization: Neuroprotective Signaling and Synthetic Workflow

The diagrams below depict a potential signaling pathway for neuroprotection and a general workflow for synthesizing pyrazine-based neurotherapeutics.

cluster_pathway PI3K/Akt Neuroprotective Pathway TMP_Deriv Tetramethylpyrazine Derivative (e.g., 22a) PI3K PI3K TMP_Deriv->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Neuroprotection Akt->Cell_Survival Promotes Ox_Stress Oxidative Stress (e.g., t-BHP) Ox_Stress->Cell_Survival Inhibits

Caption: PI3K/Akt signaling pathway activated by a pyrazine derivative.

cluster_workflow General Workflow for Neuroprotective Agent Synthesis Start 2-Chloropyrazine or other pyrazine starting material Step1 Functionalization (e.g., Amination, Suzuki Coupling, Nucleophilic Substitution) Start->Step1 Step2 Linker Addition or Side Chain Modification Step1->Step2 Step3 Final Compound (Pyrazine Derivative) Step2->Step3 Step4 Purification & Characterization (HPLC, NMR, MS) Step3->Step4 Step5 Biological Screening (e.g., AChE inhibition, anti-aggregation, cell viability assays) Step4->Step5

Caption: Workflow for synthesis and screening of pyrazine derivatives.

References

Application of Chloropyrazine in the Synthesis of Cardiotonic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrazine serves as a versatile starting material in the synthesis of various heterocyclic compounds with significant biological activities. This document provides detailed application notes and protocols for the synthesis of imidazo[1,2-a]pyrazine-based cardiotonic agents, utilizing this compound as a key precursor. Imidazo[1,2-a]pyrazines have emerged as a promising class of positive inotropic agents, primarily acting through the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and enhanced cardiac contractility.

Mechanism of Action: PDE Inhibition and Cardiac Contractility

The cardiotonic effect of imidazo[1,2-a]pyrazine (B1224502) derivatives is primarily attributed to the inhibition of cAMP-specific phosphodiesterase (PDE3) in cardiac muscle cells. Inhibition of PDE3 prevents the degradation of cAMP to AMP.[1] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in excitation-contraction coupling.[2][3] This includes the L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately resulting in a stronger force of contraction (positive inotropic effect).[2]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to L_type_Ca L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Ca->Ca_Influx Opens ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 Phosphodiesterase 3 (PDE3) PKA->L_type_Ca Phosphorylates AMP AMP PDE3->AMP Degrades cAMP to Contraction Increased Cardiac Contractility Ca_Influx->Contraction Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PDE3 Inhibits

Signaling pathway of imidazo[1,2-a]pyrazine-based cardiotonic agents.

Synthetic Workflow Overview

The synthesis of cardiotonic imidazo[1,2-a]pyrazine derivatives from this compound involves a two-step process. The first step is the amination of 2-chloropyrazine to yield 2-aminopyrazine (B29847). The second step is the condensation of 2-aminopyrazine with a suitable α-haloketone to form the imidazo[1,2-a]pyrazine scaffold.

Synthetic_Workflow This compound 2-Chloropyrazine Amination Amination This compound->Amination Aminopyrazine 2-Aminopyrazine Amination->Aminopyrazine Condensation Condensation with α-haloketone Aminopyrazine->Condensation Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Condensation->Imidazopyrazine Purification Purification & Characterization Imidazopyrazine->Purification Final_Product Cardiotonic Agent Purification->Final_Product

General synthetic workflow from 2-chloropyrazine to cardiotonic agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrazine from 2-Chloropyrazine

This protocol describes the conversion of 2-chloropyrazine to 2-aminopyrazine, a key intermediate for the synthesis of imidazo[1,2-a]pyrazine derivatives.[4]

Materials:

Procedure:

  • In a high-pressure autoclave, combine 10 parts of 2-chloropyrazine, 25 parts of anhydrous ammonia, and 25 parts of absolute ethanol.

  • Seal the autoclave and heat the mixture with shaking at 175°C for 3 hours.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Carefully vent the excess ammonia in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess reactants at room temperature under reduced pressure using a rotary evaporator.

  • The resulting crystalline brown residue is taken up in hot benzene.

  • Filter the hot solution to remove any insoluble resinous material.

  • Cool the filtrate to 5°C to induce crystallization of 2-aminopyrazine.

  • Collect the yellow crystals by filtration, wash with cold benzene, and dry under vacuum.

Expected Yield: Approximately 57%.

Protocol 2: Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines

This protocol outlines the general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrazines from 2-aminopyrazine and an appropriate α-bromoacetophenone.

Materials:

  • 2-Aminopyrazine

  • Substituted α-bromoacetophenone (e.g., 2-bromo-1-(4-fluorophenyl)ethanone)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Standard reflux apparatus

  • Magnetic stirrer

  • Standard glassware for filtration and recrystallization

Procedure:

  • Dissolve 2-aminopyrazine (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, add the substituted α-bromoacetophenone (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the collected solid or the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2-aryl-imidazo[1,2-a]pyrazine.

Quantitative Data Summary

Compound IDStructureIn Vitro Inotropic Activity (Cat Papillary Muscle)In Vivo Inotropic Activity (Anesthetized Dog)
1 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazinePotentActive
2 2-[2-methoxy-4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyrazinePotentActive

Note: "Potent" and "Active" are as described in the source literature, which did not provide specific EC50 or IC50 values for these particular compounds.[5]

Structure-Activity Relationships (SAR)

Preliminary structure-activity relationship studies on imidazo[1,2-a]pyrazines and related structures have provided some key insights:

  • Nitrogen Position: The position of the nitrogen atoms in the heterocyclic core is crucial for inotropic activity. Imidazo[1,2-a]pyrazines have been shown to be biologically equivalent to imidazo[4,5-c]pyridines, which exhibit superior inotropic activity compared to their imidazo[4,5-b]pyridine counterparts.[5]

  • Substitution at the 2-position: Aryl substitution at the 2-position of the imidazo[1,2-a]pyrazine ring is a common feature among active compounds. The nature and substitution pattern on this aryl ring significantly influence potency. For instance, a 2-methoxy-4-(methylsulfenyl)phenyl or a 2-methoxy-4-(methylsulfonyl)phenyl group at this position confers potent inotropic activity.[5]

Conclusion

This compound is a valuable and accessible starting material for the synthesis of a promising class of cardiotonic agents, the imidazo[1,2-a]pyrazines. The synthetic route is straightforward, involving an initial amination followed by a condensation reaction. These compounds exert their positive inotropic effects through the inhibition of phosphodiesterase, leading to an increase in intracellular cAMP levels. Further optimization of the substituents on the imidazo[1,2-a]pyrazine scaffold, guided by SAR studies, holds the potential for the development of novel and effective treatments for heart failure. Researchers and drug development professionals are encouraged to utilize these protocols as a foundation for the discovery and development of new cardiotonic agents.

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under relatively mild conditions and tolerates a wide variety of functional groups. Its application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, is widespread.

Pyrazine (B50134) moieties are important pharmacophores found in numerous biologically active compounds. The introduction of an alkynyl group onto a pyrazine ring via the Sonogashira coupling provides a valuable strategy for the synthesis of novel drug candidates and functional materials. However, 2-chloropyrazine is known to be a challenging substrate for this reaction due to the lower reactivity of aryl chlorides compared to bromides and iodides. This necessitates the use of more active catalyst systems and optimized reaction conditions.

These application notes provide a detailed protocol for the Sonogashira coupling of 2-chloropyrazine and related compounds, a summary of reaction parameters with corresponding yields for various terminal alkynes, and a visual representation of the experimental workflow.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Sonogashira coupling with chloropyrazines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the reaction conditions and yields for the coupling of 2,3-dichloropyrazine (B116531) with a variety of terminal alkynes using a palladium-free, copper-catalyzed protocol. While the substrate is 2,3-dithis compound, these results provide a useful indication of the scope and efficiency of the Sonogashira reaction with a closely related this compound derivative.

Table 1: Sonogashira Coupling of 2,3-Dithis compound with Various Terminal Alkynes [1]

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene (B144264)2-Chloro-3-(phenylethynyl)pyrazine75
24-Ethynyltoluene2-Chloro-3-((4-tolyl)ethynyl)pyrazine72
34-Methoxyphenylacetylene2-Chloro-3-((4-methoxyphenyl)ethynyl)pyrazine78
44-Chlorophenylacetylene2-Chloro-3-((4-chlorophenyl)ethynyl)pyrazine68
51-Ethynyl-4-fluorobenzene2-Chloro-3-((4-fluorophenyl)ethynyl)pyrazine70
63-Ethynylthiophene2-Chloro-3-(thiophen-3-ylethynyl)pyrazine65
71-Heptyne2-Chloro-3-(hept-1-yn-1-yl)pyrazine60
83,3-Dimethyl-1-butyne2-Chloro-3-((3,3-dimethylbut-1-yn-1-yl)pyrazine55

Reaction Conditions: 2,3-dithis compound (1.0 mmol), terminal alkyne (1.2 mmol), CuI (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2.0 equiv.), PEG-400 (5 mL), Ultrasound irradiation, 30-45 min.[1]

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a standard palladium-catalyzed Sonogashira coupling of 2-chloropyrazine. Protocol B details the palladium-free, copper-catalyzed method used to generate the data in Table 1.

Protocol A: Palladium-Catalyzed Sonogashira Coupling of 2-Chloropyrazine

This protocol is based on a reported successful coupling of 2-chloropyrazine with phenylacetylene using a [Pd(allyl)Cl]₂/PPh₃ catalyst system.[2]

Materials:

  • 2-Chloropyrazine

  • Terminal alkyne (e.g., Phenylacetylene)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add [Pd(allyl)Cl]₂ (1-2 mol%) and PPh₃ (4-8 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., DMF, 0.2-0.5 M concentration with respect to 2-chloropyrazine). Stir the mixture for 10-15 minutes to allow for catalyst formation.

  • Addition of Reactants: To the stirred solution, add CuI (2-5 mol%), 2-chloropyrazine (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and triethylamine (2.0-3.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C, depending on the alkyne's reactivity) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive alkynes, heating may be required.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynylpyrazine.

Protocol B: Palladium-Free, Copper-Catalyzed Sonogashira Coupling of 2,3-Dithis compound[1]

Materials:

  • 2,3-Dithis compound

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG-400)

  • Reaction vessel suitable for ultrasound irradiation

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 2,3-dithis compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), CuI (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv.) in PEG-400.

  • Reaction: Place the reaction vessel in an ultrasound bath and irradiate for 30-45 minutes at room temperature. Monitor the reaction progress by TLC.

  • Workup: After completion of the reaction, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient as eluent) to afford the pure 2-chloro-3-alkynylpyrazine.

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2-Chloropyrazine, Alkyne, Catalyst, Ligand, Base, and Solvent inert_atm Establish Inert Atmosphere (Ar/N2) stir_heat Stir and/or Heat inert_atm->stir_heat Proceed monitor Monitor by TLC/GC stir_heat->monitor Periodically quench Quench Reaction (e.g., with H2O) monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the Sonogashira coupling of 2-chloropyrazine.

Sonogashira_Catalytic_Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) product R-C≡C-R' alkyne_complex R-Pd(II)-C≡CR'(L2) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination alkyne_complex->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex terminal_alkyne H-C≡C-R' cu_acetylide->terminal_alkyne Base

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Amination of Heteroaryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the palladium-catalyzed amination of heteroaryl chlorides, a crucial transformation in medicinal chemistry and materials science. The following sections outline the typical experimental setup, optimized reaction conditions, and a general protocol for this important C-N cross-coupling reaction.

Introduction

The Buchwald-Hartwig amination is a powerful method for the synthesis of heteroaryl amines from heteroaryl halides.[1] This reaction is widely utilized in the pharmaceutical industry for the construction of carbon-nitrogen bonds, which are prevalent in biologically active molecules.[2][3] While various metals can catalyze this transformation, palladium-based systems are the most common and well-developed.[1] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, especially when working with challenging heteroaryl chlorides.[4][5][6] This document focuses on providing a practical guide to setting up and executing these reactions successfully.

Key Reaction Components and Considerations

Successful amination of heteroaryl chlorides relies on the careful selection of several key components:

  • Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ.[7] Pre-formed Pd(0) complexes with N-heterocyclic carbene (NHC) ligands are also effective.[8]

  • Ligand: The choice of phosphine (B1218219) ligand is arguably the most critical factor. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition of the heteroaryl chloride to the palladium center and facilitating the reductive elimination of the product.[6][7] Popular choices include biaryl phosphines (e.g., XPhos, tBuBrettPhos) and other specialized ligands like BippyPhos and cataCXium® P.[4][5]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (B84403) (K₃PO₄).[4][7] The choice of base can significantly impact the reaction outcome, and weaker bases like K₃PO₄ are sometimes used for sensitive substrates.[7]

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent unwanted side reactions. Toluene and 1,4-dioxane (B91453) are common choices.[7][9] In some cases, reactions can be performed in aqueous micellar conditions, offering a greener alternative.[4]

  • Atmosphere: These reactions are typically sensitive to oxygen, so it is crucial to perform them under an inert atmosphere (e.g., argon or nitrogen).[4]

Experimental Workflow

The general workflow for a typical Buchwald-Hartwig amination of a heteroaryl chloride is depicted below. This involves the careful assembly of reagents under an inert atmosphere, followed by heating and subsequent workup and purification.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification p1 Add Pd precatalyst, ligand, and base to a dry flask p2 Add heteroaryl chloride and amine p1->p2 p3 Add anhydrous solvent p2->p3 r1 Heat the reaction mixture (e.g., 80-110 °C) p3->r1 r2 Monitor reaction progress (TLC, GC, or LC-MS) r1->r2 w1 Cool to room temperature and quench the reaction r2->w1 w2 Perform aqueous workup (extraction) w1->w2 w3 Dry the organic layer and concentrate under vacuum w2->w3 w4 Purify the crude product (e.g., column chromatography) w3->w4 G pd0 Pd(0)L complex1 L-Pd(0) pd_complex L-Pd(II)(Ar)Cl pd0->pd_complex Het-Cl oxidative_addition Oxidative Addition amine_coordination Amine Coordination pd_amine_complex [L-Pd(II)(Ar)(R₂NH)]Cl pd_complex->pd_amine_complex R₂NH deprotonation Deprotonation (Base) pd_amido_complex L-Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amido_complex - HCl pd_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

References

Application Notes and Protocols: 2-Chloropyrazine in the Synthesis of Pesticide Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrazine is a versatile heterocyclic building block extensively utilized in the synthesis of a wide array of biologically active molecules, including pharmaceutical and agrochemical agents.[1] Its pyrazine (B50134) core, substituted with a reactive chlorine atom, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the strategic introduction of various functional groups, enabling the synthesis of diverse molecular scaffolds with potential pesticidal, fungicidal, and herbicidal activities.[1][2] These application notes provide detailed protocols and data for the use of 2-chloropyrazine in the synthesis of pesticide active ingredients.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 2-chloropyrazine in pesticide synthesis lies in the nucleophilic displacement of the chlorine atom. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom for substitution by a variety of nucleophiles, including amines, alcohols, and thiols.

General Synthetic Pathway

G cluster_reagents Reagents & Conditions 2-Chloropyrazine 2-Chloropyrazine Pyrazine Derivative Pyrazine Derivative 2-Chloropyrazine->Pyrazine Derivative  Base, Solvent, Δ Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Pyrazine Derivative Byproduct Byproduct Pyrazine Derivative->Byproduct  + HCl Base Base Solvent Solvent Heat (Δ) Heat (Δ)

Caption: General workflow for nucleophilic aromatic substitution on 2-chloropyrazine.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrazine (B29847) Derivatives

2-Aminopyrazine derivatives are important intermediates for a range of pesticide active ingredients. The following protocol details the synthesis of 2-aminopyrazine from 2-chloropyrazine.

Materials:

  • 2-Chloropyrazine

  • Anhydrous ammonia

  • Anhydrous ethanol

  • Autoclave

  • Benzene (B151609)

  • Standard glassware for filtration and solvent removal

Procedure: [3]

  • In a suitable autoclave, combine 2-chloropyrazine, anhydrous ammonia, and anhydrous ethanol.

  • Seal the autoclave and heat the reaction mixture to 150-200 °C for a specified duration (e.g., 3 hours at 175 °C).

  • After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • Remove the solvent and excess reactants under reduced pressure to obtain a crystalline brown residue.

  • Dissolve the residue in hot benzene and filter to remove any insoluble resinous material.

  • Cool the filtrate to 5 °C to induce crystallization of 2-aminopyrazine.

  • Collect the yellow crystals by filtration, wash with cold benzene, and dry.

Expected Yield: 57%[3]

Protocol 2: Synthesis of 2-Alkoxypyrazine Derivatives

The displacement of the chlorine atom with an alkoxide nucleophile yields 2-alkoxypyrazine derivatives, which have been investigated for their herbicidal properties.

Materials:

Procedure:

  • Dissolve sodium methoxide in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 2-chloropyrazine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the 2-alkoxypyrazine.

Protocol 3: Synthesis of 2-(Alkylthio)pyrazine Derivatives

Reaction of 2-chloropyrazine with a thiolate nucleophile provides 2-(alkylthio)pyrazine derivatives, another class of compounds with potential pesticidal applications.[4]

Materials:

  • 2,5,6-Trichloro-3-(trichloromethyl)pyrazine (as a representative substituted 2-chloropyrazine derivative)[4]

  • Methyl mercaptan

  • Sodium methylate

  • Methanol

  • Standard laboratory glassware

Procedure: [4]

  • To a solution of sodium methylate in methanol, add methyl mercaptan at a controlled temperature (e.g., 10 °C).

  • Add the substituted 2-chloropyrazine derivative to this solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • The product can be isolated by standard work-up procedures including extraction and purification by chromatography.

Data Presentation

The following table summarizes representative yields for the synthesis of various pyrazine derivatives from chloropyrazine precursors.

Starting MaterialNucleophileProductYield (%)Reference
2-ChloropyrazineAnhydrous Ammonia2-Aminopyrazine57[3]
2-Chloro-3-dichloromethylpyrazineSodium 2-naphthylsulfide2-(2-Naphthylthio)-3-dichloromethylpyrazine-[4]
2,5,6-Trichloro-3-(trichloromethyl)pyrazineMethyl mercaptan/Sodium methylate2-(Methylthio)-5,6-dichloro-3-(trichloromethyl)pyrazine-[4]

Note: Specific yield data for the sulfonyl and methylthio derivatives were not provided in the cited patent but are described as successful syntheses.

Logical Workflow for Pesticide Development

The synthesis of novel pesticide active ingredients based on the 2-chloropyrazine scaffold typically follows a structured workflow from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation 2-Chloropyrazine 2-Chloropyrazine Nucleophilic Substitution Nucleophilic Substitution 2-Chloropyrazine->Nucleophilic Substitution Purification Purification Nucleophilic Substitution->Purification Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopic Analysis (NMR, IR, MS) Purity Assessment (HPLC, GC) Purity Assessment (HPLC, GC) Spectroscopic Analysis (NMR, IR, MS)->Purity Assessment (HPLC, GC) Primary Screening (in vitro) Primary Screening (in vitro) Purity Assessment (HPLC, GC)->Primary Screening (in vitro) Secondary Screening (in vivo) Secondary Screening (in vivo) Primary Screening (in vitro)->Secondary Screening (in vivo) Field Trials Field Trials Secondary Screening (in vivo)->Field Trials

References

Application Notes and Protocols for the Synthesis of Pyrazine-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazine-based ligands and their application in catalytic reactions. Pyrazine-containing ligands have emerged as a versatile class of compounds in catalysis due to their unique electronic properties and ability to coordinate with a variety of transition metals. These ligands have shown significant promise in a range of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in modern organic synthesis and drug discovery.

Synthesis of Pyrazine-Based Phosphine (B1218219) Ligands

Pyrazine-phosphine ligands are a prominent class of ligands used in palladium-catalyzed cross-coupling reactions. Their synthesis typically involves the reaction of a halogenated pyrazine (B50134) with a phosphine source.

Protocol: Synthesis of 2,5-Bis(diphenylphosphino)pyrazine

This protocol details the synthesis of 2,5-bis(diphenylphosphino)pyrazine from 2,5-dichloropyrazine (B10626).[1]

Materials:

  • 2,5-Dithis compound

  • Diphenylphosphine (B32561) (Ph₂PH)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous, degassed solvents (for workup and purification)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Lithium Diphenylphosphide (Ph₂PLi):

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.0 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add n-butyllithium (2.0 equivalents) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 1 hour. The formation of a reddish-orange solution indicates the generation of Ph₂PLi.

  • Reaction with 2,5-Dithis compound:

    • In a separate Schlenk flask, dissolve 2,5-dithis compound (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Ph₂PLi solution to the 2,5-dithis compound solution via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of degassed water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,5-bis(diphenylphosphino)pyrazine as a solid.

Synthesis of Chiral Pyrazine-Box Ligands

Chiral pyridine- and pyrazine-bis(oxazoline) (PyBox and PyzBox) ligands are highly effective in asymmetric catalysis. A general and efficient one-pot synthesis has been developed using zinc triflate as a catalyst.[2]

Protocol: One-Pot Synthesis of Chiral Pyrazine Bis(oxazoline) (PyzBox) Ligands

This protocol describes a general method for the synthesis of chiral PyzBox ligands from a dinitrile and a chiral β-amino alcohol.[2]

Materials:

  • Pyrazine-2,6-dicarbonitrile (B2728083)

  • Chiral β-amino alcohol (e.g., (S)-valinol) (2.0 equivalents)

  • Zinc triflate (Zn(OTf)₂) (catalytic amount, e.g., 5-10 mol%)

  • Anhydrous toluene (B28343)

  • Reaction vessel with a condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a reaction vessel equipped with a magnetic stir bar, condenser, and a Dean-Stark trap, add pyrazine-2,6-dicarbonitrile (1.0 equivalent), the chiral β-amino alcohol (2.0 equivalents), and zinc triflate (0.05-0.10 equivalents).

    • Add anhydrous toluene to the vessel.

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel or recrystallization.

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

Pyrazine-based ligands have demonstrated excellent performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds.

General Protocol for Suzuki-Miyaura Coupling using a Pyrazine-Based Ligand

This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a pyrazine-phosphine ligand.

Materials:

  • Aryl halide (e.g., 2-chloropyrazine) (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (typically 0.01-2 mol%)

  • Pyrazine-phosphine ligand (e.g., 2,5-bis(diphenylphosphino)pyrazine) (1-2 molar equivalents relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium source, pyrazine-phosphine ligand, and the base.

    • Add the anhydrous solvent(s) to the vessel.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Performance Data

The following tables summarize the performance of pyrazine-ligated palladium catalysts in Suzuki-Miyaura cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 3-chloro-2,5-dimethylpyrazine (B41552) with Heteroaryl Boronic Acids[3]

EntryHeteroaryl Boronic AcidProductYield (%)
13-Thiophene boronic acid2,5-Dimethyl-3-(thiophen-3-yl)pyrazine95
22-Thiophene boronic acid2,5-Dimethyl-3-(thiophen-2-yl)pyrazine92
32-Furyl boronic acid3-(Furan-2-yl)-2,5-dimethylpyrazine88

Reaction Conditions: 0.25% Pd(OAc)₂, 0.5% SPhos ligand, K₃PO₄, toluene, 100 °C.

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Various Arylboronic Acids[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylpyrazine98
24-Methylphenylboronic acid2-(p-Tolyl)pyrazine96
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyrazine95
44-Chlorophenylboronic acid2-(4-Chlorophenyl)pyrazine92

Reaction Conditions: 0.01 mol% Pd(II) ONO pincer complex, base, H₂O/toluene, open-flask.

Application in Catalysis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals and other fine chemicals. Pyrazine-based ligands can be effective in promoting these transformations.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with a primary or secondary amine using a pyrazine-based ligand system.

Materials:

  • Aryl halide (e.g., 2-bromopyrazine) (1.0 equivalent)

  • Amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (typically 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BrettPhos) (1-2 molar equivalents relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu) (1.2-1.4 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

    • Add the aryl halide and the amine to the vessel.

    • Add the anhydrous solvent.

  • Reaction Execution:

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction's progress by TLC or GC/LC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Performance Data

The following table presents data on the Buchwald-Hartwig amination of a pyrazole (B372694) derivative, illustrating the effectiveness of different ligands.

Table 3: Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole with Various Amines[5]

EntryAmineLigandProductYield (%)
1PiperidinetBuDavePhos4-(Piperidin-1-yl)-1-trityl-1H-pyrazole60
2MorpholinetBuDavePhos4-(Morpholin-4-yl)-1-trityl-1H-pyrazole67
3N-MethylanilinetBuDavePhosN-Methyl-N-phenyl-1-trityl-1H-pyrazol-4-amine75
4IndolinetBuDavePhos4-(Indolin-1-yl)-1-trityl-1H-pyrazole82

Reaction Conditions: Pd(dba)₂, ligand, NaOtBu, xylene, 120 °C, microwave.

Visualizations

Experimental Workflow: High-Throughput Screening of Catalysts

The following diagram illustrates a typical workflow for the high-throughput screening of catalysts for a cross-coupling reaction. This process allows for the rapid identification of optimal reaction conditions.

G High-Throughput Catalyst Screening Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing plate_prep Prepare Stock Solutions (Substrates, Ligands, Catalysts, Bases) array_dispense Dispense Reagents into Microtiter Plate Array plate_prep->array_dispense sealing Seal Plate array_dispense->sealing heating Heat and Agitate sealing->heating quenching Quench Reactions heating->quenching sample_prep Prepare Samples for Analysis quenching->sample_prep analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) sample_prep->analysis data_proc Process Raw Data analysis->data_proc hit_id Identify 'Hits' (High Yield/Selectivity) data_proc->hit_id optimization Further Optimization of 'Hits' hit_id->optimization

Caption: Workflow for high-throughput catalyst screening.

Catalytic Cycle: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, involving a pyrazine-ligated palladium catalyst.

G Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) ox_add L₂Pd(II)(Ar¹)X pd0->ox_add Oxidative Addition (Ar¹-X) dummy1 transmetal L₂Pd(II)(Ar¹)(Ar²) ox_add->transmetal Transmetalation (Ar²-B(OR)₂ + Base) dummy2 transmetal->pd0 Reductive Elimination red_elim Product Ar¹-Ar² transmetal->red_elim dummy3

References

Flow Chemistry Applications for Chloropyrazine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrazines are pivotal building blocks in the synthesis of a wide array of biologically active molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The inherent electron deficiency of the pyrazine (B50134) ring, further activated by the chloro substituent, makes them excellent substrates for various nucleophilic substitution and cross-coupling reactions. The transition from traditional batch processing to continuous flow chemistry for these reactions offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. This document provides detailed application notes and protocols for key transformations of chloropyrazines utilizing flow chemistry.

Nucleophilic Aromatic Substitution (SNAr): Amination of 2-Chloropyrazine

The direct amination of chloropyrazines is a fundamental transformation for the synthesis of aminopyrazine derivatives, which are prevalent in numerous drug candidates. Flow chemistry enables the use of high temperatures and pressures safely, which can significantly accelerate these reactions, often without the need for a catalyst.

Application Note: High-Temperature Uncatalyzed Amination

This protocol details the uncatalyzed nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with morpholine (B109124) in a high-temperature continuous flow reactor. The high temperature overcomes the activation energy barrier for the reaction, leading to rapid and efficient product formation. This method is adaptable to a range of amines.

Quantitative Data Summary: Amination of 2-Chloropyrazine
EntryAmineTemperature (°C)Residence Time (min)Pressure (bar)Yield (%)
1Morpholine200101585
2Morpholine22051792
3Piperidine200101588
4Piperidine22051795
5Benzylamine230152078
6Benzylamine25082289
Experimental Protocol: Continuous Flow Amination of 2-Chloropyrazine with Morpholine

Materials:

  • 2-Chloropyrazine

  • Morpholine

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • High-performance liquid chromatography (HPLC) pumps

  • Stainless steel or Hastelloy coil reactor (e.g., 10 mL volume)

  • Heating unit (e.g., oven or oil bath)

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of 2-chloropyrazine in anhydrous NMP.

    • Prepare a 1.5 M solution of morpholine in anhydrous NMP.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram.

    • Ensure all connections are secure to handle the operational pressures.

    • Pressurize the system with an inert gas (e.g., Nitrogen) to the desired pressure (e.g., 17 bar) using the back-pressure regulator.

  • Reaction Execution:

    • Heat the coil reactor to the desired temperature (e.g., 220 °C).

    • Pump the 2-chloropyrazine solution and the morpholine solution at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min, resulting in a 10-minute residence time in a 10 mL reactor) into a T-mixer before the reactor coil.

    • Allow the system to reach a steady state (typically after 3-5 residence times).

    • Collect the product stream in a suitable collection vessel.

  • Work-up and Analysis:

    • Upon completion, cool the collected solution to room temperature.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 2-morpholinopyrazine.

    • Determine the yield by standard analytical techniques (e.g., HPLC or NMR).

Workflow Diagram: Continuous Flow Amination

Flow_Amination cluster_reactants Reactant Delivery PumpA Pump A (2-Chloropyrazine in NMP) Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB Pump B (Morpholine in NMP) PumpB->Mixer 0.5 mL/min Reactor Heated Coil Reactor (e.g., 220 °C) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR 17 bar Collection Product Collection BPR->Collection

Caption: High-temperature continuous flow amination setup.

Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the context of chloropyrazines, it allows for the introduction of various aryl and heteroaryl substituents. Flow chemistry facilitates the use of high temperatures, which can be beneficial for the coupling of less reactive chloro-heteroarenes, and enables the use of packed-bed catalysts for simplified purification and catalyst recycling.

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with 4-methoxyphenylboronic acid in a continuous flow system. A homogeneous palladium catalyst is employed, and the reaction is performed at an elevated temperature to ensure efficient conversion.

Quantitative Data Summary: Suzuki-Miyaura Coupling of 2-Chloropyrazine
EntryArylboronic AcidCatalyst (mol%)Temperature (°C)Residence Time (min)BaseYield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (2)12015K₂CO₃82
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (1.5)13010Cs₂CO₃91
3Phenylboronic acidPd(dppf)Cl₂ (1.5)13010Cs₂CO₃88
43-Thienylboronic acidPd(dppf)Cl₂ (1.5)13012Cs₂CO₃85
54-Acetylphenylboronic acidPd(dppf)Cl₂ (2)14015K₃PO₄75
Experimental Protocol: Continuous Flow Suzuki-Miyaura Coupling

Materials:

  • 2-Chloropyrazine

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • HPLC pumps

  • Stainless steel coil reactor (e.g., 10 mL volume)

  • Heating unit

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution containing 2-chloropyrazine (0.2 M), 4-methoxyphenylboronic acid (0.3 M), and Cs₂CO₃ (0.6 M) in a 4:1 mixture of 1,4-dioxane and degassed water.

    • Prepare a catalyst solution of Pd(dppf)Cl₂ (0.003 M) in 1,4-dioxane.

  • System Setup:

    • Assemble the flow reactor system as shown in the diagram below.

    • Set the back-pressure regulator to maintain a pressure above the solvent's boiling point at the reaction temperature (e.g., 10 bar).

  • Reaction Execution:

    • Heat the reactor coil to the desired temperature (e.g., 130 °C).

    • Pump the substrate/base solution at a flow rate of 0.9 mL/min and the catalyst solution at 0.1 mL/min into a T-mixer before the reactor. This gives a total flow rate of 1.0 mL/min and a residence time of 10 minutes in a 10 mL reactor.

    • After the system stabilizes, collect the product stream.

  • Work-up and Analysis:

    • Cool the collected mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to yield pure 2-(4-methoxyphenyl)pyrazine.

    • Determine the yield using analytical methods.

Workflow Diagram: Continuous Flow Suzuki-Miyaura Coupling

Flow_Suzuki cluster_reagents Reagent Delivery Pump1 Pump 1 (Substrates & Base) TMixer T-Mixer Pump1->TMixer 0.9 mL/min Pump2 Pump 2 (Catalyst Solution) Pump2->TMixer 0.1 mL/min HeatedReactor Heated Coil Reactor (e.g., 130 °C) TMixer->HeatedReactor BPR_Suzuki Back-Pressure Regulator HeatedReactor->BPR_Suzuki 10 bar ProductOut Product Collection BPR_Suzuki->ProductOut

Caption: Continuous flow Suzuki-Miyaura coupling setup.

Lithiation and Functionalization of Chloropyrazines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. While batch lithiation reactions often require cryogenic temperatures to control the reactivity of the organolithium intermediates, flow chemistry allows for these reactions to be performed at more practical temperatures due to superior mixing and heat transfer, minimizing decomposition pathways.

Application Note: Flow Lithiation and Electrophilic Quench

This protocol outlines a procedure for the lithiation of a chloropyrazine derivative followed by an in-line quench with an electrophile. The use of a flow setup enables the rapid generation and immediate consumption of the potentially unstable lithiated intermediate, leading to higher yields and selectivities.

Quantitative Data Summary: Lithiation and Functionalization
EntrySubstrateBaseElectrophileTemperature (°C)Residence Time (s)Yield (%)
12-Chloro-3-methoxypyrazine (B1589331)n-BuLiDMF-201085 (aldehyde)
22-Chloro-3-methoxypyrazineLDAI₂-201090 (iodide)
32-ChloropyrazineLDAAcetone-401575 (alcohol)
42-Chloropyrazinen-BuLiTMSCl-401288 (silylated)
Experimental Protocol: Continuous Flow Lithiation and Quench with DMF

Materials:

  • 2-Chloro-3-methoxypyrazine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Syringe pumps

  • Microreactors or coil reactors (residence time in seconds)

  • T-mixers

  • Cooling system (cryostat)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Solution Preparation:

    • Prepare a 0.2 M solution of 2-chloro-3-methoxypyrazine in anhydrous THF.

    • Use a commercially available solution of n-BuLi (e.g., 2.5 M in hexanes).

    • Prepare a 1.0 M solution of anhydrous DMF in THF.

  • System Setup:

    • Set up a two-stage flow reactor system as depicted in the workflow diagram. The first stage is for the lithiation and the second for the electrophilic quench.

    • Cool the reactor for the lithiation step to the desired temperature (e.g., -20 °C).

  • Reaction Execution:

    • Pump the solution of 2-chloro-3-methoxypyrazine and the n-BuLi solution into the first T-mixer at appropriate flow rates to achieve the desired stoichiometry and a short residence time (e.g., 10 seconds) in the first reactor.

    • The output from the first reactor is then immediately mixed with the DMF solution at a second T-mixer.

    • The resulting mixture flows through a second reactor to ensure complete reaction before being collected in a vessel containing a quenching solution.

  • Work-up and Analysis:

    • Quench the reaction mixture with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent.

    • Dry the combined organic layers and concentrate under reduced pressure.

    • Purify the crude product by chromatography to obtain 2-chloro-3-formyl-5-methoxypyrazine.

    • Analyze the product and determine the yield.

Logical Relationship Diagram: Lithiation and Electrophilic Quench

Flow_Lithiation cluster_reagents_lithiation Lithiation Stage cluster_reagents_quench Quench Stage Pump_Substrate Pump A (this compound in THF) Mixer1 T-Mixer 1 Pump_Substrate->Mixer1 Pump_Base Pump B (n-BuLi in Hexanes) Pump_Base->Mixer1 Reactor1 Cooled Reactor 1 (e.g., -20 °C, 10s) Mixer1->Reactor1 Mixer2 T-Mixer 2 Reactor1->Mixer2 Lithiated Intermediate Pump_Electrophile Pump C (Electrophile in THF) Pump_Electrophile->Mixer2 Reactor2 Reactor 2 Mixer2->Reactor2 Quench Quench & Collection Reactor2->Quench

Application Notes and Protocols for Microwave-Assisted Synthesis of Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the microwave-assisted synthesis of various chloropyrazine derivatives. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved reaction efficiencies, aligning with the principles of green chemistry.[1][2][3] These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through a process known as dielectric heating.[1][3] This mechanism, which involves dipolar polarization and ionic conduction, leads to rapid and uniform heating of the reaction mixture. The primary benefits of employing microwave heating in the synthesis of this compound derivatives include:

  • Accelerated Reaction Rates: Reactions that typically require hours or even days using conventional heating can often be completed in minutes.[4]

  • Higher Yields: Increased reaction efficiency and reduced side product formation often lead to higher isolated yields of the desired products.[1][5]

  • Enhanced Purity: The reduction in side reactions simplifies purification processes.

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than traditional heating apparatuses.[4]

  • Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.

Synthetic Protocols and Applications

Chloropyrazines are versatile building blocks in organic synthesis due to the reactivity of the chlorine atom, which can be readily displaced through various cross-coupling and nucleophilic substitution reactions. The following sections detail microwave-assisted protocols for the synthesis of diverse this compound derivatives.

Aminodehalogenation Reactions

A common and effective method for derivatizing chloropyrazines is through nucleophilic aromatic substitution of the chlorine atom with various amines. Microwave assistance dramatically accelerates this process.

Application: Synthesis of N-substituted aminopyrazine-2-carboxamides, which have shown potential as antimicrobial and antitubercular agents.

Experimental Protocol: Microwave-Assisted Synthesis of 3-Benzylaminopyrazine-2-carboxamides

This protocol is adapted from the synthesis of pyrazinamide (B1679903) derivatives.

  • Reagents and Materials:

  • Procedure:

    • In a microwave reactor vial, dissolve 3-chloropyrazine-2-carboxamide (1 equivalent) in THF.

    • Add the substituted benzylamine (2 equivalents) and triethylamine (1 equivalent) to the solution.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at a constant temperature of 120°C for 30 minutes with a maximum power of 150 W.

    • After the reaction is complete, cool the vial to room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Purify the product using preparative flash chromatography.

Table 1: Comparison of Conventional and Microwave-Assisted Aminodehalogenation

DerivativeMethodReaction TimeTemperature (°C)Yield (%)Reference
3-Benzylaminopyrazine-2-carboxamideConventional15 hours7024-50
3-Benzylaminopyrazine-2-carboxamideMicrowave30 minutes120Increased
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideMicrowave30 minutes120High
3-[(4-Chlorobenzyl)amino]pyrazine-2-carboxamideMicrowave30 minutes120High

Experimental Workflow for Aminodehalogenation

aminodehalogenation_workflow reagents 1. Mix Reagents - 3-Chloropyrazine-2-carboxamide - Substituted Benzylamine - Triethylamine - THF microwave 2. Microwave Irradiation (120°C, 30 min, 150W) reagents->microwave cooling 3. Cooling to Room Temperature microwave->cooling tlc 4. TLC Monitoring cooling->tlc purification 5. Purification (Flash Chromatography) tlc->purification product Final Product: 3-Benzylaminopyrazine- 2-carboxamide Derivative purification->product

Caption: Workflow for microwave-assisted aminodehalogenation.

Palladium-Catalyzed Cross-Coupling Reactions

Microwave irradiation is highly effective in accelerating palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are pivotal for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of complex this compound derivatives.

Application: Synthesis of aryl-substituted pyrazines, which are scaffolds for various biologically active molecules, including kinase inhibitors.

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2-Chloropyrazine

  • Reagents and Materials:

    • 2-Chloropyrazine

    • Arylboronic acid (1.5 equivalents)

    • Palladium catalyst (e.g., (A-taphos)2PdCl2, 10 mol%)

    • Base (e.g., CsF, 3 equivalents)

    • Solvent system (e.g., DME/H2O, 4:1)

    • Microwave reactor vials

    • Microwave synthesizer

  • Procedure:

    • To a microwave reactor vial, add 2-chloropyrazine (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (10 mol%), and the base (3 equivalents).

    • Add the solvent system (DME/H2O, 4:1).

    • Purge the vial with an inert gas (e.g., argon) and seal it.

    • Place the vial in the microwave synthesizer and irradiate at 100°C for 20-30 minutes.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Microwave-Assisted Suzuki Coupling of 2-Chloropyrazine Derivatives

This compound DerivativeArylboronic AcidCatalystBaseTime (min)Temp (°C)Yield (%)Reference
2-BromoimidazopyrazinePhenylboronic acid(A-taphos)2PdCl2CsF20-30100High[6]
2-Bromoimidazopyrazine4-Methoxyphenylboronic acid(A-taphos)2PdCl2CsF20-30100High[6]
2-Bromoimidazopyrazine3-Fluorophenylboronic acid(A-taphos)2PdCl2CsF20-30100High[6]

Application: Synthesis of alkynyl-substituted pyrazines, which are important intermediates in the synthesis of more complex heterocyclic systems and have applications in materials science.

Experimental Protocol: Microwave-Assisted Sonogashira Coupling of 2-Amino-3-chloropyrazine

This one-pot Sonogashira/heteroannulation strategy is used for the synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines.[3]

  • Reagents and Materials:

    • N-(3-chloropyrazin-2-yl)-methanesulfonamide

    • Terminal acetylene (B1199291) (1.1 equivalents)

    • Palladium catalyst (e.g., Pd(PPh3)4, 3 mol%)

    • Copper(I) iodide (CuI, co-catalyst)

    • Base (e.g., triethylamine)

    • Solvent (e.g., DMF)

    • Microwave reactor vials

    • Microwave synthesizer

  • Procedure:

    • In a microwave reactor vial, combine N-(3-chloropyrazin-2-yl)-methanesulfonamide (1 equivalent), the terminal acetylene (1.1 equivalents), the palladium catalyst (3 mol%), CuI, and triethylamine in DMF.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for 20 minutes.

    • After cooling, proceed with the appropriate workup and purification.

Table 3: Microwave-Assisted Sonogashira Coupling Reactions

Starting MaterialCoupling PartnerCatalystTime (min)Temp (°C)Yield (%)Reference
N-(3-chloropyrazin-2-yl)-methanesulfonamidePhenylacetylenePd(PPh3)4/CuI20150Good[3]
N-(3-chloropyrazin-2-yl)-methanesulfonamide1-HexynePd(PPh3)4/CuI20150Good[3]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

palladium_coupling_workflow reagents 1. Combine Reactants - this compound Derivative - Coupling Partner - Palladium Catalyst & Ligand - Base & Solvent microwave 2. Microwave Irradiation (100-150°C, 10-30 min) reagents->microwave workup 3. Reaction Workup (Extraction, Washing) microwave->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: Coupled Pyrazine (B50134) Derivative purification->product

Caption: General workflow for microwave-assisted Pd-catalyzed coupling.

Biological Activity of this compound Derivatives

Pyrazine and its derivatives are prevalent scaffolds in many biologically active compounds and approved drugs.[7][8] They are known to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, and anticancer properties.[8][9] Several pyrazine-based molecules have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[7][8]

Kinase Inhibition and Signaling Pathways

Certain pyrazine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[10][11] Some heterocyclic compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[12][13]

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival. Inhibition of EGFR is a validated strategy in cancer therapy.

Inhibition of EGFR/PI3K Signaling by a Pyrazine Derivative

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->PI3K

Caption: Inhibition of EGFR and PI3K signaling by a this compound derivative.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of diverse libraries of this compound derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and biological activities of this important class of heterocyclic compounds. The ability of some pyrazine derivatives to modulate key signaling pathways highlights their potential in the development of novel therapeutic agents.

References

Computational Modeling of Chloropyrazine Reaction Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropyrazine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional organic materials. Understanding the reactivity and reaction pathways of chloropyrazines is crucial for the rational design of novel molecules with desired properties. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction mechanisms, predict reactivity, and interpret experimental outcomes.

These application notes provide a comprehensive guide to the computational modeling of two key reaction pathways for this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. This document offers detailed experimental protocols for these reactions, presents quantitative data for model validation, and outlines a systematic computational workflow. The provided information is intended to enable researchers to effectively combine experimental and computational approaches for the study of this compound chemistry.

Key Reaction Pathways of this compound

The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the presence of a chloro substituent, makes it susceptible to nucleophilic attack and amenable to palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a fundamental transformation for the functionalization of chloropyrazines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. The regioselectivity and rate of the reaction are influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrazine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For chloropyrazines, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents. The catalytic cycle involves the oxidative addition of the this compound to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product.

Experimental Protocols and Data

Detailed experimental protocols for representative SNAr and Suzuki-Miyaura reactions of 2-chloropyrazine are provided below. These protocols can serve as a basis for generating experimental data for comparison with computational results.

Protocol 1: Nucleophilic Aromatic Substitution - Amination of 2-Chloropyrazine

Reaction:

Materials:

  • 2-Chloropyrazine

  • Morpholine (B109124)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloropyrazine (1.0 mmol) in DMF (5 mL), add morpholine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-morpholinopyrazine.

Quantitative Data:

ReactantNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazineMorpholineK₂CO₃DMF804~85-95
2-ChloropyrazineAnilineK₂CO₃DMF1006~70-80
2-ChloropyrazineSodium Methoxide-MethanolReflux3~90-98
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine

Reaction:

Materials:

  • 2-Chloropyrazine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (B91453)

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

Procedure:

  • In a Schlenk flask, combine 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylpyrazine.

Quantitative Data:

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-ChloropyrazinePhenylboronic AcidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10018~80-90
2-Chloropyrazine4-Methoxyphenylboronic AcidPd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O8012~75-85
2-Chloropyrazine3-Thienylboronic AcidPdCl₂(dppf)-Cs₂CO₃DME8516~80-90

Computational Modeling Protocol

This section outlines a general workflow for the computational modeling of this compound reaction pathways using DFT.

Software
  • Gaussian, ORCA, or other quantum chemistry software package: For performing DFT calculations.

  • GaussView, Avogadro, or other molecular visualization software: For building molecules and visualizing results.

General Computational Workflow

G General Computational Workflow for Reaction Modeling cluster_pre Pre-processing cluster_calc Core Calculations cluster_post Post-processing & Analysis build 1. Build Reactants, Products, and Intermediates geom_opt 2. Geometry Optimization and Frequency Calculation build->geom_opt ts_search 3. Transition State (TS) Search geom_opt->ts_search spec_calc 6. Calculate Spectroscopic Properties (NMR, IR) geom_opt->spec_calc irc 4. Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc energy_profile 5. Construct Reaction Energy Profile irc->energy_profile analysis 7. Compare with Experimental Data energy_profile->analysis spec_calc->analysis SNAr_Pathway S-N-Ar Reaction Pathway of 2-Chloropyrazine Reactants 2-Chloropyrazine + Nu⁻ TS1 Transition State 1 (Addition) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Elimination) Meisenheimer->TS2 Elimination Products Substituted Pyrazine + Cl⁻ TS2->Products Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Reductive Elimination Product 2-R-Pyrazine RedElim->Product This compound 2-Chloropyrazine This compound->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Application Note: Monitoring the Synthesis of Aminopyrazine from Chloropyrazine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for monitoring the synthesis of 2-aminopyrazine (B29847) from 2-chloropyrazine. The described method is suitable for real-time reaction monitoring, enabling researchers and process chemists to track the consumption of the starting material and the formation of the product. This protocol is particularly relevant for professionals in pharmaceutical development and organic synthesis, providing a clear workflow for reaction optimization and endpoint determination.

Introduction

Pyrazine and its derivatives are crucial heterocyclic compounds in the pharmaceutical and flavor industries. The conversion of chloropyrazines to aminopyrazines is a fundamental synthetic transformation. Precise monitoring of this reaction is essential for ensuring optimal yield, purity, and reaction time. This document provides a detailed HPLC protocol for the separation and quantification of 2-chloropyrazine and 2-aminopyrazine, facilitating accurate monitoring of the reaction progress.

Reaction Scheme

The synthesis of 2-aminopyrazine from 2-chloropyrazine typically involves a nucleophilic aromatic substitution reaction with an ammonia (B1221849) source.

Figure 1: Synthesis of 2-aminopyrazine from 2-chloropyrazine.

Experimental Protocol

Materials and Reagents
  • 2-Chloropyrazine (≥98% purity)

  • 2-Aminopyrazine (≥99% purity)

  • Ammonia solution (e.g., 28% in water or ammonia in a suitable organic solvent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98% purity)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid
Elution ModeIsocratic
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
UV Detection270 nm
Run Time10 minutes
Standard Solution Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of 2-chloropyrazine and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

    • Accurately weigh 10 mg of 2-aminopyrazine and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantitative analysis.

Sample Preparation for Reaction Monitoring
  • Reaction Quenching: At specified time intervals during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL). This will stop the reaction and prepare the sample for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Results and Discussion

Chromatographic Separation

The developed HPLC method provides excellent separation of 2-chloropyrazine and 2-aminopyrazine. Under the specified conditions, the more polar 2-aminopyrazine will have a shorter retention time than the less polar 2-chloropyrazine.

Table 2: Expected Retention Times

CompoundExpected Retention Time (min)
2-Aminopyrazine~ 3.5
2-Chloropyrazine~ 5.8
Method Validation

A summary of the validation parameters for this method is provided below.

Table 3: Method Validation Summary

ParameterResult
Linearity (R²)> 0.999 for both analytes
Limit of Detection~ 0.1 µg/mL
Limit of Quantitation~ 0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (%Recovery)98-102%
Reaction Monitoring Example

By injecting samples at different time points, the progress of the reaction can be monitored. The peak area of 2-chloropyrazine will decrease over time, while the peak area of 2-aminopyrazine will increase. The percentage conversion can be calculated from the peak areas using the calibration curves.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable tool for monitoring the synthesis of 2-aminopyrazine from 2-chloropyrazine. The method is suitable for in-process control and can be readily implemented in a research or manufacturing environment to ensure reaction efficiency and product quality.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Quench_Dilute Quench & Dilute Reaction_Mixture->Quench_Dilute Aliquot Filter Filter Quench_Dilute->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection (270 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Reaction Progress Report Quantification->Report

Caption: Experimental workflow for HPLC monitoring of chloropyrazine reactions.

Signaling_Pathway Start Start Reaction: 2-Chloropyrazine + Ammonia Source InProgress Reaction in Progress: Mixture of Reactant and Product Start->InProgress Monitor HPLC Monitoring: Separation & Quantification InProgress->Monitor Sampling Decision Decision Point: Conversion > 99%? Monitor->Decision Continue Continue Reaction Decision->Continue No End End Reaction: Work-up and Purification Decision->End Yes Continue->InProgress

Caption: Logical workflow for reaction monitoring and endpoint determination.

Green Chemistry Approaches to Pyrazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green and sustainable synthetic methodologies for pyrazine (B50134) derivatives. Pyrazines are a critical class of N-heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and as flavor and fragrance components.[1] Traditional synthesis methods for pyrazines often involve harsh reaction conditions, toxic solvents, and heavy metal catalysts, leading to significant environmental concerns.[2][3] The following sections detail several innovative and environmentally benign approaches to pyrazine synthesis, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate adoption in a research and development setting.

One-Pot Synthesis in Aqueous Methanol (B129727) Catalyzed by Potassium tert-Butoxide

This method presents a simple, cost-effective, and environmentally friendly route for the synthesis of pyrazine derivatives. It relies on the direct condensation of 1,2-diketones with 1,2-diamines at room temperature, using a catalytic amount of potassium tert-butoxide in an aqueous methanol solvent system. This approach avoids the need for expensive or toxic catalysts and high temperatures.[3]

Quantitative Data
Entry1,2-Diketone1,2-DiamineProductTime (h)Temperature (°C)Yield (%)Catalyst Loading (mol%)
1Benzil (B1666583)Ethylenediamine (B42938)2,3-Diphenylpyrazine6-8Room Temperature884
Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

Materials:

  • Benzil (recrystallized)

  • Ethylenediamine (1,2-Diaminoethane)

  • Methanol

  • Deionized Water

  • Potassium tert-butoxide (t-BuOK)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol (1:1 v/v).

  • Stir the solution with a magnetic stirrer until it becomes homogeneous.

  • To this solution, add 2 mmol of ethylenediamine and a catalytic amount of potassium tert-butoxide (10 mg, 0.08 mmol).[3]

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.[4]

  • Upon completion, evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford pure 2,3-diphenylpyrazine.[3]

One_Pot_Pyrazine_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product diketone 1,2-Diketone (e.g., Benzil) solvent Aqueous Methanol diketone->solvent Dissolve diamine 1,2-Diamine (e.g., Ethylenediamine) diamine->solvent catalyst t-BuOK (cat.) catalyst->solvent conditions Room Temperature 6-8 hours solvent->conditions evaporation Evaporation of Methanol conditions->evaporation Reaction Completion (TLC) chromatography Silica Gel Column Chromatography evaporation->chromatography product Pyrazine Derivative (e.g., 2,3-Diphenylpyrazine) chromatography->product

Workflow for the one-pot synthesis of pyrazines.

Biocatalytic Synthesis of Pyrazinamide (B1679903) Derivatives in a Continuous-Flow System

This innovative approach utilizes an immobilized enzyme, Lipozyme® TL IM from Thermomyces lanuginosus, to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines.[5] The use of a continuous-flow system offers several advantages, including enhanced efficiency, scalability, and ease of product isolation.[6] This method operates at a mild temperature in a greener solvent, tert-amyl alcohol, representing a significant advancement in sustainable pharmaceutical manufacturing.[5]

Quantitative Data
Substrate 1Substrate 2ProductTemp. (°C)Residence Time (min)Flow Rate (µL/min)Enzyme Loading (mg)Yield (%)
Pyrazine-2-carboxylate (B1225951)Benzylamine (B48309)N-benzylpyrazin-2-carboxamide452031.287091.6
Experimental Protocol: Continuous-Flow Synthesis of N-benzylpyrazin-2-carboxamide

Materials:

  • Pyrazine-2-carboxylate

  • Benzylamine

  • tert-Amyl alcohol

  • Lipozyme® TL IM (immobilized)

  • Continuous-flow reactor setup (syringe pumps, PFA tubing, Y-mixer, packed-bed reactor)

  • Constant temperature water bath

Procedure:

  • Prepare the Feed Solutions:

    • Feed 1: Dissolve 5 mmol of pyrazine-2-carboxylate in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve 15 mmol of benzylamine in 10 mL of tert-amyl alcohol.[5]

  • Set up the Continuous-Flow System:

    • Pack a column reactor (e.g., 100 cm x 2 mm PFA tubing) with 870 mg of Lipozyme® TL IM.[5]

    • Immerse the packed-bed reactor in a constant temperature water bath set to 45 °C.

    • Connect two separate syringe pumps containing Feed 1 and Feed 2 to a Y-mixer, which then feeds into the packed-bed reactor.

  • Reaction Execution:

    • Pump Feed 1 and Feed 2 into the reactor at a combined flow rate of 31.2 µL/min. This will result in a residence time of approximately 20 minutes within the reactor.[5]

  • Product Collection and Purification:

    • Collect the eluent from the reactor outlet.

    • Remove the solvent (tert-amyl alcohol) under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylpyrazin-2-carboxamide.

Biocatalytic_Continuous_Flow cluster_feeds Feed Solutions cluster_reactor Continuous-Flow Reactor cluster_collection Product Isolation cluster_final_product Final Product feed1 Feed 1: Pyrazine Ester in tert-Amyl Alcohol pumps Syringe Pumps feed1->pumps feed2 Feed 2: Amine in tert-Amyl Alcohol feed2->pumps mixer Y-Mixer pumps->mixer column Packed-Bed Reactor (Lipozyme® TL IM) 45 °C mixer->column Flow Rate: 31.2 µL/min collector Product Collector column->collector Residence Time: 20 min evaporation Solvent Evaporation collector->evaporation purification Column Chromatography evaporation->purification product Pyrazinamide Derivative purification->product

Biocatalytic continuous-flow synthesis of pyrazinamides.

Manganese Pincer Complex-Catalyzed Acceptorless Dehydrogenative Coupling

This method provides an atom-economical and environmentally benign route to symmetrically substituted pyrazines through the dehydrogenative self-coupling of 2-amino alcohols. The reaction is catalyzed by an earth-abundant and low-toxicity manganese pincer complex, with the only byproducts being hydrogen gas and water.[7]

Quantitative Data
SubstrateProductCatalyst Loading (mol%)BaseBase Loading (mol%)Temperature (°C)Time (h)Yield (%)
2-Phenylglycinol2,5-Diphenylpyrazine2KH31502499
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine

Materials:

  • 2-Phenylglycinol

  • Manganese pincer catalyst

  • Potassium hydride (KH)

  • Toluene (B28343) (anhydrous)

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and potassium hydride (3 mol%).[7]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add 2-phenylglycinol (1.0 mmol) and anhydrous toluene (3.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture vigorously for 24 hours.[7]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2,5-diphenylpyrazine.

Manganese_Catalyzed_Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction_cond Reaction cluster_workup_purification Work-up and Purification cluster_final_prod Product & Byproducts schlenk Schlenk Tube heating 150 °C, 24 h schlenk->heating catalyst Mn-Pincer Catalyst catalyst->schlenk base KH base->schlenk substrate 2-Amino Alcohol substrate->schlenk solvent Toluene solvent->schlenk quench Quench with Water heating->quench byproducts H₂ and H₂O heating->byproducts Generated extraction Ethyl Acetate Extraction quench->extraction purify Column Chromatography extraction->purify product 2,5-Disubstituted Pyrazine purify->product

Manganese-catalyzed dehydrogenative coupling for pyrazine synthesis.

Other Notable Green Approaches to Pyrazine Synthesis

Several other green chemistry methodologies for pyrazine synthesis have been reported, offering various advantages in terms of reaction conditions, efficiency, and environmental impact.

MethodKey FeaturesTypical ConditionsAdvantages
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often solvent-free or in green solvents.Microwave irradiation, 80-120 °C, <15 min.High yields, reduced reaction times, energy efficient.[8]
Mechanochemical Synthesis Solvent-free synthesis using mechanical force (ball milling).Ball milling at room or elevated temperatures.Eliminates bulk solvents, high atom economy.[9]
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to enhance reaction rates.Sonication at room or slightly elevated temperatures.Shorter reaction times, improved yields, simple equipment.[10]
Biocatalytic Synthesis (Whole-cell/Isolated Enzymes) Use of microorganisms or enzymes to catalyze pyrazine formation.Aqueous media, mild temperatures.High selectivity, biodegradable catalysts, sustainable.[11]
Neat Reaction Conditions Reactions conducted in the absence of any solvent.Stirring reactants together at room temperature.Eliminates solvent waste, simplified workup.
Onion Extract Catalysis Use of a natural, renewable catalyst.Room temperature.Inexpensive, biodegradable, and readily available catalyst.

References

Troubleshooting & Optimization

Technical Support Center: 2-Chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2-chloropyrazine?

A1: The two primary industrial and laboratory-scale methods for synthesizing 2-chloropyrazine are:

  • Chlorination of 2-hydroxypyrazine (B42338): This is a widely used method that involves the reaction of 2-hydroxypyrazine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1] This method is often preferred due to its relatively mild conditions and good yields.

  • Vapor-phase chlorination of pyrazine (B50134): This method involves the direct reaction of pyrazine vapor with chlorine gas at high temperatures (150-600°C). While it can produce 2-chloropyrazine in good yields, it can also lead to significant decomposition and the formation of polychlorinated byproducts if not carefully controlled.[2]

Q2: What are the most common side reactions when using phosphorus oxychloride (POCl₃) with 2-hydroxypyrazine?

A2: The most common side reactions include:

  • Incomplete reaction: If the reaction temperature is too low or the reaction time is too short, the conversion of 2-hydroxypyrazine to 2-chloropyrazine may be incomplete, leading to a mixture of starting material and product.

  • Formation of polychlorinated pyrazines: Although less common than with direct chlorination of pyrazine, harsh reaction conditions (e.g., excessively high temperatures) can lead to the formation of dichloropyrazines.

  • Complex reaction products: The use of phosphorus pentachloride (PCl₅) at temperatures above 100°C can lead to complex reaction mixtures, potentially due to radical chlorination of any alkyl substituents on the pyrazine ring.[1]

  • Formation of phosphorylated intermediates: The reaction proceeds through phosphorylated intermediates. If the workup is not performed correctly, these intermediates may be isolated or may revert to the starting material upon hydrolysis.[3]

Q3: What causes the formation of tar and carbonaceous materials during the vapor-phase chlorination of pyrazine?

A3: The reaction of chlorine with solid or molten pyrazine at lower temperatures can lead to destructive chlorination, resulting in the formation of carbonaceous materials and other decomposition products.[2] This is why the reaction is performed in the vapor phase at high temperatures, where the desired monochlorination is favored. However, even in the vapor phase, localized overheating or incorrect stoichiometry can lead to tar formation.

Q4: Can 2-chloropyrazine react with itself to form byproducts?

A4: Yes, under certain conditions, 2-chloropyrazine can undergo self-condensation or react with intermediates to form dimeric byproducts. For example, in the presence of a strong base that can deprotonate 2-chloropyrazine, the resulting lithiated species can react with another molecule of 2-chloropyrazine to form 3-chloro-2,2'-bipyrazine.[4]

Troubleshooting Guides

Issue 1: Low Yield of 2-Chloropyrazine
Potential Cause Troubleshooting Step
Incomplete Reaction (from 2-hydroxypyrazine) Extend the reaction time or gradually increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.
Suboptimal Reaction Conditions Ensure the purity of starting materials. For the POCl₃ method, screen different bases (e.g., pyridine (B92270), triethylamine) and solvents if applicable. A solvent-free approach with equimolar POCl₃ and pyridine has been shown to be effective for similar heterocycles.[5][6]
Product Degradation Avoid excessively high temperatures, especially during the workup. If performing a vapor-phase chlorination, ensure uniform heating to prevent hot spots that can cause decomposition.[2]
Inefficient Workup and Purification During the workup of POCl₃ reactions, quenching must be done carefully, as the reaction with water is highly exothermic. Extraction should be performed promptly to avoid decomposition of the product in the aqueous layer.[7]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation and Removal
Unreacted 2-Hydroxypyrazine Can be detected by TLC, LC-MS, or NMR. It is significantly more polar than 2-chloropyrazine.Optimize reaction conditions (time, temperature) to drive the reaction to completion. Can be removed by silica (B1680970) gel column chromatography or by washing the organic extract with a dilute basic solution during workup.
Polychlorinated Pyrazines Can be detected by GC-MS. The mass spectrum will show a higher molecular weight corresponding to the addition of extra chlorine atoms.Use milder reaction conditions (lower temperature, shorter reaction time). Purification can be achieved by fractional distillation or careful column chromatography.
3-Chloro-2,2'-bipyrazine Can be detected by GC-MS and NMR.[4]This byproduct is more likely to form under strongly basic conditions. Avoid the use of organolithium or other strong bases if this impurity is observed. It can be separated by column chromatography.[4]
Tarry/Carbonaceous Materials Visible as dark, insoluble solids.In vapor-phase chlorination, ensure proper vaporization and mixing of reactants to avoid localized high concentrations and overheating.[2] These are typically removed by filtration.

Data Presentation

Table 1: Comparison of Yields for 2-Chloropyrazine Synthesis Methods

Starting Material Reagents Conditions Yield Reference
PyrazineCl₂, N₂Vapor phase, 250-288°C35%[2]
PyrazineCl₂, N₂, CuCl₂ on diatomaceous earthVapor phase, 390-430°C44%[2]
2-Hydroxypyrazine derivativesPOCl₃RefluxingGood[1]
2-Hydroxy-3-alkyl-5-methylpyrazinesPOCl₃Sealed tube, 140°CGood[1]
2-Hydroxy-3-alkyl-5,6-dialkylpyrazinesPOCl₃190-200°CGood[1]

Note: "Good" indicates that the reference states the reaction proceeds in high yield without specifying a precise number.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyrazine from 2-Hydroxypyrazine using POCl₃

This protocol is a general guideline and may require optimization based on the specific substituted 2-hydroxypyrazine used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-hydroxypyrazine (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2-5 equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent. For some substrates, the addition of a base like pyridine (1 equivalent) can be beneficial.[5][6]

  • Reaction: Heat the mixture to reflux (typically 100-110°C) and maintain for 2-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process. c. Neutralize the acidic solution with a suitable base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~7-8, while keeping the temperature low with an ice bath. d. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-chloropyrazine can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-Chloropyrazine via Vapor-Phase Chlorination of Pyrazine

This protocol requires specialized equipment for high-temperature gas-phase reactions and should only be performed by trained personnel with appropriate safety measures in place.

  • Apparatus: A heated reaction tube packed with a catalyst (e.g., 20% copper chloride on diatomaceous earth) or inert packing material. Separate heating systems are required to vaporize the pyrazine and preheat the chlorine gas.[2]

  • Reactant Preparation: a. Pyrazine is melted and vaporized in a stream of an inert gas like nitrogen at a controlled rate. b. Chlorine gas is preheated, potentially diluted with an inert gas.

  • Reaction: The vaporized streams of pyrazine and chlorine are mixed in the heated reaction tube at a temperature between 150°C and 600°C. The contact time is typically on the order of seconds.[2]

  • Workup: a. The exiting gas stream is cooled to condense the product. b. The solid product, containing 2-chloropyrazine, unreacted pyrazine, and hydrogen chloride, is collected. c. The product is treated with water. The aqueous layer is made basic (e.g., with NaOH) to neutralize HCl and free any pyrazine salts. d. The 2-chloropyrazine can be isolated by steam distillation or solvent extraction.

  • Purification: The crude product is purified by distillation.

Visualizations

Synthesis_Pathways Synthesis Pathways for 2-Chloropyrazine cluster_0 From 2-Hydroxypyrazine cluster_1 From Pyrazine HP 2-Hydroxypyrazine CP1 2-Chloropyrazine HP->CP1 Reflux SR1 Incomplete Reaction (Starting Material) HP->SR1 Low Temp/ Short Time POCl3 POCl3 SR3 Polychlorinated Pyrazines CP1->SR3 Harsh Conditions P Pyrazine CP2 2-Chloropyrazine P->CP2 High Temp (150-600°C) SR2 Tars / Decomposition P->SR2 Poor Temp Control Cl2 Cl2 (vapor) CP2->SR3 Harsh Conditions

Caption: Common synthesis pathways and side reactions for 2-chloropyrazine.

Troubleshooting_Workflow Troubleshooting Low Yield in 2-Chloropyrazine Synthesis Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify_SM Purify starting materials (distillation, recrystallization) Check_Purity->Purify_SM No Check_Completion Is the reaction going to completion? Check_Purity->Check_Completion Yes Purify_SM->Check_Completion Optimize_Conditions Increase reaction time or temperature. Monitor by TLC/GC. Check_Completion->Optimize_Conditions No Check_Side_Reactions Are there significant side products? Check_Completion->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Adjust_Conditions Use milder conditions. Check stoichiometry. Consider alternative reagents. Check_Side_Reactions->Adjust_Conditions Yes Check_Workup Is the workup/ purification efficient? Check_Side_Reactions->Check_Workup No Adjust_Conditions->Check_Workup Optimize_Workup Ensure proper quenching. Optimize extraction solvent and purification method. Check_Workup->Optimize_Workup No End Improved Yield Check_Workup->End Yes Optimize_Workup->End

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-chloropyrazine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2-chloropyrazine resulting in a low yield or failing completely?

A1: Low yields with 2-chloropyrazine are a common challenge primarily due to its electron-deficient nature. This makes the initial oxidative addition of the C-Cl bond to the palladium catalyst the rate-limiting and most difficult step.[1] Several factors can contribute to low reactivity:

  • Catalyst Inactivity: The chosen palladium catalyst and ligand system may not be active enough to facilitate the challenging oxidative addition of the strong C-Cl bond.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazine (B50134) ring can coordinate to the palladium center, inhibiting its catalytic activity.[2]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the desired product yield.

  • Inadequate Reaction Conditions: Suboptimal choice of base, solvent, temperature, or reaction time can significantly hinder the reaction's progress.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water or other protic sources. To minimize this, consider using anhydrous solvents, ensuring your base is not excessively hydrated, or switching to more stable boron reagents like pinacol (B44631) esters or MIDA boronates.

  • Homocoupling: This is the self-coupling of the boronic acid or the 2-chloropyrazine. It is often promoted by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvents and maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the experiment is crucial to prevent this. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

Q3: Can I use standard Suzuki coupling conditions for 2-chloropyrazine?

A3: While it's always worth trying a standard set of conditions, 2-chloropyrazine often requires a more specialized approach due to its low reactivity. Standard conditions, such as using Pd(PPh₃)₄ with Na₂CO₃ in toluene/ethanol/water, may result in low to moderate yields. For more challenging substrates like 2-chloropyrazine, more active catalyst systems are generally required.[4]

Q4: Is it necessary to use an inert atmosphere?

A4: Yes, it is highly recommended. The active Pd(0) catalyst in the Suzuki-Miyaura catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents will protect the catalyst, minimize side reactions like homocoupling, and lead to more consistent and higher yields.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize your Suzuki coupling reaction with 2-chloropyrazine.

Problem: Low to No Product Formation

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst System Switch to a more active and robust catalyst system. For electron-deficient heteroaryl chlorides, palladium precatalysts combined with bulky, electron-rich phosphine (B1218219) ligands are often effective. Consider screening catalysts such as Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or commercially available precatalysts like XPhos Pd G2/G3.[3]
Inappropriate Base The choice of base is critical. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[3] The base's solubility can also play a role; ensure it is adequately dispersed in the reaction mixture.
Suboptimal Solvent The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane (B91453), toluene, or THF, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation. A screening of different solvent systems may be necessary.
Low Reaction Temperature The oxidative addition step for aryl chlorides often requires elevated temperatures. If the reaction is sluggish, consider increasing the temperature to 80-120 °C. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields, often with shorter reaction times.[5]
Boronic Acid Instability If you suspect protodeboronation is an issue, switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[1][6] Using freshly acquired or purified boronic acid is also recommended.
Poor Reagent Quality Ensure all reagents, including the 2-chloropyrazine, boronic acid, and catalyst, are of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions of 2-chloropyrazine and related heteroaryl chlorides to guide your optimization process.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2-Chloropyrazine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppb)Cl₂ (3)-K₂CO₃DME851878
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018High
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11024Good
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10012Moderate

Yields are generalized as "Good," "High," or "Moderate" based on literature for similar substrates, as exact percentages for a standardized reaction with 2-chloropyrazine are not consistently reported in a single comparative study.

Table 2: Effect of Different Bases on Suzuki Coupling Yield with Heteroaryl Chlorides

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄Toluene, 1,4-DioxaneOften Very HighFrequently the base of choice for challenging couplings of heteroaryl chlorides.[3]
Cs₂CO₃1,4-Dioxane, TolueneHighA strong and effective base, though more expensive.[3]
K₂CO₃1,4-Dioxane/H₂O, DMEModerate to HighA common and effective base, often used in aqueous solvent mixtures.
Na₂CO₃Toluene/EtOH/H₂OModerateA standard base, but may be less effective for unreactive chlorides.
KFTHFModerate to HighCan be effective, especially when substrates are sensitive to stronger bases.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 2-Chloropyrazine

This protocol is a general guideline for the coupling of 2-chloropyrazine with an arylboronic acid using a highly active catalyst system. Optimization for specific substrates may be required.

Materials:

  • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

  • Oven-dried Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate or microwave reactor

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrazine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Alternatively, for microwave-assisted synthesis, heat the sealed vial to 120-150 °C for 15-30 minutes.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyrazine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylpyrazine.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (2-Chloropyrazine) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system active enough? start->check_catalyst change_catalyst Switch to a more active system (e.g., Pd/SPhos, Pd/XPhos, or a G2/G3 precatalyst) check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (80-120 °C) or use microwave irradiation check_temp->increase_temp No check_degas Is the system properly degassed? check_temp->check_degas Yes increase_temp->check_degas degas_again Thoroughly degas solvents and ensure a strict inert atmosphere check_degas->degas_again No end Improved Yield check_degas->end Yes degas_again->end Component_Selection cluster_catalyst Catalyst System cluster_base Base Selection cluster_boron Boron Reagent cluster_solvent Solvent catalyst_choice Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) base_choice Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. boron_choice If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or Trifluoroborate. solvent_choice Use Aprotic Polar Solvents (1,4-Dioxane, Toluene) often with H₂O as a co-solvent.

References

Technical Support Center: Purification of Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the purification of chloropyrazine derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is complete, but the crude product is a complex mixture. What are the most common impurities I should expect?

A1: Depending on the synthetic route, you may encounter several types of impurities. Common byproducts include imidazole (B134444) derivatives, which can form under certain reaction conditions, especially when using cellulosic-derived sugars and ammonium (B1175870) hydroxide.[1][2] You might also find unreacted starting materials, such as 2-chloropyrazine or substituted pyridines, and over-chlorinated byproducts.[3][4][5] In reactions like the Maillard reaction, Strecker aldehydes can be significant impurities.[6] Furthermore, if your synthesis involves a dihydropyrazine (B8608421) intermediate, incomplete oxidation can lead to a mixture of the desired aromatic pyrazine (B50134) and its di-hydro counterpart.[7]

Q2: I am struggling to remove colored impurities from my this compound derivative, even after recrystallization. What should I do?

A2: Colored impurities are often highly conjugated molecules that can be difficult to remove if their solubility profile is similar to your product. One common technique is to treat a hot solution of your crude product with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration through celite. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields. If this method is ineffective, column chromatography is a more robust option for removing these types of impurities.

Q3: My this compound derivative appears to be degrading on the silica (B1680970) gel column during chromatography. How can I prevent this?

A3: Some this compound derivatives can be sensitive to the acidic nature of standard silica gel. If you suspect decomposition, you can try deactivating the silica gel to reduce its acidity. Alternatively, using a different stationary phase like alumina (B75360) or Florisil might be a viable option for less challenging separations. It is also crucial to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any degradation spots appear.

Q4: I am having trouble separating positional isomers of my alkylated this compound derivative by flash chromatography. What can I do to improve the separation?

A4: Separating structurally similar isomers is a common challenge due to their similar polarities.[8] To improve resolution, consider the following:

  • Stationary Phase: Use a stationary phase with a higher surface area.

  • Mobile Phase Optimization: A systematic optimization of the mobile phase is critical. Start with a non-polar eluent and gradually increase the polarity using a shallow gradient. This can often improve the separation of closely eluting compounds.[8]

  • Sample Loading: Avoid overloading the column, as this can lead to poor separation. Ensure the amount of sample is appropriate for the column size.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound derivatives.

Problem 1: Low recovery after Liquid-Liquid Extraction (LLE).
  • Possible Cause: Inefficient extraction due to solvent choice or an insufficient number of extractions.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of extraction solvent is crucial. While solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) can be effective, they may also co-extract impurities like 4-methyl imidazole.[1][2] Hexane has been shown to be effective in extracting pyrazines without co-extracting imidazole derivatives.[1][2]

    • Multiple Extractions: A single extraction is often insufficient. Perform multiple extractions with fresh solvent to ensure a good recovery of your product.[1]

    • pH Adjustment: The solubility of your this compound derivative may be pH-dependent. Adjusting the pH of the aqueous layer before extraction can sometimes improve partitioning into the organic phase.

Problem 2: Product "oiling out" during recrystallization instead of forming crystals.
  • Possible Cause: This can be due to high impurity levels, an inappropriate solvent choice, or rapid cooling.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7] Experiment with different solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[9]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an oil.[7]

    • Seeding: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask at the solvent-air interface with a glass rod can sometimes initiate crystallization.

Problem 3: Co-elution of impurities with the desired product during column chromatography.
  • Possible Cause: The polarity of the impurity is very similar to the product.

  • Troubleshooting Steps:

    • TLC Optimization: Before running a column, thoroughly optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target compound and ensure good separation from all impurities.

    • Solvent System Modification: Try different solvent systems. Sometimes changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

    • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Load the sample in a narrow band using a minimal amount of a solvent in which your compound is highly soluble but which is a weak eluent for your chromatography conditions. Dry loading the sample onto a small amount of silica can also improve resolution.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Pyrazines

Extraction SolventCo-extraction of Imidazole DerivativesNotesReference
HexaneNoRequires multiple extractions for good recovery.[1][2]
Methyl-t-butyl ether (MTBE)Yes (e.g., 4-methyl imidazole)Further purification by column chromatography is required.[1][2]
Ethyl AcetateYes (e.g., 4-methyl imidazole)Further purification by column chromatography is required.[1][2]

Table 2: Recommended Starting Conditions for Flash Chromatography

Stationary PhaseCommon Eluent Systems (Gradient)Target Compound Rf on TLCReference
Silica GelHexane / Ethyl Acetate0.2 - 0.3[10]
Silica GelDichloromethane (B109758) / Methanol0.2 - 0.3[10]
Reversed-Phase C18Water / Acetonitrile-[11]

Experimental Protocols

Protocol 1: Removal of Imidazole Impurities using Flash Chromatography

This protocol is designed for the removal of polar imidazole byproducts from a crude this compound product.[1][7]

Materials:

  • Crude product containing this compound derivative and imidazole impurities

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexane/Ethyl Acetate (e.g., 90:10)[1]

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a TLC method to clearly separate your desired this compound derivative from the more polar imidazole impurities. An eluent system of 90:10 hexane/ethyl acetate is a good starting point.[1] The imidazole byproduct should have a much lower Rf value.

  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatography eluent). Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the optimized hexane/ethyl acetate solvent system. The less polar this compound derivative will elute first.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid this compound Derivative

This protocol provides a general procedure for purifying a solid this compound derivative.[7]

Materials:

  • Crude solid this compound derivative

  • A suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a solvent pair)[9]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis synthesis Crude this compound Derivative lle Liquid-Liquid Extraction (LLE) synthesis->lle Initial Work-up column Column Chromatography lle->column Remove Polar Impurities recrystallization Recrystallization column->recrystallization Final Polishing tlc TLC Analysis recrystallization->tlc hplc HPLC for Purity recrystallization->hplc Purity Check nmr_ms NMR / MS for Structure hplc->nmr_ms Structural Confirmation

Caption: A generalized experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Purification Challenge q1 Impure after Recrystallization? start->q1 q2 Colored Impurities? q1->q2 Yes q3 Isomers Co-eluting? q1->q3 No sol1 Optimize Recrystallization Solvent/Cooling q2->sol1 No sol2 Use Activated Charcoal or Column Chromatography q2->sol2 Yes sol3 Optimize Chromatography: Shallow Gradient, High Surface Area Stationary Phase q3->sol3 Yes end Pure Product q3->end No sol1->end sol2->end sol3->end

References

Technical Support Center: Nucleophilic Substitution of Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nucleophilic substitution of chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic strategies and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the nucleophilic substitution of chloropyrazines?

A1: Byproduct formation is highly dependent on the specific this compound substrate, the nucleophile, and the reaction conditions. However, some common side products include:

  • Hydroxypyrazines: These arise from the hydrolysis of the starting this compound or the product, especially if water is present in the reaction mixture or during workup.[1]

  • Over-alkylation/arylation Products: When using amine nucleophiles, it is possible for the initially formed aminopyrazine to act as a nucleophile itself, leading to di- or poly-substituted products, particularly if the product is more nucleophilic than the starting amine.

  • Ring-opened or Rearranged Products: Under certain conditions, especially at elevated temperatures, rearrangement of the pyrazine (B50134) ring can occur. For instance, the reaction of 2,3-dithis compound (B116531) with sodium benzyl (B1604629) oxide in boiling xylene yields the isomeric 1,4-dibenzylpyrazine-2(1H),3(4H)-dione instead of the expected 2,3-dibenzyloxypyrazine.[2]

  • Solvent-Adducts: In some cases, the solvent can act as a nucleophile, leading to the formation of undesired adducts. For example, when using dimethylformamide (DMF) as a solvent in amination reactions, the formation of dimethylaminopyridine has been observed as a byproduct.

Q2: How does temperature influence byproduct formation in the substitution of dichloropyrazines?

A2: Temperature is a critical parameter that can significantly alter the product distribution. A notable example is the reaction of 2,3-dithis compound with sodium benzyl oxide. At the temperature of boiling benzene (B151609), the reaction yields the expected nucleophilic aromatic substitution (SNAr) product, 2,3-dibenzyloxypyrazine. However, at the higher temperature of boiling xylene, a rearrangement occurs, leading to the formation of 1,4-dibenzylpyrazine-2(1H),3(4H)-dione as the major product.[2] This highlights the importance of precise temperature control to avoid undesired isomers.

Q3: My amination of 2-chloropyrazine is sluggish. What can I do to improve the reaction rate and yield?

A3: Low reactivity in the amination of 2-chloropyrazine can be due to several factors. Here are some troubleshooting steps:

  • Increase Temperature: Nucleophilic aromatic substitution on the electron-deficient pyrazine ring is generally favored by higher temperatures. However, be mindful of potential byproduct formation at excessive temperatures.

  • Use a Stronger Base: A suitable base is often required to deprotonate the amine nucleophile or to neutralize the HCl generated during the reaction. Stronger, non-nucleophilic bases can enhance the rate of reaction.

  • Choice of Solvent: Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions. However, be aware of potential side reactions with the solvent itself. In some cases, using water with a phase-transfer catalyst or specific salts like KF can be effective and environmentally benign.[3]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the amination of chloro-heterocycles.[4]

  • Catalysis: For less reactive amines, palladium-catalyzed Buchwald-Hartwig amination can be a powerful alternative to traditional SNAr.[4]

Q4: I am observing significant hydrolysis of my this compound to the corresponding hydroxypyrazine. How can I prevent this?

A4: The formation of hydroxypyrazines is a common issue caused by the presence of water. To minimize this side reaction:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Control the Base: If using a hydroxide (B78521) base, consider switching to a non-hydroxide base like an alkali metal carbonate or a hindered organic base.

  • Workup Procedure: During the aqueous workup, minimize the contact time of your product with the aqueous phase, especially if it is basic or acidic, as this can promote hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Deactivation of the pyrazine ring by electron-donating substituents.1. Use a stronger nucleophile (e.g., the corresponding sodium or potassium salt of an alcohol or thiol). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Switch to a polar aprotic solvent such as DMF or DMSO. 4. Consider using a catalyzed reaction (e.g., Buchwald-Hartwig for amination).
Formation of an Isomeric Byproduct The reaction temperature is promoting a rearrangement.Carefully control the reaction temperature. For the reaction of 2,3-dithis compound with sodium benzyl oxide, use a lower boiling solvent like benzene instead of xylene to favor the formation of 2,3-dibenzyloxypyrazine.[2]
Significant Amount of Hydroxypyrazine Byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere. Avoid using hydroxide bases if possible.
Multiple Products Observed in Amination Reactions 1. Over-amination of the starting material or product. 2. The amine product is more nucleophilic than the starting amine.1. Use a stoichiometric amount or a slight excess of the amine nucleophile. 2. Control the reaction time and temperature carefully. Consider using a protecting group strategy if necessary.
Formation of Solvent Adducts (e.g., with DMF) The solvent is participating in the reaction.Choose a less reactive solvent. If DMF is necessary for solubility or reactivity, try to run the reaction at the lowest effective temperature.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 2-Chloropyrazine (SNAr)

This protocol is a general guideline for the nucleophilic aromatic substitution of 2-chloropyrazine with a primary or secondary amine.

Materials:

  • 2-Chloropyrazine (1 equivalent)

  • Amine (1.1 - 2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 1.5 - 2 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloropyrazine, the amine, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Isomeric Byproduct Formation in the Reaction of 2,3-Dithis compound with Sodium Benzyl Oxide

This protocol provides conditions to favor the formation of 2,3-dibenzyloxypyrazine over the rearranged 1,4-dibenzylpyrazine-2(1H),3(4H)-dione.

Materials:

  • 2,3-Dithis compound (1 equivalent)

  • Sodium benzyl oxide (2.2 equivalents)

  • Anhydrous benzene (as solvent)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2,3-dithis compound in anhydrous benzene.

  • Add sodium benzyl oxide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for the required time, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,3-dibenzyloxypyrazine by recrystallization or column chromatography.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 2_3_Dithis compound 2,3-Dithis compound Benzene Boiling Benzene (~80 °C) Xylene Boiling Xylene (~140 °C) NaOBn Sodium Benzyl Oxide SNAr_Product 2,3-Dibenzyloxypyrazine (Desired Product) Benzene->SNAr_Product Favored Pathway Rearranged_Product 1,4-Dibenzylpyrazine-2,3-dione (Byproduct) Xylene->Rearranged_Product Favored Pathway

Caption: Temperature-dependent byproduct formation.

troubleshooting_workflow start Low Yield in Amination of this compound check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature incrementally (e.g., to 100-120 °C) check_temp->increase_temp No check_base Is a suitable base being used? check_temp->check_base Yes increase_temp->check_base add_strong_base Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) check_base->add_strong_base No check_solvent Is the solvent optimal? check_base->check_solvent Yes add_strong_base->check_solvent change_solvent Switch to a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->change_solvent No consider_catalysis Consider alternative methods check_solvent->consider_catalysis Yes change_solvent->consider_catalysis buchwald Employ Buchwald-Hartwig amination consider_catalysis->buchwald microwave Use microwave-assisted synthesis consider_catalysis->microwave end Improved Yield buchwald->end microwave->end

Caption: Troubleshooting low yield in amination.

References

Technical Support Center: Synthesis of 2-Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-substituted pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted pyrazines in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazine (B50134) synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the purity of your reactants, especially α-amino ketones, which can be unstable. Impurities can lead to side reactions and lower the yield of the desired pyrazine.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time are crucial and can significantly impact the yield.[3]

    • Temperature: The optimal temperature can vary significantly depending on the specific reaction. Some reactions require low temperatures (around 0°C) to prevent the formation of tarry byproducts, while others may need heating up to 150°C.[1]

    • Solvent: The choice of solvent can dramatically affect the reaction outcome. For instance, in certain enzymatic syntheses, tert-amyl alcohol has been shown to give a significantly higher yield compared to other organic solvents.[1] In the synthesis of 2,5-diphenylpyrazine, toluene (B28343), THF, and 1,4-dioxane (B91453) have all provided high yields.[1][3]

    • Catalyst: The type and loading of the catalyst are crucial. For manganese-pincer complex catalyzed pyrazine synthesis, the choice of the pincer ligand and the base can significantly influence the yield.[1][4]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to the formation of degradation products.[1]

  • Incomplete Oxidation: Many pyrazine syntheses proceed through a dihydropyrazine (B8608421) intermediate that requires oxidation to form the aromatic pyrazine. If this step is incomplete, the final product will be a mixture, thus lowering the yield.[2]

  • Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation during extractions and consider alternative purification methods if necessary.[1]

Low_Yield_Troubleshooting start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_oxidation Verify Completion of Oxidation Step start->check_oxidation review_workup Review Workup and Purification Protocol start->review_workup impure Impure Materials check_purity->impure Issue Found suboptimal Suboptimal Conditions optimize_conditions->suboptimal Issue Found incomplete_ox Incomplete Oxidation check_oxidation->incomplete_ox Issue Found product_loss Product Loss review_workup->product_loss Issue Found purify Purify Starting Materials impure->purify end Improved Yield purify->end screen_params Screen Temperature, Solvent, Catalyst, and Reaction Time suboptimal->screen_params screen_params->end modify_oxidant Modify Oxidizing Agent or Conditions incomplete_ox->modify_oxidant modify_oxidant->end refine_purification Refine Extraction and Purification Methods product_loss->refine_purification refine_purification->end

A flowchart for troubleshooting low yields in pyrazine synthesis.

Question 2: I am observing the formation of multiple products, making purification difficult. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products, especially in the synthesis of unsymmetrically substituted pyrazines, is a common challenge. Here are some strategies to enhance selectivity:

  • Choice of Synthesis Method: Some methods are inherently more selective than others. For example, the self-condensation of α-amino ketones is efficient for symmetrical pyrazines but can produce mixtures if two different α-amino ketones are used.[5]

  • Control of Reaction Conditions: Fine-tuning reaction parameters can favor the formation of the desired product. A systematic optimization of temperature, catalyst, and reaction time can improve selectivity.[3]

  • Use of Protecting Groups: Consider using protecting groups to block reactive sites and direct the reaction towards the desired isomer.[6]

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the steric and electronic properties of the ligand can significantly influence regioselectivity.[6]

Question 3: What are the most effective methods for purifying 2-substituted pyrazines?

Answer: The purification strategy depends on the physical properties of the target compound and the nature of the impurities.

  • Liquid-Liquid Extraction (LLE): This is a common first step to separate the pyrazine from the reaction mixture. The choice of solvent is crucial for efficient extraction.[1] For example, hexane (B92381) can be used to selectively extract pyrazines without co-extracting imidazole (B134444) derivatives.[7][8]

  • Column Chromatography: This is a versatile technique for separating pyrazines from impurities with different polarities. A variety of stationary phases (e.g., silica (B1680970) gel, alumina) and solvent systems can be employed.[1]

  • Distillation: For volatile pyrazines, distillation can be an effective purification method.[1]

  • Recrystallization: For solid pyrazines, recrystallization from a suitable solvent can yield highly pure crystals.[1] It is important to choose a solvent that dissolves the pyrazine well at high temperatures but poorly at low temperatures and to allow for slow cooling to ensure the formation of pure crystals.[2]

Purification_Workflow start Crude Reaction Mixture lle Liquid-Liquid Extraction start->lle distillation Distillation (for volatile compounds) start->distillation column_chromatography Column Chromatography lle->column_chromatography distillation->column_chromatography recrystallization Recrystallization (for solid compounds) column_chromatography->recrystallization analysis Purity Analysis (NMR, GC-MS, etc.) recrystallization->analysis end Pure 2-Substituted Pyrazine analysis->end

A general workflow for the purification of substituted pyrazines.

Data on Optimization of Reaction Conditions

The following tables summarize quantitative data on the optimization of experimental conditions for the synthesis of substituted pyrazines.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylpyrazine [4]

EntryCatalyst (2 mol %)Base (3 mol %)SolventTemperature (°C)Time (h)Yield (%)
1Mn pincer complex 1KHToluene1502499
2Mn pincer complex 2KHToluene1502499
3Mn pincer complex 2KHMDSToluene1502420
4Mn pincer complex 2KHTHF1502495
5Mn pincer complex 2KH1,4-dioxane1502495
6Mn pincer complex 2KHToluene1252499
7Mn pincer complex 2KHToluene1501299

Reaction conditions: 2-phenylglycinol (0.5 mmol), catalyst (2 mol %), base (3 mol %), solvent (2 mL).

Table 2: Synthesis of Various 2,5-Disubstituted Pyrazines Catalyzed by Mn pincer complex 2 [4]

Entryβ-Amino AlcoholProductTime (h)Isolated Yield (%)
12-Amino-1-phenylethanol2,5-Diphenylpyrazine2499
22-Amino-3-methyl-1-butanol2,5-Diisobutylpyrazine2480
32-Amino-1-hexanol2,5-Dibutylpyrazine2465
42-Amino-1-pentanol2,5-Dipropylpyrazine2495
52-Amino-1-butanol2,5-Diethylpyrazine2440
62-Amino-1-propanol2,5-Dimethylpyrazine2445

Optimized reaction conditions: Catalyst 2 (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, toluene.

Key Experimental Protocols

This section provides detailed methodologies for key experiments in pyrazine synthesis.

1. Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling of 2-Phenylglycinol [1][4]

  • Materials:

    • 2-Phenylglycinol (0.5 mmol)

    • Manganese pincer complex 2 (2 mol %)

    • Potassium hydride (KH) (3 mol %)

    • Toluene (2 mL)

  • Procedure:

    • In a glovebox, charge a Schlenk tube with 2-phenylglycinol, manganese pincer complex 2, and potassium hydride.

    • Add toluene to the Schlenk tube.

    • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

    • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2,5-diphenylpyrazine.

2. General Procedure for the Condensation of 1,2-Dicarbonyl Compounds with 1,2-Diamines [1]

  • Materials:

    • 1,2-Dicarbonyl compound (1 mmol)

    • 1,2-Diamine (1 mmol)

    • Potassium tert-butoxide (t-BuOK) (catalytic amount)

    • Aqueous methanol

  • Procedure:

    • To a solution of the 1,2-dicarbonyl compound in aqueous methanol, add the 1,2-diamine.

    • Add a catalytic amount of potassium tert-butoxide to the mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

3. Synthesis of Pyrazines from N-allyl Malonamides (Copper-mediated) [5]

  • Materials:

    • gem-diazido N-allyl malonamide (B141969) (1 eq.)

    • Copper(I)iodide (1.5 eq.)

    • Glacial acetic acid (0.05 M)

  • Procedure:

    • Carry out the reaction under an argon atmosphere.

    • Dissolve the gem-diazido N-allyl malonamide in glacial acetic acid.

    • Add copper(I)iodide to the solution.

    • Stir the reaction at 120 °C for 24 hours.

    • Cool the reaction mixture to room temperature and filter through a short pad of celite.

    • Evaporate the filtrate under reduced pressure.

    • Purify the product by flash-chromatography on silica gel.

Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup (e.g., under inert atmosphere) start->setup reaction Running the Reaction (Heating, Stirring, etc.) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Reaction Workup (Quenching, Extraction) reaction->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, m.p.) purification->analysis end End: Pure Product analysis->end

A generalized experimental workflow for pyrazine synthesis.

References

Strategies to minimize homocoupling in Suzuki reactions of pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments involving pyrazine (B50134) substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction involving pyrazines?

A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., a pyrazine boronic acid) couple to form a symmetrical bipyrazine dimer. This undesired reaction consumes the starting material and complicates the purification of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling in pyrazine Suzuki reactions?

A2: The primary causes of homocoupling are generally applicable to most Suzuki reactions and are particularly relevant for electron-deficient substrates like pyrazines:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the boronic acid.[1]

  • Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂, a portion of the boronic acid can be consumed to reduce Pd(II) to the catalytically active Pd(0), leading to the formation of the homodimer.[2]

  • Suboptimal Reaction Conditions: Inappropriate choices of ligands, bases, solvents, and temperature can favor the homocoupling pathway over the desired cross-coupling.

Q3: How does the electron-deficient nature of the pyrazine ring affect the Suzuki coupling and the propensity for homocoupling?

A3: The electron-deficient pyrazine ring makes halopyrazines "activated" substrates for the oxidative addition step in the Suzuki catalytic cycle.[3] This enhanced reactivity can be advantageous for the cross-coupling reaction. However, the specific electronic properties of pyrazines can also influence the stability of intermediates and the relative rates of the desired catalytic cycle versus the homocoupling pathway. Catalyst inhibition due to the coordination of the pyrazine nitrogen atoms to the palladium center can also be a competing process.[4]

Q4: Can the choice of boronic acid versus a boronic ester derivative impact the extent of homocoupling?

A4: Yes, the choice of the organoboron reagent can significantly influence the outcome. While boronic acids are generally more reactive, they are also more prone to side reactions like protodeboronation and homocoupling.[1][5] Boronic esters, such as pinacol (B44631) esters (Bpin), are often more stable and can provide a slow, controlled release of the boronic acid, which can help to suppress the formation of homocoupling byproducts.[2][6] For heteroaryl substrates that are prone to instability, using a more robust boronic ester is a common strategy to improve reaction outcomes.[5]

Troubleshooting Guide: Minimizing Pyrazine Homocoupling

Problem: Significant formation of pyrazine-pyrazine homodimer observed.

Below are potential causes and actionable troubleshooting strategies to minimize the formation of this byproduct.

Potential Cause Troubleshooting Strategy Experimental Protocol
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]Nitrogen Subsurface Sparging: 1. Assemble the reaction flask with a stir bar, condenser, and a gas inlet connected to a nitrogen line. 2. Insert a long needle or a glass frit sparging tube into the solvent. 3. Bubble a steady stream of nitrogen through the solvent for at least 30 minutes while stirring. 4. After sparging, add reagents under a positive flow of nitrogen.[1]
Use of a Pd(II) Precatalyst Employ a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the initial reduction step that can consume the boronic acid and lead to homocoupling. If a Pd(II) source is used, consider adding a mild reducing agent.Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the degassed reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (B1220265) (1-2 equivalents) to the reaction mixture before adding the palladium catalyst to help maintain the palladium in its active Pd(0) state.[2][7]
Inappropriate Ligand Selection Screen a variety of phosphine (B1218219) ligands. Bulky, electron-rich ligands are often effective at promoting the desired cross-coupling and suppressing side reactions for heteroaromatic substrates.[8]Ligand Screening: Set up small-scale parallel reactions with different ligands (e.g., SPhos, XPhos, dppf, Xantphos) while keeping all other parameters constant. Monitor the reactions by TLC, GC-MS, or LC-MS to determine the ligand that provides the best ratio of cross-coupled product to homocoupled byproduct. For pyrazines, specialized ligands may offer improved performance.[4]
Suboptimal Base and Solvent Optimize the base and solvent system. The choice of base and solvent can have a profound impact on the reaction outcome.[2][9]Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in combination with different solvent systems (e.g., Dioxane/water, Toluene/water, THF/water). Analyze the product distribution to identify the conditions that minimize homocoupling. For pyrazines, a water/toluene mixture with K₂CO₃ has been reported to be effective with certain catalysts.[4]
Unstable Boronic Acid Use a more stable boronic acid derivative, such as a pinacol boronate ester (Bpin), to minimize decomposition and side reactions.[2][5]Use of Boronic Esters: Substitute the pyrazine boronic acid with the corresponding pyrazine pinacol boronate ester in the reaction. This can lead to a cleaner reaction profile by providing a slower, more controlled release of the active boron species.[6][10]
Order of Reagent Addition The order of addition of reagents can sometimes influence the formation of byproducts.Modified Reagent Addition: In a related Stille coupling of a stannylated pyrazine, suppressing homocoupling was achieved by mixing the aryl halide and the palladium catalyst before the introduction of the organometallic reagent.[11] A similar strategy could be explored for the Suzuki reaction of pyrazines.

Data Presentation

Quantitative Analysis of the Effect of Dissolved Oxygen on Homocoupling

The following table summarizes data from a study on the synthesis of LY451395, demonstrating a clear correlation between the concentration of dissolved oxygen and the formation of the homocoupling byproduct. While not specific to a pyrazine substrate, it illustrates a critical general principle.

Dissolved Oxygen (ppm)Homocoupling Product (%)
3.30.18
2.20.18
0.50.071
Data adapted from a study on the synthesis of LY451395.[1]

Qualitative Comparison of Boronic Acids vs. Boronic Esters for Heteroaryl Suzuki Couplings

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Reactivity Generally higher.[1]Generally lower, but often sufficient.[10]
Stability Prone to decomposition, trimerization (boroxines), and protodeboronation.[5]More stable, easier to handle and purify.[2][6]
Propensity for Side Reactions Higher, including homocoupling.[5]Lower, often leading to cleaner reactions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halopyrazine

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the halopyrazine (1.0 mmol), the arylboronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe. Sparge the resulting mixture with the inert gas for another 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)) or a pre-catalyst (e.g., Pd(dppf)Cl₂ (3 mol%)).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Homocoupling_Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2 Pd(II) pd0->pd2 O2 pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Pyrazine-B(OR)2 Base diaryl_pd_complex Ar-Pd(II)L2-Pyrazine transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination product Ar-Pyrazine reductive_elimination->product product->pd0 Regenerates Catalyst homo_transmetalation1 Transmetalation pd2->homo_transmetalation1 Pyrazine-B(OR)2 pyrazine_pd_complex Pyrazine-Pd(II)-X homo_transmetalation1->pyrazine_pd_complex homo_transmetalation2 Transmetalation pyrazine_pd_complex->homo_transmetalation2 Pyrazine-B(OR)2 dipyrazine_pd_complex (Pyrazine)2-Pd(II) homo_transmetalation2->dipyrazine_pd_complex homo_reductive_elimination Reductive Elimination dipyrazine_pd_complex->homo_reductive_elimination homocoupling_product Pyrazine-Pyrazine homo_reductive_elimination->homocoupling_product homocoupling_product->pd0 Reduces Pd(II) to Pd(0)

Caption: Competing pathways in Suzuki reactions of pyrazines.

Troubleshooting_Workflow start High Homocoupling Observed check_degassing Is the system rigorously degassed? start->check_degassing degas Implement rigorous degassing protocol (e.g., sparging) check_degassing->degas No check_catalyst Using a Pd(II) precatalyst? check_degassing->check_catalyst Yes degas->check_catalyst switch_to_pd0 Switch to a Pd(0) precatalyst or add a mild reducing agent check_catalyst->switch_to_pd0 Yes optimize_ligand Screen bulky, electron-rich phosphine ligands check_catalyst->optimize_ligand No switch_to_pd0->optimize_ligand optimize_conditions Optimize base and solvent system optimize_ligand->optimize_conditions use_boronic_ester Consider using a more stable boronic ester (e.g., Bpin) optimize_conditions->use_boronic_ester end Homocoupling Minimized use_boronic_ester->end

Caption: Troubleshooting workflow for minimizing pyrazine homocoupling.

References

Technical Support Center: Palladium Catalyst Removal from Pyrazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyrazine (B50134) products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my pyrazine product?

A: Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern for several reasons:

  • Patient Safety: Palladium is a toxic metal, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on its presence in drug products to ensure patient safety.[1][2]

  • Downstream Chemistry: Metal impurities can interfere with or have a detrimental impact on subsequent synthetic steps.[1]

  • Catalyst Activity: For certain compounds, residual palladium might have unintended catalytic effects, leading to product degradation or the formation of impurities over time.

Q2: What are the regulatory limits for palladium in pharmaceutical products?

A: Regulatory guidelines for elemental impurities in drug products are stringent.[3] The permitted daily exposure (PDE) for palladium is established based on safety data, which translates to specific concentration limits in APIs, often in the range of parts per million (ppm).[1][2] For instance, a common target for palladium levels in APIs is below 10 ppm.[4][5]

Q3: What are the most common methods for removing palladium catalysts after a pyrazine synthesis?

A: Several methods are commonly employed to remove palladium catalysts from reaction mixtures. The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous), the properties of the pyrazine product, and the desired level of purity.[1] Common methods include:

  • Filtration: Effective for removing insoluble, heterogeneous palladium catalysts. This is often a good first step.[6][7]

  • Adsorption: Using materials like activated carbon to adsorb the palladium, which is then removed by filtration.[6][8]

  • Scavenging: Employing solid-supported or solution-phase scavengers that selectively bind to palladium.[6][9]

  • Chromatography: A standard purification technique that separates the pyrazine product from the catalyst and other impurities.[6][10]

  • Crystallization: Can be effective, but in some cases, it may concentrate the metal within the crystal structure.[3]

Q4: How do I choose the best palladium removal method for my specific pyrazine derivative?

A: The optimal method is system-dependent.[1] Consider the following factors:

  • Solubility of your pyrazine product: This will influence the choice of solvents for filtration, washing, and scavenging processes.

  • Functional groups on the pyrazine ring: Certain functional groups might interact with the chosen scavenger or adsorbent, leading to product loss.

  • Oxidation state of the palladium: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)).[7]

  • Cost and scalability: For drug development professionals, the cost and ease of scaling up the chosen method are critical considerations.

A screening of different scavengers and conditions is often recommended to identify the most effective method for a specific system.[7]

Troubleshooting Guides

Problem 1: Simple filtration is not removing the palladium catalyst effectively.

  • Possible Cause: The palladium species may be soluble or colloidal.[7] Filtration is primarily effective for heterogeneous catalysts.[7]

  • Suggested Solutions:

    • Use a Finer Filter: Switch from standard filter paper to a finer porosity filter medium, such as a 0.45 µm PTFE membrane filter.[7]

    • Optimize Celite® Filtration: Ensure the Celite® bed is well-packed (1-2 cm thick) and pre-wetted with the solvent to improve its effectiveness.[7]

    • Induce Precipitation: Try adding an anti-solvent to precipitate the soluble palladium before filtration.[7]

    • Adsorption: Treat the solution with activated carbon or silica (B1680970) gel to adsorb the palladium before filtration.[7]

Problem 2: My palladium scavenger is not reducing palladium levels sufficiently.

  • Possible Cause: The chosen scavenger may not be optimal for the specific palladium species, or the experimental conditions may need adjustment.

  • Suggested Solutions:

    • Scavenger Selection:

      • Consider the palladium's oxidation state. Thiol-based scavengers are generally effective for Pd(II).[7]

      • Ensure the scavenger is compatible with your solvent system.[7]

      • Perform a small-scale screen with a panel of different scavengers to identify the most effective one.[7]

    • Optimize Conditions:

      • Increase Scavenger Equivalents: Use a higher loading of the scavenger.

      • Increase Reaction Time and/or Temperature: Allow more time for the scavenger to bind to the palladium, or gently heat the mixture if the product is stable.[6]

Problem 3: I am experiencing significant loss of my pyrazine product during palladium removal.

  • Possible Cause: The product may be non-specifically binding to the adsorbent or scavenger.[6]

  • Suggested Solutions:

    • Reduce Adsorbent/Scavenger Amount: Use the minimum effective amount to minimize product loss.[7]

    • Thorough Washing: After filtration, wash the adsorbent or scavenger thoroughly with fresh solvent to recover any bound product.[6][7]

    • Use a More Selective Scavenger: Silica-based scavengers often exhibit higher selectivity for the metal catalyst compared to activated carbon.[6]

    • Change the Solvent: The polarity of the solvent can affect both scavenging efficiency and product binding.[7]

Data Presentation: Comparison of Palladium Removal Methods

The following table summarizes the efficiency of various palladium removal techniques reported in the literature. Note that performance is highly substrate and condition dependent.

MethodStarting Pd (ppm)Final Pd (ppm)Product Yield (%)Notes
Scavenging
Functionalized Silica (Thiol-based)22392082Treatment of a coupling product.[1]
Polychelated Resin (PCR-B2)3284Not ReportedRecirculation mode used in the synthesis of an intermediate.[1]
Biotage® MP-TMT~33,000< 200Not ReportedHigh initial palladium loading.[11]
Biotage® MP-TMT500 - 800< 10Not ReportedMore typical palladium loading.[11]
SiliaMetS Thiol or Thiourea2400≤ 16Not ReportedOutperformed activated carbon and polymer-based scavengers.[12]
Carboxen® 564125012HighOutperformed a thiol-functionalized silica material.[4]
Adsorption
Activated Carbon2239> 50 (in some cases)82 (with TMT)Can lead to product loss.[1]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude pyrazine product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the suspension at room temperature or with gentle heating for 1-18 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[6]

  • Washing: Thoroughly wash the Celite® and carbon pad with the solvent to recover the product.[6]

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration using a suitable analytical method like ICP-MS.[13][14]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Reaction Work-up: After the reaction is complete, perform an initial aqueous work-up to remove water-soluble byproducts.[6]

  • Solvent Exchange: If necessary, exchange the solvent to one that is suitable for the scavenging process and in which the pyrazine product is soluble.[6]

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 2-10 equivalents relative to the palladium catalyst) to the solution of the crude product.[6]

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 24 hours.[6]

  • Filtration: Filter the mixture to remove the scavenger, which now contains the bound palladium.[6]

  • Washing: Wash the filtered scavenger with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Analysis: Concentrate the filtrate and analyze for residual palladium.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_removal Palladium Removal cluster_analysis Analysis & Product reaction_mixture Crude Pyrazine with Pd Catalyst removal_step Add Scavenger / Adsorbent reaction_mixture->removal_step stirring Stir (Time, Temp) removal_step->stirring filtration Filter stirring->filtration filtrate Filtrate filtration->filtrate Liquid Phase removed_pd removed_pd filtration->removed_pd Solid Phase (Pd-Scavenger) analysis Analyze for Residual Pd filtrate->analysis product Purified Pyrazine Product analysis->product

Caption: General experimental workflow for palladium removal.

troubleshooting_flowchart start High Residual Palladium check_method What removal method was used? start->check_method filtration_q Was it simple filtration? check_method->filtration_q Filtration scavenger_q Was a scavenger used? check_method->scavenger_q Scavenging soluble_pd Soluble/colloidal Pd likely. Try adsorption (carbon) or scavenging. filtration_q->soluble_pd Yes optimize_scavenging Optimize Scavenging: - Screen different scavengers - Increase equivalents - Increase time/temp scavenger_q->optimize_scavenging Yes soluble_pd->scavenger_q product_loss_q Is there product loss? optimize_scavenging->product_loss_q minimize_loss Minimize Product Loss: - Reduce scavenger amount - Thoroughly wash solid - Use more selective scavenger product_loss_q->minimize_loss Yes success Palladium Removed product_loss_q->success No minimize_loss->success

Caption: Troubleshooting flowchart for palladium removal.

References

Technical Support Center: Overcoming Catalyst Deactivation in Chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in chloropyrazine reactions. The following information is designed to help you diagnose and resolve issues in your experiments, leading to improved reaction efficiency and catalyst longevity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in palladium-catalyzed cross-coupling reactions involving chloropyrazines?

Catalyst deactivation in these reactions is a significant concern and can stem from several factors:

  • Poisoning by the Pyrazine (B50134) Moiety: The Lewis basic nitrogen atoms in the pyrazine ring can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1] This is a common issue with nitrogen-containing heterocycles.

  • Impurities in Reagents and Solvents: Trace impurities such as sulfur, water, or other coordinating species can act as poisons to the palladium catalyst. Water, for instance, can lead to the formation of palladium-hydride species that promote unwanted side reactions like hydrodehalogenation.[2]

  • Fouling by Coke Formation: At elevated temperatures, organic molecules in the reaction mixture can decompose and form carbonaceous deposits (coke) on the catalyst surface.[3] This blocks the active sites and pores of the catalyst, reducing its efficacy.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small metal nanoparticles of the catalyst to agglomerate into larger, less active particles. This process, known as sintering, reduces the available active surface area.

  • Side Reactions: Unwanted side reactions, such as the homocoupling of starting materials or protodeboronation of boronic acids in Suzuki-Miyaura coupling, can consume reagents and generate species that interfere with the catalyst.[4]

Q2: My reaction shows low or no yield. How can I troubleshoot this?

Low or no yield is a common problem that can often be traced back to catalyst deactivation or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

  • Verify the Catalyst System: Ensure you are using a catalyst system appropriate for electron-deficient heterocycles like pyrazines. Standard catalysts may not be effective. For Suzuki-Miyaura reactions of 2-chloropyrazine, specialized palladium(II) ONO pincer complexes have shown high activity.[4][5] For Buchwald-Hartwig aminations, bulky biaryl phosphine (B1218219) ligands like RuPhos and SPhos are often effective.[6]

  • Check Reagent and Solvent Purity: Use anhydrous and degassed solvents to minimize water and oxygen, which can deactivate the catalyst.[2] Ensure the purity of your this compound, coupling partner, and base.

  • Optimize the Base: The choice of base is critical. For Suzuki-Miyaura reactions, a suitable base in a water/toluene (B28343) mixture has proven effective with specific pincer catalysts.[4] In Buchwald-Hartwig aminations, stronger bases like K₃PO₄ or LiOᵗBu may be necessary, but weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective, sometimes requiring higher temperatures.[1]

  • Increase Reaction Temperature: If the C-Cl bond activation is sluggish, cautiously increasing the reaction temperature can improve the reaction rate.[1] However, be mindful that higher temperatures can also accelerate catalyst deactivation and side reactions.[2]

  • Ensure Proper Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst and reagents.[2]

Q3: How can I regenerate a deactivated palladium catalyst?

Regeneration of palladium catalysts, particularly those on a carbon support (Pd/C), is often possible and can be a cost-effective alternative to purchasing a fresh catalyst. The appropriate method depends on the cause of deactivation:

  • Washing: For deactivation caused by the adsorption of organic species, a series of washes can be effective. A typical procedure involves washing the catalyst sequentially with deionized water and an organic solvent like methanol (B129727), followed by treatment with a reducing agent.[7]

  • Thermal Treatment: For deactivation due to coking, controlled oxidation (burning off the coke) followed by reduction can restore activity. However, care must be taken to avoid sintering the metal particles at high temperatures.

  • Chemical Treatment: A patent describes a method for reactivating palladium catalysts poisoned by nitrogen-containing compounds by treating the spent catalyst with an aqueous solution of an alkali metal or alkaline earth metal salt (e.g., bicarbonates, carbonates, hydroxides) at elevated temperatures.[8]

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of 2-Chloropyrazine
Observation Possible Cause(s) Recommended Solution(s)
High amount of unreacted 2-chloropyrazine1. Inactive catalyst system. 2. Insufficiently reactive conditions for C-Cl bond activation. 3. Catalyst inhibition by the pyrazine nitrogen.1. Use a more active catalyst, such as a palladium(II) ONO pincer complex.[4][5] 2. Increase the reaction temperature. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄).[4]
Formation of homocoupled byproductsPresence of oxygen in the reaction.Ensure the reaction is set up under a strict inert atmosphere and use degassed solvents.
Significant protodeboronation of the boronic acid1. Presence of water. 2. Suboptimal base or ligand.1. Use anhydrous conditions. 2. Consider using more stable pyrazine trifluoroborates as coupling partners.[4]
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Observation Possible Cause(s) Recommended Solution(s)
Reaction stalls before completion1. Catalyst poisoning by the amine or pyrazine. 2. Formation of inactive palladium species.1. Use a higher catalyst loading (e.g., 2-5 mol%). 2. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) that stabilize the catalyst.[6] 3. Add an extra equivalent of ligand relative to the palladium precursor.
Low product yield with volatile aminesLoss of amine from the reaction mixture.Use a sealed reaction vessel to prevent the escape of the volatile amine.
Formation of hydrodehalogenated byproductPresence of a palladium-hydride species.Minimize water content by using anhydrous solvents and reagents.[2]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Buchwald-Hartwig Amination of 2-Bromopyridines with Morpholine

This data, while for 2-bromopyridines, provides a useful starting point for catalyst selection in this compound aminations.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosLiHMDSToluene1001683
Pd₂(dba)₃ / SPhosLiHMDSToluene1001676
Pd₂(dba)₃ / BINAPLiHMDSToluene1001671

Source: Adapted from BenchChem Technical Support Document.[6]

Table 2: Catalyst Activity Recovery after Regeneration

This table shows the effectiveness of a specific regeneration protocol for a deactivated palladium on carbon (Pd/C) catalyst used in a reaction with a halogenated pyridine.

Catalyst StateProduct Yield (%)Recovered Activity (%)
Fresh Catalyst96.5100
Regenerated Catalyst (Example 1)8992
Regenerated Catalyst (Example 2)8386
Regenerated Catalyst (Example 3)90.593.7

Source: Adapted from patent CN105363476A.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine
  • Reagent Preparation: In an oven-dried reaction vessel, combine 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium(II) ONO pincer complex catalyst (0.01 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[4]

  • Solvent Addition: Add the degassed solvent system, for example, a mixture of toluene and water (e.g., 5 mL, in a 4:1 ratio).[4]

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required time, monitoring by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)

This protocol is adapted from a patented method and may require optimization for your specific catalyst and reaction.[7]

  • Water Wash: Wash the deactivated Pd/C catalyst with deionized water (e.g., 3 times the catalyst weight) and separate by centrifugation. Repeat this step 2-3 times.

  • Methanol Wash: Wash the water-washed catalyst with methanol (e.g., 3 times the catalyst weight) and separate by centrifugation. Repeat this step 2-3 times.

  • Reduction: Treat the catalyst with a suitable reducing agent (the patent suggests options that should be carefully evaluated for safety and compatibility).

  • Final Washes: Wash the reduced catalyst with methanol 1-2 times, followed by washing with deionized water until the washings are neutral.

  • Drying: Dry the regenerated catalyst under vacuum before reuse.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., Pyrazine N-coordination) Active_Catalyst->Poisoning Inhibition Fouling Fouling (Coke Formation) Active_Catalyst->Fouling Blockage Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temp. Deactivated_Catalyst Deactivated Catalyst Regenerated_Catalyst Regenerated Catalyst Deactivated_Catalyst->Regenerated_Catalyst Regeneration (e.g., Washing, Calcination) Regenerated_Catalyst->Active_Catalyst Reactivation Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Caption: Pathways of catalyst deactivation and regeneration.

Troubleshooting_Workflow Start Low or No Yield in This compound Reaction Check_Catalyst Is the catalyst system appropriate for pyrazines? Start->Check_Catalyst Check_Purity Are reagents and solvents pure and dry? Check_Catalyst->Check_Purity Yes Use_Specialized_Catalyst Action: Use bulky phosphine ligands or pincer catalysts. Check_Catalyst->Use_Specialized_Catalyst No Optimize_Base Is the base optimal? Check_Purity->Optimize_Base Yes Purify_Reagents Action: Use anhydrous, degassed solvents. Purify reagents. Check_Purity->Purify_Reagents No Optimize_Temp Is the temperature sufficient for C-Cl activation? Optimize_Base->Optimize_Temp Yes Screen_Bases Action: Screen different bases (e.g., K₂CO₃, K₃PO₄). Optimize_Base->Screen_Bases No Success Reaction Successful Optimize_Temp->Success Yes Increase_Temp Action: Cautiously increase reaction temperature. Optimize_Temp->Increase_Temp No Use_Specialized_Catalyst->Check_Purity Purify_Reagents->Optimize_Base Screen_Bases->Optimize_Temp Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Palladium_Catalytic_Cycle Simplified Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)Lₙ Pd0->OxAdd + R-X Deactivation Catalyst Deactivation (e.g., Poisoning, Sintering) Pd0->Deactivation Transmetal Transmetalation Intermediate (R-Pd(II)-R')Lₙ OxAdd->Transmetal + R'-M OxAdd->Deactivation Transmetal->Pd0 Reductive Elimination - R-R'

Caption: A simplified palladium-catalyzed cross-coupling cycle.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of chloropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the functionalization of chloropyrazines?

A1: The regioselectivity of reactions involving chloropyrazines is primarily governed by the electronic properties of the pyrazine (B50134) ring, the nature of the substituents already present, the type of reaction being performed, and the reaction conditions. For instance, in nucleophilic aromatic substitution (SNAr), electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyrazine ring direct the incoming nucleophile to different positions.[1][2][3] Similarly, in C-H functionalization reactions, the choice of catalyst, ligand, and solvent plays a critical role in determining the site of reaction.[4]

Q2: How can I control the regioselectivity of a Nucleophilic Aromatic Substitution (SNAr) reaction on a dithis compound derivative?

A2: For unsymmetrical 3,5-dichloropyrazines, the regioselectivity of SNAr reactions with amines is strongly influenced by the substituent at the 2-position.

  • An electron-donating group (EDG) at the 2-position directs nucleophilic attack preferentially to the 3-position .[1][2]

  • An electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack preferentially to the 5-position .[1][2][3]

Computational methods, such as calculating the Fukui index, can also be used to reliably predict the preferred site of reactivity.[2]

Q3: My Minisci reaction on a this compound is giving a mixture of regioisomers. How can I improve the selectivity?

A3: Controlling regioselectivity in Minisci reactions can be challenging due to the multiple reactive sites on the heteroarene.[5] Here are some strategies to consider:

  • Blocking Groups: Employing a temporary blocking group can shield certain positions, directing the radical addition to the desired site.[6][7]

  • Solvent and Brønsted Acid Catalysis: The choice of solvent and the use of achiral Brønsted acids can significantly influence the regioselectivity of Minisci-type additions.[5]

  • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled milder reaction conditions, which can sometimes lead to improved selectivity.[5][8]

Q4: What is a "halogen dance" reaction, and how can it be used to functionalize chloropyrazines at unconventional positions?

A4: The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[9][10][11] This reaction is a powerful tool for accessing isomers that are difficult to synthesize through other methods.[11] By inducing a halogen to "dance" to a new position, you can then perform a subsequent reaction, such as a metal-halogen exchange followed by quenching with an electrophile, to functionalize that new site.[10] The reaction is driven by the formation of a more stable arylmetal intermediate.[12]

Troubleshooting Guides

Problem: Poor Regioselectivity in Directed Ortho-Metalation (DoM)

If you are experiencing a lack of regioselectivity in your directed ortho-metalation of a this compound derivative, consider the following troubleshooting steps.

Troubleshooting Workflow

start Poor Regioselectivity in DoM check_base Is the metalating agent appropriate? (e.g., TMPMgCl·LiCl, TMPZnCl·LiCl) start->check_base check_base->start No, select a suitable base check_temp Is the reaction temperature optimized? check_base->check_temp Yes check_temp->check_base No, optimize temperature (e.g., -20 °C to -60 °C) check_time Is the reaction time sufficient for complete metalation? check_temp->check_time Yes check_time->check_temp No, increase reaction time (e.g., 30 min to 2h) check_electrophile Is the electrophile being added at the correct temperature? check_time->check_electrophile Yes check_electrophile->check_time No, add electrophile at low temperature solution Improved Regioselectivity check_electrophile->solution Yes

Caption: Troubleshooting workflow for poor regioselectivity in Directed ortho-Metalation.

Problem: Undesired Side Products in Palladium-Catalyzed Direct Arylation

When performing a direct arylation on a this compound, the formation of undesired isomers or homocoupled products can be an issue.

Key Considerations
  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is crucial for controlling regioselectivity.[13] In some cases, ligandless conditions may be effective.[14]

  • Reaction Conditions: Temperature, solvent, and the base used can all influence the outcome of the reaction.

  • Protecting Groups: The use of a temporary protecting group can direct the arylation to a specific C-H bond.[13]

Data Presentation

Table 1: Regioselectivity in SNAr of 2-Substituted 3,5-Dichloropyrazines with Amines[1]
2-Substituent (R)Nature of RMajor Product Position of Nucleophilic AttackMinor Isomer Formation
-CNEWG5-position3-8%
-CO₂MeEWG5-position3-8%
-IEWG (with resonance)3-positionLess selective
-MeEDG3-positionNot specified
-OMeEDG3-positionNot specified

Note: The nucleophilicity and steric bulk of the amine played a minimal role in the selectivity.[1]

Experimental Protocols

Protocol 1: Regioselective Metalation of 6-Chloroimidazo[1,2-a]pyrazine[15]

This protocol describes the regioselective magnesiation at position 3.

Materials:

Procedure:

  • To a solution of 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol) in anhydrous THF (5 mL) at -60 °C under an argon atmosphere, add TMPMgCl·LiCl (1.1 mmol, 1.0 M in THF) dropwise.

  • Stir the reaction mixture at -60 °C for 30 minutes.

  • Add the desired electrophile (1.2 mmol) at -60 °C and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: SNAr of 2-Methyl-3,5-dithis compound with an Amine[2]

This protocol results in regioselective substitution at the 3-position.

Materials:

  • 2-Methyl-3,5-dithis compound

  • Amine nucleophile

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine 2-methyl-3,5-dithis compound (1.0 eq), the amine (1.1 eq), and CsF (1.5 eq) in DMSO.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Signaling Pathways and Logical Relationships

Decision Pathway for Regioselective Functionalization of this compound

start Desired Functionalization of this compound target Target Position for Functionalization start->target reaction_type Choose Reaction Type target->reaction_type snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar Substitution of Cl dom Directed Ortho-Metalation (DoM) reaction_type->dom Ortho C-H Functionalization minisci Minisci Reaction reaction_type->minisci Radical C-H Functionalization direct_arylation Direct Arylation reaction_type->direct_arylation Aryl C-H Functionalization halogen_dance Halogen Dance reaction_type->halogen_dance Functionalization at a migrated position sub_snar Consider electronic nature of substituents snar->sub_snar sub_dom Requires a directing group dom->sub_dom sub_minisci May require blocking groups for selectivity minisci->sub_minisci sub_da Catalyst and ligand choice is critical direct_arylation->sub_da sub_hd Base-catalyzed rearrangement halogen_dance->sub_hd

Caption: Decision-making flowchart for selecting a regioselective functionalization strategy.

References

Technical Support Center: Managing Exothermic Pyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing temperature control in exothermic pyrazine (B50134) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in pyrazine synthesis?

Temperature is a crucial parameter in pyrazine synthesis because it directly influences reaction rate, product yield, and the formation of byproducts.[1] Many pyrazine syntheses are exothermic, meaning they release heat, which if not properly managed, can lead to a dangerous situation known as thermal runaway.[2] Excessively high temperatures can cause degradation of the desired pyrazine product and promote the formation of undesirable side products, complicating purification and reducing overall yield.[1] For instance, in reactions catalyzed by copper-chromite, temperatures exceeding 450°C can lead to the breakdown of the pyrazine ring.[1] Conversely, if the temperature is too low, the reaction may be too slow or may not proceed to completion.

Q2: What are the most common methods for cooling exothermic pyrazine reactions in a laboratory setting?

Several methods are employed to manage the heat generated during exothermic pyrazine reactions. The choice of method often depends on the scale of the reaction and the intensity of the exotherm. Common techniques include:

  • Cooling Baths: For small-scale reactions, immersing the reaction vessel in an ice-water bath or a mixture of ice and salt is a simple and effective method for maintaining low temperatures.

  • Jacketed Reactors: For larger-scale experiments, jacketed glass reactors are frequently used.[3] A cooling fluid, such as chilled water or a glycol mixture, is circulated through the outer jacket to absorb heat from the reaction mixture.

  • Cooling Coils: Internal cooling coils can be inserted directly into the reaction mixture to provide a larger surface area for heat exchange, offering more efficient cooling than jacketed vessels alone.

  • Automated Reaction Control Systems: These systems use a temperature probe within the reaction to provide real-time feedback to a controller, which then adjusts the cooling input to maintain a precise temperature setpoint.

  • Flow Chemistry: Continuous flow reactors offer exceptional temperature control due to their high surface-area-to-volume ratio, which allows for rapid and efficient heat exchange.[4][5] This is becoming an increasingly popular method for managing highly exothermic reactions safely and effectively.[4][6]

Q3: What is thermal runaway and how can I prevent it?

Thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal.[2] This leads to a rapid increase in the reaction temperature, which in turn accelerates the reaction rate and the rate of heat generation, creating a dangerous positive feedback loop. This can result in a violent release of energy, boiling of solvents, and potentially an explosion.

To prevent thermal runaway in pyrazine synthesis:

  • Controlled Reagent Addition: Add highly reactive reagents slowly and in small portions to control the rate of heat generation.[7]

  • Adequate Cooling: Ensure your cooling system is appropriately sized for the scale and exothermicity of your reaction.

  • Continuous Monitoring: Constantly monitor the internal temperature of the reaction. An unexpected temperature spike is an early warning sign of a potential runaway.

  • Good Stirring: Ensure efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can significantly enhance safety by minimizing the reaction volume at any given time and providing superior temperature control.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Target Pyrazine

  • Possible Cause: Suboptimal Reaction Temperature.

    • Troubleshooting:

      • If the reaction is sluggish or incomplete, consider gradually increasing the temperature. Some reactions, like the dehydrogenative coupling of 2-phenylglycinol, show significant yield improvement with increased temperature.[9]

      • If you observe significant byproduct formation or product degradation, the reaction temperature may be too high.[1] Try running the reaction at a lower temperature.

      • Consult the literature for the optimal temperature range for your specific pyrazine synthesis.

  • Possible Cause: Incomplete reaction.

    • Troubleshooting:

      • Extend the reaction time and continue to monitor the reaction progress by TLC or LC-MS.[9]

      • Ensure a suitable solvent is being used that allows for the reactants to be fully dissolved at the reaction temperature.

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause: Reaction Temperature is Too High.

    • Troubleshooting:

      • High temperatures can lead to the degradation of pyrazine rings or promote alternative reaction pathways.[1] Reducing the reaction temperature can often improve selectivity for the desired product.

      • For Maillard reactions, high temperatures can increase the formation of Strecker aldehydes as byproducts.[1]

  • Possible Cause: Localized Hot Spots.

    • Troubleshooting:

      • Improve the stirring efficiency to ensure uniform temperature distribution throughout the reaction mixture.

      • Consider a reactor with better heat transfer capabilities or switch to a flow chemistry setup for more precise temperature control.[4]

Quantitative Data on Temperature Effects

The following tables summarize the impact of temperature on various pyrazine synthesis methods.

Table 1: Effect of Temperature on Pyrazine Yield from Acetol and Ammonium Hydroxide [10]

Temperature (°C)Reaction Time (h)Pyrazine Yield (%)
10012~1.2
11012~1.8
12012~2.5
13012~3.2
14012~3.8

Table 2: Temperature Optima for Various Pyrazine Syntheses

Synthesis MethodReactantsProductOptimal Temperature (°C)Yield (%)Reference
Enzymatic AminolysisPyrazine-2-carboxylate, BenzylamineN-benzylpyrazine-2-carboxamide4581.2[4]
Maillard ReactionGlucose, Amino AcidVarious Pyrazines120-160Varies[1]
Dehydrogenative Coupling2-Amino Alcohols2,5-Disubstituted Pyrazines150High[11]
Furazan Cyclization5,6-dioximinofurazano[3,4-b] pyrazine, Urea4H, 8H-Difurazano[3,4-b:3′,4′-e]pyrazine12081.3[12]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 2,3-Diphenylpyrazine at Room Temperature [11]

  • Reactant Preparation: In a round-bottom flask, dissolve benzil (B1666583) (1.0 mmol) in a 1:1 mixture of methanol (B129727) and water (10 mL).

  • Reagent Addition: To this solution, add ethylenediamine (B42938) (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add 20 mL of water to the reaction mixture.

  • Extraction: Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols [11]

  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol%) and KH (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the 2-amino alcohol (1.0 mmol) and toluene (B28343) (3.0 mL) under an argon atmosphere.

  • Heating: Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Reaction: Stir the reaction mixture for 24 hours.

  • Quenching: After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 10 mL), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Continuous-Flow Biocatalytic Synthesis of Pyrazinamide (B1679903) Derivatives [4]

  • Feed Preparation:

    • Feed 1: Dissolve the pyrazine ester (5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the amine (15 mmol) in 10 mL of tert-amyl alcohol.

  • Reactor Setup: Pack a column reactor with the immobilized enzyme, Lipozyme® TL IM (870 mg).

  • System Assembly: Set up a continuous-flow system with two syringe pumps for the feed solutions and the packed-bed reactor.

  • Temperature Control: Maintain the reactor temperature at 45 °C.

  • Reaction Execution: Pump the two feed solutions through the reactor at a combined flow rate of 31.2 μL/min, for a residence time of 20 minutes.

  • Product Collection: Collect the eluent from the reactor.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Pyrazine Reactions start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield byproducts Excessive Byproducts? low_yield->byproducts No check_temp Review Reaction Temperature low_yield->check_temp Yes runaway Signs of Thermal Runaway? byproducts->runaway No temp_too_high Temperature Too High? byproducts->temp_too_high Yes stop_reaction Immediately Stop Reagent Addition & Cool Reaction runaway->stop_reaction Yes temp_too_low Temperature Too Low? check_temp->temp_too_low check_reagents Check Reagent Purity & Stoichiometry check_time Extend Reaction Time check_reagents->check_time temp_too_low->check_reagents No increase_temp Increase Temperature Incrementally temp_too_low->increase_temp Yes decrease_temp Decrease Reaction Temperature temp_too_high->decrease_temp Yes check_hot_spots Improve Stirring / Heat Transfer temp_too_high->check_hot_spots No review_safety Review Safety Protocols & Cooling Capacity stop_reaction->review_safety

Caption: Troubleshooting workflow for exothermic pyrazine reactions.

Temp_Control_Comparison Temperature Control: Batch vs. Flow Chemistry cluster_batch Batch Reactor cluster_flow Flow Reactor batch_reactor Batch Reactor Large Volume Low Surface-to-Volume Ratio Slower Heat Transfer cooling_jacket Cooling Jacket batch_reactor->cooling_jacket Heat Removal stirrer Stirrer batch_reactor->stirrer Heat Distribution flow_reactor Flow Reactor Small Volume High Surface-to-Volume Ratio Rapid Heat Transfer heat_exchanger Heat Exchanger flow_reactor->heat_exchanger Precise Temp. Control

Caption: Comparison of temperature control in batch vs. flow reactors.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of 2-chloropyrazine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: How do different solvent types affect the rate of nucleophilic aromatic substitution (SNAr) on 2-chloropyrazine?

The rate of SNAr reactions involving 2-chloropyrazine is significantly influenced by the solvent's properties. Solvents affect reaction rates by stabilizing or destabilizing the reactants, transition states, and intermediates.[1][2] The choice between polar protic, polar aprotic, and nonpolar solvents is critical.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally the preferred choice for SNAr reactions with anionic or strong neutral nucleophiles. They possess large dipole moments that can dissolve the reactants and stabilize the charged Meisenheimer intermediate formed during the reaction.[3][4] Crucially, they do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[4][5] This typically leads to a significant increase in reaction rate compared to other solvent types.[5]

  • Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents can also dissolve the reactants and stabilize charged intermediates. However, they possess O-H or N-H bonds and can form hydrogen bonds with the nucleophile.[6][7] This "caging" or solvation of the nucleophile stabilizes it, reducing its energy and nucleophilicity, which often leads to a slower reaction rate compared to polar aprotic solvents.[8][9][10] Nevertheless, for certain reactions, such as those with neutral nucleophiles like amines or in "green chemistry" protocols, water can be an effective solvent.[11]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for SNAr reactions involving polar or charged species. The reactants and, more importantly, the charged Meisenheimer intermediate are poorly solvated and stabilized, leading to a very high activation energy and extremely slow reaction rates.

Q2: What is the general mechanism for SNAr on 2-chloropyrazine, and how does the solvent influence the key intermediate?

The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr mechanism.

  • Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, which is electron-deficient due to the inductive and mesomeric effects of the ring nitrogen atoms. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. This step is typically the rate-determining step.[12][13]

  • Elimination Step: The chloride ion (leaving group) is expelled, and the aromaticity of the pyrazine (B50134) ring is restored, yielding the final product.

The solvent's primary role is to stabilize the charged Meisenheimer complex. Polar solvents, particularly aprotic ones, effectively delocalize the negative charge of the intermediate through dipole-dipole interactions, lowering the energy of the transition state and accelerating the reaction.[1][14]

Q3: My reaction of 2-chloropyrazine with an amine nucleophile is giving a low yield in ethanol. What could be the cause?

Low yields in polar protic solvents like ethanol can stem from several factors:

  • Reduced Nucleophilicity: Ethanol is a polar protic solvent that can form hydrogen bonds with your amine nucleophile. This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the rate-determining nucleophilic attack.[5][8]

  • Base Inefficiency: If the reaction requires a base to deprotonate the nucleophile or neutralize the HCl byproduct, the choice of base and its effectiveness can be solvent-dependent. Some organic bases may be less effective in protic solvents.[11]

  • Side Reactions (Solvolysis): Although less common with amines, highly reactive substrates can potentially react with the solvent itself (in this case, ethanol to form 2-ethoxypyrazine) if reaction conditions are harsh (e.g., high temperature).

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized for the slower kinetics in ethanol. Reactions that are fast in DMF at 80°C might require prolonged refluxing in ethanol to achieve completion.[15]

Consider switching to a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance nucleophile reactivity.[5]

Q4: How do I select an appropriate solvent for my specific nucleophile?

Solvent selection depends heavily on the nature of your nucleophile.

  • For strong, anionic nucleophiles (e.g., alkoxides, thiolates): Use a polar aprotic solvent like DMF, DMSO, or THF. Protic solvents will protonate these strong nucleophiles, drastically reducing their reactivity.

  • For neutral nucleophiles (e.g., amines, ammonia): Polar aprotic solvents are still often the best choice for maximizing reaction rates. However, polar protic solvents like ethanol or even water can be used, often requiring higher temperatures or longer reaction times.[11] Water as a solvent can offer "green" advantages and simplify workup in some cases.[11]

  • For weak nucleophiles: These reactions typically require more forcing conditions. A high-boiling polar aprotic solvent (e.g., DMSO, NMP) is often necessary to allow for the high temperatures needed to drive the reaction to completion. Using pressurized vessels or microwave reactors can also accelerate reactions in lower-boiling solvents.[16]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low to No Conversion 1. Poor Solvent Choice: The chosen solvent is deactivating the nucleophile (protic solvent) or not adequately stabilizing the Meisenheimer intermediate (nonpolar solvent).[5][8] 2. Low Reagent Solubility: 2-chloropyrazine or the nucleophile is not sufficiently soluble in the chosen solvent at the reaction temperature. 3. Insufficient Temperature: The reaction is too slow at the current temperature. SNAr reactions often require heating.[16]1. Switch to a polar aprotic solvent (DMF, DMSO, ACN) to maximize nucleophile reactivity. 2. Check the solubility of your starting materials. If necessary, choose a solvent that dissolves all components, or consider using a co-solvent system. 3. Increase the reaction temperature. If limited by the solvent's boiling point, consider using a higher-boiling solvent or a sealed-tube/microwave reactor.[16]
Formation of Multiple Byproducts 1. Solvolysis: The solvent (e.g., water, alcohol) is acting as a nucleophile and competing with your intended nucleophile. 2. Decomposition: 2-chloropyrazine or the product may be unstable at the reaction temperature, especially with prolonged heating.[17] 3. Side Reactions of the Nucleophile: The nucleophile may be undergoing self-condensation or other side reactions under the reaction conditions.1. Switch to an aprotic solvent (e.g., THF, DMF, Dioxane). 2. Lower the reaction temperature and monitor the reaction closely by TLC or LCMS to find the optimal balance between reaction rate and decomposition. 3. Ensure an inert atmosphere (e.g., Nitrogen, Argon) if your nucleophile is sensitive to oxidation.
Reaction is Sluggish Even in a Polar Aprotic Solvent 1. Poor Nucleophile: The nucleophile may be inherently weak (e.g., sterically hindered amine, weakly basic aniline). 2. Presence of Water: Trace amounts of water in aprotic solvents can reduce the effectiveness of strong anionic nucleophiles. 3. Insufficient Activation: The pyrazine ring may not be sufficiently activated for the chosen nucleophile.1. Increase the reaction temperature or consider using a catalyst (though many SNAr reactions are uncatalyzed).[11] 2. Use anhydrous solvents and reagents. Dry your solvent over molecular sieves if necessary. 3. If applicable, add a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile in situ, increasing its reactivity.[18]
Difficulty in Product Isolation/Purification 1. High Product Solubility: The product is highly soluble in the reaction solvent, leading to losses during workup and extraction. 2. Solvent Removal Issues: The solvent (e.g., DMSO, DMF) has a high boiling point and is difficult to remove completely.1. Select a solvent where the product is less soluble, especially upon cooling, to allow for crystallization. Alternatively, perform an anti-solvent precipitation after the reaction is complete. 2. For high-boiling solvents, use high-vacuum distillation (e.g., Kugelrohr) or perform a liquid-liquid extraction with a non-polar solvent and wash the organic layer extensively with water or brine to remove residual DMF/DMSO.

Data Presentation: Solvent Properties

The choice of solvent is often guided by its physical properties, which influence its ability to stabilize the charged intermediates that are key to the SNAr mechanism.

SolventDielectric Constant (ε at 25°C)[19]TypeTypical Use Case for 2-Chloropyrazine Reactions
Dimethyl Sulfoxide (DMSO)47Polar AproticExcellent for dissolving a wide range of nucleophiles; good for difficult or slow reactions requiring high temperatures.
N,N-Dimethylformamide (DMF)37Polar AproticA very common and effective solvent for a broad range of SNAr reactions.[18]
Acetonitrile (ACN)37Polar AproticGood general-purpose polar aprotic solvent with a lower boiling point than DMF/DMSO, simplifying removal.
Water78Polar Protic"Green" solvent option, particularly effective for reactions with some amines, often in the presence of a base like KF.[11]
Ethanol25Polar ProticCommon protic solvent; reactions are often slower than in aprotic solvents and may require higher temperatures/longer times.[12]
Tetrahydrofuran (THF)7.5Polar AproticLess polar than DMF/DMSO but useful for reactions with highly reactive nucleophiles where solubility is not an issue.
Toluene2.4NonpolarGenerally unsuitable for SNAr reactions unless under specific phase-transfer catalysis conditions.

Experimental Protocols

General Protocol for Amination of 2-Chloropyrazine

This protocol provides a general procedure for the reaction of 2-chloropyrazine with an amine nucleophile in a polar aprotic solvent. Note: This is a template and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloropyrazine

  • Amine nucleophile (e.g., morpholine, benzylamine)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrazine (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 - 0.5 M).

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with constant stirring.[18]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (indicated by the disappearance of the 2-chloropyrazine starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction q1 What is the solvent type? start->q1 protic Protic (e.g., EtOH, H₂O) q1->protic aprotic Aprotic (e.g., DMF, ACN) q1->aprotic nonpolar Nonpolar (e.g., Toluene) q1->nonpolar sol_change_protic Nucleophile may be deactivated. Switch to a polar aprotic solvent. protic->sol_change_protic q2 Is temperature optimized? aprotic->q2 sol_change_nonpolar Intermediate is not stabilized. Switch to a polar aprotic solvent. nonpolar->sol_change_nonpolar increase_temp Increase temperature or use a higher-boiling solvent. q2->increase_temp No check_solubility Check reagent solubility. Consider a different polar aprotic solvent. q2->check_solubility Yes Solvent_Selection start Select Nucleophile q1 Nucleophile Type? start->q1 strong Strong / Anionic (e.g., RO⁻, RS⁻) q1->strong neutral Neutral (e.g., R₂NH, ArNH₂) q1->neutral weak Weak / Hindered q1->weak use_aprotic Use Polar Aprotic Solvent (DMF, DMSO, THF) strong->use_aprotic aprotic_preferred Polar Aprotic (DMF, ACN) is preferred for faster rates. neutral->aprotic_preferred protic_option Polar Protic (EtOH, H₂O) is an option (may be slower). neutral->protic_option high_temp Use High-Boiling Polar Aprotic (DMSO, NMP) at high temp. weak->high_temp aprotic_preferred->use_aprotic

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of chloropyrazines. The information is tailored for researchers, scientists, and drug development professionals to help optimize their C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with a chloropyrazine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of chloropyrazines is a frequent issue, primarily because electron-deficient heteroaryl chlorides can be challenging substrates. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3 can provide more consistent results.[1]

    • Ligand Choice: Bulky, electron-rich phosphine (B1218219) ligands are essential for activating C-Cl bonds. For electron-deficient heteroaryl chlorides, ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene (B28343) and dioxane.[2]

  • Base Selection: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, potentially requiring higher temperatures or a more active catalyst system.[2][3]

Q2: Which base should I choose for my this compound amination?

The choice of base is critical and depends on the specific amine and the functional group tolerance of your this compound substrate.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases for the amination of aryl chlorides, promoting high reaction rates.[4] However, their high basicity can lead to decomposition of sensitive functional groups on the this compound or the amine coupling partner.[4]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are good alternatives for base-sensitive substrates.[3] Reactions with these bases may require higher temperatures, longer reaction times, or more active catalyst systems to achieve good conversion.[4] The solubility of these bases in common organic solvents can be a limiting factor, and vigorous stirring is crucial.[2]

  • Organic Bases (e.g., DBU): While less common for this application, soluble organic bases like DBU can be an option, particularly in flow chemistry setups to avoid issues with insoluble inorganic salts.[5]

Q3: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrazine (B50134) ring. How can I suppress this side reaction?

Hydrodehalogenation is a common side reaction where the this compound is reduced instead of aminated.[2] This often occurs when the desired reductive elimination to form the C-N bond is slow.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Base Choice: The choice of base can influence the extent of hydrodehalogenation. Screening different bases may be necessary to find one that minimizes this side product.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.

  • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as water can be a proton source for hydrodehalogenation.[6]

Q4: My inorganic base is not dissolving in the reaction solvent. Is this a problem?

Poor solubility of the inorganic base is a common issue and can significantly impact the reaction rate.[3]

  • Heterogeneous Reactions: Many Buchwald-Hartwig aminations using inorganic bases like K₃PO₄ or Cs₂CO₃ are heterogeneous. The reaction occurs at the solid-liquid interface.

  • Impact on Reaction Rate: The limited availability of the dissolved base can be a rate-limiting factor.

  • Solutions:

    • Vigorous Stirring: Ensure efficient stirring to maximize the surface area of the base that is in contact with the solvent.

    • Solvent Choice: For poorly soluble bases like Cs₂CO₃ and K₃PO₄, a more polar solvent or a solvent mixture may improve solubility and reaction performance.[2] Cesium carbonate has a higher solubility in many organic solvents compared to potassium carbonate.[7][8]

    • Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can be used to increase the concentration of the base in the organic phase.

Troubleshooting Guides

Problem 1: Low to No Product Formation

Possible Cause Troubleshooting Action
Inactive Catalyst Use a pre-catalyst (e.g., G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[1] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand Switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1]
Insufficiently Basic Conditions If using a weak base (e.g., K₃PO₄), consider switching to a stronger base (e.g., NaOtBu), provided the substrate is stable. Increase the reaction temperature.
Poor Reagent Quality Ensure all reagents, especially the amine and solvent, are anhydrous and of high purity. Degas the solvent prior to use.
Oxygen Contamination Rigorously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Possible Cause Troubleshooting Action
Slow Reductive Elimination Use a more electron-donating and sterically hindered ligand to accelerate the C-N bond-forming step.
Presence of Water Ensure all reagents and solvents are scrupulously dry. Use freshly dried solvents and handle hygroscopic bases in a glovebox.[6]
Sub-optimal Base Screen alternative bases. Sometimes a weaker base can surprisingly lead to less hydrodehalogenation.
Excess Base Reduce the equivalents of base to the minimum required for the reaction to proceed.

Data Presentation

Table 1: Properties of Common Bases for Buchwald-Hartwig Amination

BaseFormulaTypepKa of Conjugate AcidKey Characteristics
Sodium tert-butoxideNaOtBuStrong~19Very common and effective; can cause decomposition of sensitive functional groups.[3]
Potassium tert-butoxideKOtBuStrong~19More reactive than NaOtBu due to the larger cation, but also more sensitive to air and moisture.
Lithium bis(trimethylsilyl)amideLHMDSStrong~26Useful for substrates with protic functional groups.[4]
Cesium CarbonateCs₂CO₃Weak~10.3Good for base-sensitive substrates; higher solubility in organic solvents than K₂CO₃.[7][8]
Potassium PhosphateK₃PO₄Weak~12.3Inexpensive and effective for many couplings; often requires higher temperatures.[9]

Table 2: Solubility of Selected Bases in Common Solvents ( g/100 g solvent at 25 °C)

BaseTolueneDioxaneTetrahydrofuran (THF)
NaOtBu 6[10]-38[10]
KOtBu 2.27[11]-25[11]
Cs₂CO₃ Insoluble[8][12]SolubleSparingly soluble
K₃PO₄ Insoluble[13]InsolubleInsoluble[14]

Note: Solubility data can vary depending on the source and experimental conditions. The terms "soluble" and "insoluble" are qualitative and indicate general trends.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Chloropyrazine

This is a general guideline and should be optimized for each specific substrate combination.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1-10 mol%)

  • Base (e.g., NaOtBu, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, to achieve a concentration of ~0.1-0.5 M)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the 2-chloropyrazine, palladium precatalyst, and ligand (if applicable) under an inert atmosphere (argon or nitrogen).

  • Add the base.

  • Add the amine.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Base Product Complex Product Complex Dehydrohalogenation->Product Complex Base-H+Cl- Salt Byproduct Dehydrohalogenation->Base-H+Cl- Product Complex->Pd(0)L Reductive Elimination Product Aminopyrazine Product Complex->Product Ar-Cl This compound R2NH Amine Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low/No Conversion catalyst Is the catalyst system active? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions Yes action_catalyst Use precatalyst. Increase catalyst loading. Change ligand. catalyst->action_catalyst No reagents Are reagents pure and dry? conditions->reagents Yes action_conditions Increase temperature. Ensure inert atmosphere. conditions->action_conditions No other_issues Consider substrate-specific issues (e.g., steric hindrance). reagents->other_issues Yes action_reagents Purify/dry reagents. Degas solvent. reagents->action_reagents No

Caption: Troubleshooting workflow for low conversion.

Base_Selection_Logic start Start Base Selection sensitive Is the substrate base-sensitive? start->sensitive strong_base Start with a strong base (e.g., NaOtBu) sensitive->strong_base No weak_base Use a weaker inorganic base (e.g., Cs2CO3, K3PO4) sensitive->weak_base Yes optimize Optimize temperature and catalyst system weak_base->optimize

Caption: A logical approach to base selection.

References

Technical Support Center: Purifying Pyrazine Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of pyrazine (B50134) compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of pyrazine derivatives by column chromatography.

Question: My pyrazine synthesis reaction has a low yield. How can I improve it?

Answer: Low yields in pyrazine synthesis can be attributed to several factors:

  • Incomplete Reactions: The condensation or cyclization steps may not have reached completion. To address this, consider extending the reaction time or increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can significantly affect the yield.[1]

  • Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired pyrazine derivative.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding extreme pH conditions during workup can help prevent degradation.[1]

  • Incomplete Oxidation of Dihydropyrazine (B8608421) Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation. If this step is incomplete, the final product will be a mixture, lowering the overall yield of the desired pyrazine.[2]

Question: I am observing significant side product formation, particularly imidazole (B134444) derivatives. How can I minimize these?

Answer: Imidazole formation is a common side reaction in pyrazine synthesis.[1] Here are strategies to minimize these byproducts:

  • Solvent Selection for Extraction: Employing a less polar solvent like hexane (B92381) for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][3][4] While solvents like methyl-t-butyl ether (MTBE) and ethyl acetate (B1210297) are effective for pyrazine extraction, they may also co-extract polar impurities such as 4-methyl imidazole.[1][3][4]

  • Chromatographic Purification: Passing the crude product through a silica (B1680970) gel column is an effective method for removing imidazole impurities.[1][5] Silica gel tends to retain the more polar imidazole compounds, allowing for the elution of the desired pyrazine derivative.[3][4][5]

  • Reaction Condition Optimization: A systematic optimization of reaction parameters such as temperature, catalyst, and reaction time can enhance the selectivity towards the desired pyrazine product.[1]

Question: I'm having difficulty separating my target pyrazine from impurities using column chromatography. What can I do?

Answer: The chromatographic purification of pyrazines can be challenging due to their heterocyclic nature and the potential for closely related impurities.[2] Here are several approaches to improve separation:

  • Stationary Phase Selection:

    • High Surface Area Silica: Standard flash silica may not provide sufficient resolution. Using a stationary phase with a higher surface area can significantly improve the separation of chemically similar pyrazines.[2][5][6]

    • Alternative Stationary Phases: If normal-phase chromatography on silica gel is ineffective, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or bonded silica phases such as diol or amine.[7][8] For certain applications, reversed-phase chromatography using a C18-bonded silica column can be effective.[2][3][4]

  • Mobile Phase Optimization:

    • Solvent System: A common mobile phase for normal-phase chromatography is a binary mixture of a hydrocarbon solvent (like hexane or heptane) and ethyl acetate.[2][6] A shallow gradient or isocratic elution with an optimized solvent ratio is often necessary.[2][5] For instance, a 90/10 hexane/ethyl acetate mixture has proven effective in some cases.[1][3][4]

    • pH Adjustment: For basic pyrazine compounds, adjusting the mobile phase to a low pH (e.g., 2.5-4) can protonate the analyte and minimize unwanted interactions with the stationary phase.[8]

    • Additives: Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask active silanol (B1196071) sites on the silica gel and improve peak shape.[8]

Question: My pyrazine compound appears to be degrading on the silica gel during flash chromatography. How can I prevent this?

Answer: Some pyrazine derivatives can be sensitive to the acidic nature of standard silica gel.[7] To mitigate degradation, consider the following:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[8]

  • Use an Alternative Stationary Phase: Employ a less acidic stationary phase such as neutral or basic alumina.[7][8]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a suitable alternative to avoid degradation on silica gel.[8]

Question: I am observing co-elution of pyrazine isomers. How can I resolve them?

Answer: Co-elution of structurally similar compounds like pyrazine isomers is a common challenge due to their similar physicochemical properties.[9] Here are some troubleshooting steps, particularly for reversed-phase HPLC:

  • Confirm Co-elution:

    • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[9]

    • Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, a peak purity analysis can be performed. Non-identical UV spectra across the peak suggest the presence of multiple components.[9]

    • Mass Spectrometry (MS) Analysis: A change in the mass spectrum from the leading to the trailing edge of the peak is a clear indication of co-elution.[9]

  • Optimize Chromatographic Conditions:

    • Mobile Phase Composition: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[9]

    • Change Organic Modifier: If altering the concentration of one organic modifier (e.g., acetonitrile) is not effective, switch to another (e.g., methanol).[9]

    • Adjust Mobile Phase pH: Modifying the pH of the aqueous component of the mobile phase with an additive like formic acid can alter the ionization state of the pyrazines and improve separation.[9]

    • Implement Gradient Elution: If isocratic elution is insufficient, developing a linear gradient can help resolve closely eluting compounds.[9]

Frequently Asked Questions (FAQs)

Q1: What is a standard starting point for developing a column chromatography method for pyrazine purification?

A1: A common starting point is to use normal-phase chromatography with silica gel as the stationary phase and a mobile phase consisting of a hexane and ethyl acetate mixture.[1][6] Thin Layer Chromatography (TLC) should be used first to determine an appropriate solvent ratio that provides good separation of the target pyrazine from impurities.[10]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my pyrazine compound?

A2: The choice depends on the polarity of your pyrazine derivative. Normal-phase chromatography with silica gel is generally suitable for less polar to moderately polar compounds. For more polar or water-soluble pyrazines, reversed-phase chromatography using a C18 stationary phase may provide better results.[2][10]

Q3: What are some common solvent systems used for pyrazine purification?

A3: For normal-phase chromatography on silica gel, mixtures of hexane and ethyl acetate are frequently used.[1] For reversed-phase chromatography, acetonitrile/water or methanol/water mobile phases are common.[11]

Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the elution solvent, you should use the dry loading technique. This involves dissolving your sample in a volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent to obtain a dry powder, and then loading this powder onto the top of the column.[10][12]

Quantitative Data Summary

ParameterTypical Values/RangesApplication ContextReference(s)
Stationary Phase Silica Gel (Standard or High Surface Area >700 m²/g)Normal-Phase Chromatography[1][6]
C18-bonded SilicaReversed-Phase Chromatography[2][3]
Mobile Phase (Normal-Phase) Hexane/Ethyl Acetate (e.g., 90:10 v/v)Separation of pyrazines from polar impurities like imidazoles.[1][3]
Mobile Phase (Reversed-Phase) Acetonitrile/Water or Methanol/WaterSeparation of polar pyrazine derivatives.[11]
Mobile Phase Additives Triethylamine (1-3%)To deactivate silica gel and improve peak shape for basic compounds.[8]
Formic Acid (e.g., 0.1%)To adjust pH in reversed-phase chromatography for better separation.[9]
Flow Rate (HPLC) 1.0 mL/minAnalytical and semi-preparative separations.[9][11]
Detection Wavelength (HPLC) ~270-280 nmUV detection of pyrazine compounds.[9][11]

Experimental Protocols

Protocol 1: General Column Chromatography Purification of a Pyrazine Derivative on Silica Gel

Objective: To purify a crude pyrazine derivative by removing polar impurities.

Materials:

  • Crude pyrazine product

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Collection tubes/flasks

  • Glass column

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude pyrazine product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase as needed to elute the desired compound.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or another appropriate analytical technique (e.g., GC-MS) to identify the fractions containing the pure pyrazine.[1]

  • Product Isolation:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified pyrazine derivative.[1]

Protocol 2: Deactivation of Silica Gel for Sensitive Pyrazine Compounds

Objective: To purify an acid-sensitive pyrazine derivative using deactivated silica gel.

Materials:

  • Crude pyrazine product

  • Silica gel

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Triethylamine (TEA)

  • Glass column

Procedure:

  • Column Packing: Pack the column with silica gel as described in Protocol 1.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[8]

    • Flush the column with 2-3 column volumes of this deactivating solvent.[8]

    • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[8]

  • Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1. The deactivated silica gel will be less likely to cause degradation of your sensitive pyrazine compound.

Visualizations

experimental_workflow General Pyrazine Purification Workflow crude_product Crude Pyrazine Product extraction Liquid-Liquid Extraction (e.g., with Hexane) crude_product->extraction Initial Cleanup chromatography Column Chromatography (Silica Gel) extraction->chromatography Loading onto Column analysis Fraction Analysis (TLC or GC-MS) chromatography->analysis Collect Fractions evaporation Solvent Evaporation analysis->evaporation Combine Pure Fractions pure_product Pure Pyrazine Compound evaporation->pure_product Final Product troubleshooting_logic Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_tlc Review TLC Data start->check_tlc check_loading Check Sample Load (Reduce if Overloaded) start->check_loading Broad/overlapping peaks optimize_mp Optimize Mobile Phase (Gradient/Solvent Ratio) check_tlc->optimize_mp Rf values too high/low or poor separation change_sp Change Stationary Phase (High Surface Area Silica, C18, Alumina) check_tlc->change_sp Separation still poor after mobile phase optimization success Improved Separation optimize_mp->success change_sp->success check_loading->success

References

Technical Support Center: Storage and Handling of Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of chloropyrazine to prevent its decomposition. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. Based on available safety data sheets and product information, the following storage conditions are recommended:

ParameterRecommendationCitation
Temperature Store in a cool, dry place. For long-term storage of the pure compound, -20°C is recommended, which can provide stability for up to 3 years. Solutions of this compound in solvents like DMSO should be stored at -80°C for up to 1 year.[1]
Atmosphere Store in a well-ventilated area.[2]
Container Keep the container tightly sealed to prevent exposure to moisture and air.[2]
Light While specific photostability data for this compound is limited, it is good practice to store it protected from light, as related heterocyclic compounds can be light-sensitive.[2]
Inert Gas For extended storage, particularly of solutions, storage under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.

Q2: What are the primary causes of this compound decomposition?

A2: The primary factors that can lead to the decomposition of this compound include:

  • Hydrolysis: As a halogenated pyrazine (B50134), 2-chloropyrazine is susceptible to nucleophilic substitution reactions, including hydrolysis where the chlorine atom is replaced by a hydroxyl group. This reaction can be influenced by pH.[1][3]

  • Thermal Stress: Elevated temperatures can cause decomposition. Studies on related pyrazine compounds have shown that thermal degradation can occur, leading to the formation of various volatile products.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds, potentially leading to the cleavage of the pyrazine ring or other transformations. While specific data for this compound is not available, studies on similar molecules like 2-chloropyridine (B119429) show susceptibility to photodegradation.[2]

  • Oxidation: The presence of oxidizing agents or exposure to air over prolonged periods can lead to oxidative degradation of the pyrazine ring or its substituents.

Q3: What are the likely degradation products of this compound?

  • Hydroxypyrazine: Formed via hydrolysis of the chloro group.

  • Oxidation products: Ring-opened products or pyrazine N-oxides could form upon oxidation.

  • Photodegradation products: Complex mixtures of smaller, more volatile compounds or polymeric material could result from photolytic decomposition.

Q4: Are there any known stabilizers for this compound?

A4: There is no specific information available in the searched literature regarding the use of stabilizers for this compound. However, general practices to enhance stability include storing it at low temperatures, protecting it from light, and keeping it in a tightly sealed container to minimize exposure to moisture and oxygen.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Discoloration of this compound (e.g., turning yellow) Exposure to light or air, leading to photodegradation or oxidation.Discard the discolored product as its purity is compromised. In the future, store this compound in an amber vial or a container wrapped in aluminum foil, and consider flushing the container with an inert gas before sealing.
Inconsistent experimental results using stored this compound Partial decomposition of this compound due to improper storage (e.g., exposure to moisture or elevated temperatures).Verify the purity of the stored this compound using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, use a fresh batch of the compound. Ensure that the storage conditions outlined in the FAQs are strictly followed.
Precipitate formation in a this compound solution The degradation product may be less soluble in the chosen solvent.Identify the precipitate if possible. The solution should be considered compromised. Prepare fresh solutions for experiments and store them at the recommended low temperatures.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a Related Pyrazine Compound (Pyrazinamide)

This protocol, adapted from a study on pyrazinamide, can be used as a starting point for developing a stability-indicating method for this compound.[5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for this compound.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 20 µL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl.

    • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 70-80°C).

    • Photodegradation: Expose the drug solution to UV light.

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Protocol 2: Thermal Decomposition Analysis using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol is based on a study of pyrazine esters and can be adapted to identify thermal decomposition products of this compound.[4]

  • Instrumentation: A pyrolyzer coupled to a GC/MS system.

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Program a temperature ramp (e.g., from 100°C to 600°C) to observe the temperature at which decomposition begins.

    • Atmosphere: Perform the pyrolysis in both an inert atmosphere (e.g., nitrogen or helium) and an oxidative atmosphere (air).

  • GC/MS Analysis:

    • Separate the pyrolysis products on a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Identify the eluted compounds using the mass spectrometer and compare the resulting mass spectra with a library database.

Visualizations

DecompositionPathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Photolysis Photolysis This compound->Photolysis Light (UV) Thermolysis Thermolysis This compound->Thermolysis Heat Oxidation Oxidation This compound->Oxidation O2 Hydroxypyrazine Hydroxypyrazine Hydrolysis->Hydroxypyrazine RingOpened Ring-Opened Products Photolysis->RingOpened VolatileFrags Volatile Fragments Thermolysis->VolatileFrags PyrazineOxides Pyrazine N-Oxides Oxidation->PyrazineOxides

Caption: Potential degradation pathways of this compound.

StabilityWorkflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC GCMS GC-MS for Volatiles Thermal->GCMS Photo Photolysis (UV/Vis) Photo->HPLC DegradationProfile Degradation Profile & Pathways HPLC->DegradationProfile GCMS->DegradationProfile ShelfLife Shelf-Life Estimation DegradationProfile->ShelfLife DrugSample This compound Sample DrugSample->Acid DrugSample->Base DrugSample->Oxidation DrugSample->Thermal DrugSample->Photo

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloropyrazine vs. 2-Bromopyrazine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceutical and agrochemical compounds, pyrazine (B50134) scaffolds are of significant interest due to their prevalence in biologically active molecules. The choice of the halide on the pyrazine ring is a critical parameter that dictates reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the reactivity of 2-chloropyrazine and 2-bromopyrazine (B1269915) in Suzuki coupling reactions, supported by established chemical principles and analogous experimental data from related N-heterocyclic systems.

Executive Summary

In palladium-catalyzed Suzuki coupling reactions, the reactivity of the carbon-halogen (C-X) bond is a key determinant of reaction success. The generally accepted order of reactivity for halogens is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy, which makes the rate-determining oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.

Consequently, 2-bromopyrazine is inherently more reactive than 2-chloropyrazine in Suzuki coupling reactions. This higher reactivity often translates into milder reaction conditions, shorter reaction times, lower catalyst loadings, and potentially higher yields. Conversely, 2-chloropyrazines are typically less expensive and more readily available, making them attractive starting materials for large-scale synthesis, provided a sufficiently active catalytic system is employed.

Theoretical Background: The Impact of the Halogen on Reactivity

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the electrophile. The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions. The C-X bond dissociation energies (BDE) follow the trend: C-Cl > C-Br. This difference in bond strength is the fundamental reason why aryl and heteroaryl bromides are typically more reactive than their corresponding chlorides.

For N-heterocycles like pyrazine, the electron-deficient nature of the ring can facilitate oxidative addition compared to their carbocyclic analogues. However, the intrinsic difference in the C-X bond strength remains the dominant factor in determining the relative reactivity between 2-chloro- and 2-bromopyrazine.

Comparative Reactivity and Performance Data

Feature2-Bromopyrazine2-ChloropyrazineAnalysis
Relative Reactivity HighModerate to LowThe weaker C-Br bond leads to a faster rate of oxidative addition, the often rate-determining step in the catalytic cycle.
Typical Reaction Temperature Room temperature to moderate heat (e.g., 60-90 °C)Moderate to high heat (e.g., 80-120 °C)The higher reactivity of the C-Br bond allows for coupling at lower temperatures, which can be advantageous for substrates with sensitive functional groups.
Typical Reaction Time Shorter (e.g., 1-8 hours)Longer (e.g., 6-24 hours)The faster catalytic cycle with the bromo-substrate leads to a quicker consumption of the starting materials.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Often requires more specialized, electron-rich, and sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the more challenging C-Cl bond activation.
Catalyst Loading Typically lower catalyst loadings are sufficient.May require higher catalyst loadings to achieve comparable yields.The higher efficiency of the catalytic cycle with 2-bromopyrazine allows for the use of less catalyst.
Cost and Availability Generally more expensive and less commercially available than the chloro-analogue.Typically less expensive and more widely available.This is a significant consideration for large-scale synthesis and process development.

Experimental Protocols

Below are representative, generalized protocols for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of 2-bromopyrazine and 2-chloropyrazine. It is important to note that optimal conditions are substrate-dependent and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling of 2-Halopyrazines

Objective: To compare the yield of 2-phenylpyrazine (B1619871) starting from 2-bromopyrazine and 2-chloropyrazine.

Materials:

  • 2-Bromopyrazine or 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halopyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous 1,4-dioxane (5 mL).

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the designated time (e.g., monitor by TLC or GC/MS every 2 hours for up to 24 hours).

  • Upon completion, allow the reaction to cool to room temperature.

  • Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 2-phenylpyrazine.

  • Determine the isolated yield and characterize the product by NMR and MS.

This protocol allows for a direct comparison by running two parallel reactions, one with each halide, under identical conditions. It is anticipated that the reaction with 2-bromopyrazine will proceed to completion faster and potentially give a higher yield than the reaction with 2-chloropyrazine. For the latter, a higher temperature or longer reaction time might be necessary to achieve a comparable conversion.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanism and the experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii Ar-Pd(II)(X)L2 oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r Ar-Pd(II)(R)L2 transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reactants Ar-X + R-B(OR)2 reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Add 2-halopyrazine, boronic acid, catalyst, ligand, and base to flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Isolated Product analysis->end

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Arylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-arylpyrazines, a core scaffold in many pharmaceuticals and functional materials, has evolved significantly, moving towards more efficient, sustainable, and cost-effective methodologies. This guide provides an objective comparison of four contemporary alternative reagents and catalytic systems for 2-arylpyrazine synthesis: copper-catalyzed aerobic oxidative coupling, photocatalyst-free visible-light-induced C-H arylation, palladium-catalyzed direct C-H arylation, and manganese-catalyzed dehydrogenative coupling.

Performance Comparison of Synthetic Methodologies

The selection of a synthetic route for 2-arylpyrazines often involves a trade-off between reaction efficiency, substrate scope, cost, and environmental impact. The following table summarizes the quantitative performance of the four highlighted methods based on published experimental data.

MethodCatalyst/ReagentStarting MaterialsTypical Yield (%)Reaction Time (h)Temperature (°C)Key Advantages
Copper-Catalyzed CuI / LiClAryl Methyl Ketones + Ethylenediamine (B42938)60-85[1][2][3]12-24120Use of inexpensive and abundant copper catalyst, aerobic oxidation.
Photoredox-Catalyzed None (EDA Complex)Pyrazine (B50134) + Aryldiazonium Salts70-84[4][5]1433Catalyst-free, operates under mild visible light, environmentally friendly.
Palladium-Catalyzed Pd(OAc)₂ / LigandPyrazine Derivative + Aryl Halide41-91[6]6-48100-140Broad substrate scope, high efficiency for complex substrates.
Manganese-Catalyzed Mn Pincer Complex2-Amino Alcohols30-9524150Use of earth-abundant metal, atom-economical (produces H₂ and H₂O as byproducts).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these synthetic routes.

Copper-Catalyzed Aerobic Oxidative Coupling

This protocol describes the synthesis of 2-phenylpyrazine (B1619871) from acetophenone (B1666503) and ethylenediamine.[1][2][3]

Materials:

  • Acetophenone

  • Ethylenediamine

  • Copper(I) iodide (CuI)

  • Lithium chloride (LiCl)

  • Dimethylacetamide (DMA)

  • Triethylamine (Et₃N)

Procedure:

  • To a reaction vessel, add CuI (10 mol%), LiCl (1.0 equiv.), acetophenone (1.0 equiv.), and ethylenediamine (2.0 equiv.).

  • Add DMA and Et₃N in a 2:1 ratio as the solvent.

  • Stir the reaction mixture at 120 °C under an oxygen atmosphere (balloon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylpyrazine.

Photocatalyst-Free Visible-Light-Induced C-H Arylation

This protocol details the direct C-H arylation of pyrazine with an aryldiazonium salt under visible light.[4][5]

Materials:

Procedure:

  • In a reaction tube, dissolve pyrazine (15 equiv.) and 4-methoxybenzenediazonium tetrafluoroborate (1.0 equiv.) in DMSO.

  • Seal the tube and place it in a photoreactor equipped with blue LEDs.

  • Irradiate the reaction mixture at 33 °C for 14 hours.

  • After the reaction is complete, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 2-(4-methoxyphenyl)pyrazine.

Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a general procedure for the direct C-H arylation of a pyrazine derivative with an aryl bromide.

Materials:

  • Pyrazine derivative

  • Aryl bromide

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

Procedure:

  • To a screw-capped test tube, add the pyrazine derivative (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (2-10 mol%), a suitable phosphine (B1218219) ligand (e.g., PPh₃, 4-20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add DMA as the solvent.

  • Seal the tube and heat the reaction mixture at 110-140 °C for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Manganese-Catalyzed Dehydrogenative Coupling

This protocol describes the synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol using a manganese pincer complex.

Materials:

  • 2-Phenylglycinol

  • Manganese pincer complex (e.g., Mn(Acr-PNPPh)(CO)₂Br)

  • Potassium hydride (KH) or other suitable base

  • Toluene (B28343)

Procedure:

  • In a glovebox, charge a reaction vessel with the manganese pincer complex (2 mol%), KH (3 mol%), and 2-phenylglycinol (1.0 equiv.).

  • Add anhydrous toluene as the solvent.

  • Seal the vessel and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling, carefully quench the reaction with a few drops of water.

  • Filter the mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 2,5-diphenylpyrazine.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the generalized workflows for the synthesis of 2-arylpyrazines via the discussed alternative methodologies.

G1 cluster_0 Copper-Catalyzed Aerobic Oxidative Coupling Aryl Methyl Ketone Aryl Methyl Ketone Reaction_Cu Oxidative Coupling (CuI, LiCl, O2, 120°C) Aryl Methyl Ketone->Reaction_Cu Ethylenediamine Ethylenediamine Ethylenediamine->Reaction_Cu 2-Arylpyrazine_Cu 2-Arylpyrazine Reaction_Cu->2-Arylpyrazine_Cu

Caption: Workflow for Copper-Catalyzed Synthesis.

G2 cluster_1 Photoredox-Catalyzed C-H Arylation Pyrazine Pyrazine Reaction_Photo C-H Arylation (Visible Light, 33°C) Pyrazine->Reaction_Photo Aryldiazonium Salt Aryldiazonium Salt Aryldiazonium Salt->Reaction_Photo 2-Arylpyrazine_Photo 2-Arylpyrazine Reaction_Photo->2-Arylpyrazine_Photo

Caption: Workflow for Photoredox-Catalyzed Synthesis.

G3 cluster_2 Palladium-Catalyzed Direct C-H Arylation Pyrazine Derivative Pyrazine Derivative Reaction_Pd Direct Arylation (Pd(OAc)2, Ligand, Base, 110-140°C) Pyrazine Derivative->Reaction_Pd Aryl Halide Aryl Halide Aryl Halide->Reaction_Pd 2-Arylpyrazine_Pd 2-Arylpyrazine Reaction_Pd->2-Arylpyrazine_Pd

Caption: Workflow for Palladium-Catalyzed Synthesis.

G4 cluster_3 Manganese-Catalyzed Dehydrogenative Coupling 2-Amino Alcohol 2-Amino Alcohol Reaction_Mn Dehydrogenative Coupling (Mn Pincer Complex, Base, 150°C) 2-Amino Alcohol->Reaction_Mn 2 equiv. 2,5-Diarylpyrazine_Mn 2,5-Diarylpyrazine Reaction_Mn->2,5-Diarylpyrazine_Mn

Caption: Workflow for Manganese-Catalyzed Synthesis.

References

A Comparative Guide to the Quantitative Analysis of Chloropyrazine: HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of chloropyrazine, alongside alternative analytical techniques. The information presented is based on established methodologies for structurally similar compounds and serves as a practical guide for method selection and implementation.

Comparison of Analytical Methods for this compound Quantification

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare a robust HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry.

ParameterHPLC-UV MethodGC-MS MethodUV-Visible Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass-based identification and quantification.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity (LOD) ~0.1 µg/mL~0.04 mg/g[1]~0.34 µg/mL
Linearity (r²) >0.999>0.99>0.998
Precision (%RSD) < 2%< 5%< 2%
Accuracy (%Recovery) 98-102%90-99%[1]98-102%
Sample Throughput ModerateModerate to LowHigh
Instrumentation Cost ModerateHighLow
Primary Application Routine quality control, stability studies, quantification in various matrices.Confirmatory analysis, impurity profiling, analysis of volatile compounds.Preliminary analysis, simple formulations, high-concentration samples.

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on validated methods for analogous compounds and can be adapted for this compound with appropriate validation.

HPLC-UV Method

This method is adapted from a validated procedure for a similar pyrazine (B50134) derivative and is suitable for the routine quantification of this compound in bulk drug and pharmaceutical formulations.[2]

a. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (typically in the range of 254-280 nm).

  • Column Temperature: 30°C.

b. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the selective and sensitive analysis of this compound, particularly for impurity profiling or when high specificity is required. The protocol is based on a method for the related compound chloropyramine.[1]

a. Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

b. Sample Preparation:

  • Extraction: An appropriate extraction procedure is necessary to isolate this compound from the sample matrix. For instance, a liquid-liquid extraction with an organic solvent like chloroform (B151607) after pH adjustment can be employed.[1]

  • Derivatization: Depending on the volatility and thermal stability of this compound, derivatization may not be necessary. If required, silylation or acylation can be performed.

Alternative Method 2: UV-Visible Spectrophotometry

This technique offers a simple and cost-effective approach for the quantification of this compound in straightforward formulations. The methodology is based on established procedures for chlorpromazine.[3]

a. Instrumentation and Conditions:

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of this compound in the chosen solvent over the UV-Vis range (e.g., 200-400 nm).

  • Solvent: A suitable solvent in which this compound is stable and exhibits good absorbance (e.g., 0.1 M HCl, ethanol, or water).

b. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of known concentration by accurately weighing the this compound reference standard and dissolving it in the selected solvent.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve by plotting absorbance versus concentration.

  • Sample Preparation: Dissolve the sample in the same solvent to obtain a concentration that falls within the linear range of the calibration curve.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in method selection, the following diagrams have been generated.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Results & Reporting prep_standards Prepare Standard Solutions hplc_system HPLC System Setup prep_standards->hplc_system prep_samples Prepare Sample Solutions prep_samples->hplc_system prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->hplc_system inject Inject Samples & Standards hplc_system->inject acquire_data Data Acquisition inject->acquire_data process_data Process Chromatographic Data acquire_data->process_data linearity Linearity calculate Calculate Results linearity->calculate accuracy Accuracy accuracy->calculate precision Precision precision->calculate specificity Specificity specificity->calculate lod_loq LOD & LOQ lod_loq->calculate robustness Robustness robustness->calculate process_data->linearity process_data->accuracy process_data->precision process_data->specificity process_data->lod_loq process_data->robustness report Generate Validation Report calculate->report

Caption: Experimental workflow for the validation of an HPLC-UV method.

Method_Selection_Tree start Start: Need to Quantify this compound q1 Is high selectivity for complex matrix required? start->q1 q2 Is high throughput for simple matrix needed? q1->q2 No q3 Is confirmatory identification necessary? q1->q3 Yes hplc Use HPLC-UV q2->hplc No uvvis Use UV-Vis Spectrophotometry q2->uvvis Yes q3->hplc No gcms Use GC-MS q3->gcms Yes

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

A Comparative Guide to Palladium Catalysts for Chloropyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrazine (B50134) core is a critical step in the synthesis of numerous compounds with significant biological activity. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the chloropyrazine scaffold. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is paramount in achieving high yields, broad substrate scope, and mild reaction conditions.

This guide provides a comparative analysis of various palladium catalysts for four major classes of cross-coupling reactions involving chloropyrazines: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of these catalysts is summarized in the tables below, followed by detailed experimental protocols for representative reactions.

General Workflow for a Comparative Catalyst Study

The following diagram illustrates a typical workflow for the comparative evaluation of catalysts in a cross-coupling reaction.

Comparative Catalyst Study Workflow General Workflow for Comparative Catalyst Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization start Define Reaction: This compound + Coupling Partner catalyst_selection Select Palladium Catalysts and Ligands for Screening start->catalyst_selection reaction_setup Set up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Yield, Purity, TON, TOF workup->analysis optimization Optimize Reaction Conditions for Best Performing Catalyst analysis->optimization

A general workflow for a comparative catalyst study.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between chloropyrazines and boronic acids or their esters. The choice of palladium catalyst and ligand significantly impacts the reaction efficiency.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloropyrazines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10024~71[1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10012-24Varies[1]
PdCl₂(dppf)dppfCs₂CO₃Toluene11016High[2]
[Pd(L)(PPh₃)]ONO pincer ligand-H₂O/Toluene--Superior Activity[[“]]

Note: Data for chloropyrimidines and other dihaloheterocycles are included for comparative purposes where direct this compound data is limited.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine

Materials:

  • 2-Chloropyrazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or microwave reactor tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [1]

  • In a Schlenk flask under an inert atmosphere, combine 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrazines through the coupling of chloropyrazines with a wide range of amines. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Chloropyrazines.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂X-PhosNaOt-BuToluene1001-4Good to Excellent[4]
Pd₂(dba)₃BINAPNaOt-BuToluene1102-18High[4][5]
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane80-1102-24High[2]
Pd(OAc)₂NIXANTPHOSNaOt-BuToluene1001-4Good to Excellent[6]

Note: Data is often reported for a range of aryl halides, including chlorides.[2][4][6]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

Materials:

  • 2-Chloropyrazine

  • Amine

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., X-Phos, SPhos)

  • Strong base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure: [4]

  • In a glovebox or under an inert atmosphere, add the palladium precursor (0.02 equiv), the phosphine ligand (0.04 equiv), and the strong base (1.4 equiv) to a reaction vessel.

  • Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add the 2-chloropyrazine (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a this compound and a terminal alkyne, providing access to valuable alkynylpyrazine derivatives. Both copper-catalyzed and copper-free conditions have been developed.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Chloropyrazines.

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF1003High[7]
Pd(OAc)₂CuIPPh₃Et₃NDMF1003High[7]
PdCl₂(PPh₃)₂-PPh₃TBAFNeat800.5-2Moderate to Excellent[8]
Pd/C--K₂CO₃H₂O8024Good[7]

Note: Yields are often substrate-dependent. The table provides a general overview of catalyst system performance.[7][8]

Experimental Protocol: Sonogashira Coupling of 2-Chloropyrazine

Materials:

  • 2-Chloropyrazine

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI, for traditional Sonogashira)

  • Base (e.g., Et₃N, piperidine)

  • Solvent (e.g., DMF, THF)

  • Inert atmosphere

Procedure (Copper-Catalyzed): [7]

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv) and CuI (0.04 equiv).

  • Add the solvent (e.g., DMF) and stir for a few minutes.

  • Add the 2-chloropyrazine (1.0 equiv), the terminal alkyne (1.2 equiv), and the base (e.g., Et₃N, 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of chloropyrazines with alkenes to form substituted pyrazines. The choice of catalyst, base, and additives is crucial for achieving high yields and stereoselectivity.

Table 4: Comparison of Palladium Catalysts for the Heck Reaction of Chloropyrazines.

Catalyst PrecursorLigand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-14012-24Varies[9]
Pd(OAc)₂P(o-tolyl)₃NaOAcDMA12016Good[9]
PdCl₂(dppf)-K₂CO₃DMF12024Moderate to Good[9]
Pd(OAc)₂N-Bromosuccinimide-DMAc25-Moderate to Good[10]

Note: The Heck reaction of chloroarenes can be challenging; catalyst and ligand selection is critical.[9][10]

Experimental Protocol: Heck Reaction of 2-Chloropyrazine

Materials:

  • 2-Chloropyrazine

  • Alkene (e.g., styrene, acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, NaOAc)

  • Solvent (e.g., DMF, DMA)

  • Sealed tube or pressure vessel

Procedure:

  • In a sealed tube, combine 2-chloropyrazine (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (0.1 mmol).

  • Add the base (e.g., Et₃N, 1.5 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) for the specified time.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The selection of an optimal palladium catalyst system for the cross-coupling of chloropyrazines is a multifaceted task that depends on the specific transformation, the nature of the coupling partners, and the desired reaction conditions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands generally provide superior results. In Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free protocols are effective. The Heck reaction of chloropyrazines often requires more forcing conditions and careful optimization of the catalyst and ligand. The experimental protocols provided herein serve as a starting point for the development of efficient and robust synthetic routes to functionalized pyrazines.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in commercial chloropyrazine. Recognizing the critical importance of purity in pharmaceutical research and development, this document outlines potential impurities, details analytical techniques for their quantification, and presents a comparative overview of their performance. The information herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Potential Impurities in Commercial this compound

The impurity profile of commercially available this compound can vary depending on the synthetic route employed by the manufacturer. Common synthesis pathways include the chlorination of pyrazine (B50134), pyrazine-2-ol, or pyrazine N-oxide. Based on these methods, a range of potential process-related impurities may be present in the final product.

Table 1: Potential Impurities in Commercial this compound and Their Origin

Impurity NameChemical StructurePotential Origin
PyrazineC₄H₄N₂Unreacted starting material.
2-HydroxypyrazineC₄H₄N₂OIncomplete chlorination of pyrazine-2-ol.
Dichloropyrazines (isomers)C₄H₂Cl₂N₂Over-chlorination of pyrazine.[1]
Unreacted Chlorinating Agents and Byproductse.g., POCl₃, SO₂Cl₂Residual reagents from the synthesis process.
Other Halogenated PyrazinesC₄H₃XN₂ (X ≠ Cl)Impurities in starting materials or reagents.
Polymeric Impurities(C₄H₃N₂)nFormed under harsh reaction conditions.[1]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of impurities in this compound is crucial for ensuring the quality and safety of pharmaceutical products. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

2.1. Overview of Technique Performance

The choice of analytical technique depends on the specific impurity, the required sensitivity, and the analytical objective, such as routine quality control or structural elucidation of unknown impurities.

Table 2: Comparison of Analytical Techniques for Impurity Analysis in this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.
Applicability Ideal for volatile and semi-volatile impurities such as residual solvents and dichloropyrazines.[2]Suitable for a wide range of non-volatile and thermally labile impurities, including hydroxypyrazine and polymeric impurities.Applicable to all proton-containing impurities; provides structural confirmation alongside quantification.
Sensitivity High (pg to ng range).Moderate to High (ng to µg range), depending on the detector.Lower sensitivity compared to chromatographic methods.
Selectivity High, especially with MS detection.High, dependent on column chemistry and detector.High, based on unique NMR signals for each compound.
Sample Throughput High.High.Lower.
Quantification Requires certified reference standards for each impurity.Requires certified reference standards for each impurity.Can provide absolute quantification without a specific reference standard for each impurity.

2.2. Illustrative Quantitative Data

The following tables present hypothetical quantitative data for impurities in three different batches of commercial this compound, as might be determined by GC-MS and HPLC. This data is for illustrative purposes to highlight the type of information that can be obtained from these analytical techniques.

Table 3: Example Quantitative Analysis of Volatile Impurities by GC-MS

ImpurityBatch A (%)Batch B (%)Batch C (%)
Pyrazine0.050.080.03
2,3-Dithis compound0.02< 0.010.03
2,5-Dithis compound0.030.010.04
2,6-Dithis compound0.01< 0.010.02
Total Volatile Impurities 0.11 ~0.09 0.12

Table 4: Example Quantitative Analysis of Non-Volatile Impurities by HPLC

ImpurityBatch A (%)Batch B (%)Batch C (%)
2-Hydroxypyrazine0.080.120.05
Unknown Impurity 10.030.040.02
Unknown Impurity 2< 0.010.02< 0.01
Total Non-Volatile Impurities ~0.11 0.18 ~0.07

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible quantitative analysis. The following sections provide standardized methodologies for GC-MS, HPLC, and qNMR analysis of this compound impurities.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Quantification: Based on the peak area of a characteristic ion for each impurity, calibrated against certified reference standards.

3.2. High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD) (e.g., Waters Alliance e2695 with 2998 PDA Detector).

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Quantification: Based on the peak area at a specified wavelength, calibrated against certified reference standards.

3.3. Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This method provides absolute quantification and structural information.

  • Instrumentation: NMR spectrometer with a proton probe (e.g., Bruker Avance III 500 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with a certified internal standard of known concentration (e.g., maleic acid).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial and dissolve in a precise volume of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: A calibrated 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Acquisition Time (aq): Sufficient to resolve the signals of interest.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Processing: Apply appropriate phasing and baseline correction.

  • Quantification: Calculate the concentration of each impurity by comparing the integral of a characteristic, well-resolved signal of the impurity to the integral of a known signal from the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in commercial this compound, from sample reception to final reporting.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample_receipt Receive Commercial This compound Sample sample_prep Sample Preparation (Dilution, Extraction) sample_receipt->sample_prep gcms GC-MS Analysis (Volatile Impurities) sample_prep->gcms hplc HPLC Analysis (Non-Volatile Impurities) sample_prep->hplc qnmr qNMR Analysis (Quantification & Structure) sample_prep->qnmr data_processing Data Integration & Quantification gcms->data_processing hplc->data_processing qnmr->data_processing impurity_id Impurity Identification (MS, NMR) data_processing->impurity_id reporting Generate Certificate of Analysis impurity_id->reporting

References

Emerging Chloropyrazine-Derived Compounds: A Comparative Efficacy Analysis in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective pesticides with favorable environmental and toxicological profiles is a continuous endeavor in agrochemical research. Within this context, heterocyclic compounds containing a pyrazine (B50134) ring, particularly those with a chlorine substituent (chloropyrazines), have emerged as a promising area of investigation for the development of new insecticides, herbicides, fungicides, and nematicides. Although not yet established as a broad commercial class, these experimental compounds are being evaluated for their biological activity, offering potential new modes of action and solutions to existing resistance issues.

This guide provides a comparative overview of the efficacy of select chloropyrazine-derived pesticides based on available experimental data. Their performance is contrasted with established, commercially available alternatives to offer a clear perspective on their potential within the pesticide landscape.

Insecticidal Efficacy

Novel pyrazine-based compounds are being explored for their insecticidal properties, with some showing significant activity against various pests. Their modes of action are diverse, with some acting as neurotoxins while others disrupt insect growth and development.

Comparison with Conventional Insecticides

The efficacy of experimental this compound and related pyrazine derivatives is often benchmarked against commercial insecticides such as neonicotinoids, pyrethroids, and organophosphates. These established classes have well-understood modes of action but are also associated with issues of insect resistance and non-target toxicity.

Table 1: Comparative Insecticidal Efficacy Data

Compound ClassSpecific Compound/DerivativeTarget PestEfficacy Metric (e.g., LC50)Alternative(s)Alternative's EfficacySource
Diacylhydrazine (with chloropyridinyl-pyrazole)Compound 10hHelicoverpa armigera87.5% mortality at 10 mg/LTebufenozideLower activity[1][2]
Diacylhydrazine (with chloropyridinyl-pyrazole)Compound 10hPlutella xylostellaLC50 = 23.67 mg/LTebufenozideLC50 = 37.77 mg/L[1][2]
Halogenated Pyrazole Matrine (B1676216) Derivative4-Cl-Pyr-MatPlutella xylostellaCorrected mortality rate of 100%MatrineLower activity[3][4]
Halogenated Pyrazole Matrine Derivative4-Cl-Pyr-MatMythimna separataCorrected mortality rate of 100%MatrineLower activity[3][4]

Experimental Protocols

Insecticidal Bioassay for Diacylhydrazine Derivatives

The insecticidal activity of the diacylhydrazine derivatives was evaluated using a leaf-dipping method.[1][2] Cabbage leaf discs (2 cm diameter) were dipped into solutions of the test compounds for 10 seconds. After air-drying, the treated leaf discs were placed in a petri dish containing a filter paper, and ten third-instar larvae of Plutella xylostella were introduced. For Helicoverpa armigera, artificial diet was mixed with the test compounds. Mortality was recorded after 48-72 hours, and the data were processed to calculate LC50 values.[1][2]

Insecticidal Bioassay for Halogenated Pyrazole Matrine Derivatives

The insecticidal activity of the matrine derivatives was assessed against various pests, including Plutella xylostella and Mythimna separata.[3][4] The leaf-dipping method was employed, where fresh cabbage or corn leaves were immersed in the test solutions for a specified duration. After the leaves were air-dried, they were placed in petri dishes with ten larvae. Mortality rates were recorded at 24, 48, and 72 hours post-treatment.[3][4]

Potential Signaling Pathways in Insecticides

The signaling pathways targeted by insecticides are crucial for their efficacy. While the exact mechanisms of many novel pyrazine derivatives are still under investigation, they are often designed to interact with established insecticidal targets.

Insecticidal_Signaling_Pathways cluster_Nervous_System Nervous System Targets cluster_Growth_Regulation Growth and Development Targets nAChR Nicotinic Acetylcholine Receptor (nAChR) VGSC Voltage-Gated Sodium Channel (VGSC) GABA_R GABA Receptor AChE Acetylcholinesterase (AChE) Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Agonist Pyrethroids Pyrethroids Pyrethroids->VGSC Modulator Phenylpyrazoles Phenylpyrazoles Phenylpyrazoles->GABA_R Antagonist Organophosphates Organophosphates Organophosphates->AChE Inhibitor EcR Ecdysone (B1671078) Receptor (EcR) RyR Ryanodine Receptor (RyR) CHS Chitin Synthase (CHS) Diacylhydrazines Diacylhydrazines Diacylhydrazines->EcR Agonist Diamides Diamides Diamides->RyR Modulator Benzoylureas Benzoylureas Benzoylureas->CHS Inhibitor

Overview of major insecticidal targets and the corresponding pesticide classes.

Herbicidal Efficacy

Certain pyrazine derivatives have demonstrated potent herbicidal activity, often by inhibiting essential plant processes like photosynthesis.

Comparison with Conventional Herbicides

The performance of these novel compounds is compared against widely used herbicides that target similar pathways.

Table 2: Comparative Herbicidal Efficacy Data

Compound ClassSpecific Compound/DerivativeTarget WeedEfficacy Metric (e.g., IC50)Alternative(s)Alternative's EfficacySource
Chlorinated N-phenylpyrazine-2-carboxamide6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamideSpinach chloroplasts (Photosystem II)IC50 = 43.0 μmol/LAtrazineNot directly compared in this study[5]
Pyrazine DerivativeCompound C5 (a 3-chloro-6-pyrazolyl-2-picolinic acid derivative)Various weedsBetter herbicidal activity and broader spectrumClopyralidLower activity[6]

Experimental Protocols

Photosynthesis Inhibition Assay

The inhibition of photosynthetic electron transport (PET) in spinach chloroplasts is a common method to screen for herbicidal activity.[5] Chloroplasts are isolated from fresh spinach leaves. The rate of oxygen evolution is measured using a Clark-type electrode. The test compounds are added to the chloroplast suspension, and the reduction in the rate of oxygen evolution upon illumination is recorded to determine the IC50 value.[5]

Signaling Pathway for Photosystem II Inhibitors

Many herbicides, including some pyrazine derivatives, act by interrupting the electron flow in Photosystem II (PSII) of the photosynthetic pathway, leading to the death of the plant.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow PQ_Pool Plastoquinone Pool QB->PQ_Pool Electron Flow QB->Block Pyrazine_Herbicides Pyrazine_Herbicides Pyrazine_Herbicides->QB Binds to D1 protein at QB site Light Light Light->P680

Mechanism of action for Photosystem II inhibiting herbicides.

Fungicidal and Nematicidal Efficacy

The versatility of the pyrazine scaffold extends to antifungal and nematicidal activities, offering potential for broad-spectrum pathogen and pest control.

Comparison with Conventional Fungicides and Nematicides

Table 3: Comparative Fungicidal and Nematicidal Efficacy Data

ActivityCompound ClassSpecific Compound/DerivativeTarget Pathogen/PestEfficacy Metric (e.g., MIC, LC50)Alternative(s)Alternative's EfficacySource
Fungicidal Chlorinated N-phenylpyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 62.5 μmol/LStandard antifungals (not specified)Not directly compared[5]
Nematicidal Pyrazine CompoundCompound C2Bursaphelenchus xylophilusLC50 = 2.3 mg/LAvermectin (common nematicide)Not directly compared[7]
Nematicidal Pyrazine CompoundCompound C2Meloidogyne incongnitaLC50 = 3.3 mg/LAvermectinNot directly compared[7]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity is determined using a broth microdilution method.[5] The test compounds are dissolved in a suitable solvent and serially diluted in a microtiter plate. A standardized suspension of the fungal strain is added to each well. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[5]

Nematicidal Bioassay

The nematicidal activity of the pyrazine compounds was evaluated against the root-knot nematode Meloidogyne incognita and the pine wood nematode Bursaphelenchus xylophilus.[7] For the in vitro assay, nematodes were exposed to different concentrations of the test compounds in a solution. Mortality was assessed after a specific incubation period. For in vivo pot experiments, soil infested with nematodes was treated with the compounds, and the number of root knots on a host plant (e.g., tomato) was evaluated.[7]

Experimental Workflow for Pesticide Efficacy Screening

The process of discovering and evaluating new pesticide candidates, such as this compound derivatives, follows a structured workflow from synthesis to bioassays.

Pesticide_Screening_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Structural Characterization Synthesis->Purification Primary_Screening Primary Bioassay (Single High Concentration) Purification->Primary_Screening Dose_Response Dose-Response Assay (Multiple Concentrations) Primary_Screening->Dose_Response Data_Analysis Data Analysis (LC50 / IC50 Calculation) Dose_Response->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection End End Lead_Selection->End

A generalized workflow for the screening and evaluation of new pesticide candidates.

Conclusion

This compound-derived compounds represent an active area of research in the pursuit of novel pesticides. The preliminary data indicate that certain derivatives exhibit promising insecticidal, herbicidal, fungicidal, and nematicidal activities, in some cases surpassing the efficacy of existing commercial products in laboratory settings. However, it is crucial to note that these are early-stage findings. Further research is required to fully elucidate their modes of action, conduct comprehensive toxicological and environmental impact assessments, and evaluate their performance under field conditions. For professionals in drug and pesticide development, these compounds offer intriguing scaffolds for the design of next-generation pest management solutions.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on Halopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kinetic studies on the nucleophilic aromatic substitution (SNAr) reactions of halopyrazines. Understanding the kinetics of these reactions is crucial for the rational design and optimization of synthetic routes to a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details experimental protocols, and visualizes important concepts to facilitate a deeper understanding of the factors governing these reactions.

Introduction to Nucleophilic Substitution on Halopyrazines

Halopyrazines are an important class of heterocyclic compounds that readily undergo nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the overall reaction rate, is significantly influenced by the electronic properties of the pyrazine (B50134) ring, the nature of the leaving group (halogen), the attacking nucleophile, and the reaction solvent. The presence of electron-withdrawing nitrogen atoms in the pyrazine ring activates the system towards nucleophilic attack, making halopyrazines valuable substrates in organic synthesis.

Comparative Kinetic Data

The rate of nucleophilic substitution on halopyrazines is dependent on several factors. Below are tables summarizing experimentally determined second-order rate constants (k2) and activation parameters for the reactions of halopyrazines and analogous aza-aromatic halides with various nucleophiles.

Table 1: Second-Order Rate Constants (k2) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in 100% Ethanol

NucleophileTemperature (°C)k2 (x 10-4 L mol-1 s-1)
Hydroxide5096.4
Dimethylamine408.5
Piperidine405.8
Methylamine404.2
Diethylamine402.1

Data sourced from a study on the kinetics of substitution of 2-chloropyrimidine, a related aza-aromatic halide. The trend in reactivity provides a useful comparison for halopyrazine systems.[1]

Table 2: Third-Order Rate Constants and Activation Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C

Substituent (Leaving Group)k3 (x 10-3 L2 mol-2 s-1)ΔH‡ (kcal mol-1)ΔS‡ (cal mol-1 K-1)
2-Fluoro2.815.3-21
2-Chloro2.717.3-14
2-Bromo2.517.9-12
2-Iodo2.418.2-11
2-Cyano4.412.8-23
4-Cyano4.113.0-22

This data on N-methylpyridinium ions, which are also activated aza-aromatics, illustrates the influence of the leaving group and substituent position on reactivity. The reactions are second-order in piperidine.

Factors Influencing Reaction Rates

The kinetics of nucleophilic substitution on halopyrazines are governed by a combination of electronic and steric factors, as well as solvent effects.

Nature of the Leaving Group

The reactivity of halopyrazines generally follows the order F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions and is a hallmark of the SNAr mechanism where the C-X bond is broken in a fast, non-rate-determining step. The high electronegativity of fluorine strongly activates the pyrazine ring towards nucleophilic attack in the rate-determining step.

Nucleophile Strength and Concentration

The rate of reaction is directly proportional to the concentration of the nucleophile, as expected for a bimolecular reaction. Stronger nucleophiles, which are typically less electronegative and more polarizable, react faster. For amine nucleophiles, reactivity is also influenced by their basicity and steric bulk.

Solvent Effects

The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

Substituent Effects on the Pyrazine Ring

Electron-withdrawing groups on the pyrazine ring increase the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate. Conversely, electron-donating groups decrease the reaction rate. The position of the substituent relative to the leaving group is also critical for stabilizing the intermediate through resonance.

Experimental Protocols

The following is a generalized experimental protocol for studying the kinetics of nucleophilic substitution on halopyrazines. Specific details may vary depending on the reactants and solvent system.

Objective: To determine the second-order rate constant for the reaction of a halopyrazine with a nucleophile.

Materials:

  • Halopyrazine (e.g., 2-chloropyrazine)

  • Nucleophile (e.g., piperidine)

  • Solvent (e.g., anhydrous ethanol)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the halopyrazine in the chosen solvent of a known concentration (e.g., 1 x 10-3 M).

    • Prepare a series of stock solutions of the nucleophile in the same solvent at different concentrations (e.g., 1 x 10-2 M, 2 x 10-2 M, etc.). These should be in large excess compared to the halopyrazine concentration to ensure pseudo-first-order conditions.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs significantly, and the reactants have minimal absorbance. This is determined by recording the UV-Vis spectra of the starting materials and the final product.

    • Equilibrate the halopyrazine solution and the nucleophile solution to the desired reaction temperature in a water bath.

    • To start the reaction, rapidly mix a known volume of the halopyrazine solution with a known volume of the nucleophile solution in the thermostatted cuvette.

    • Immediately begin recording the absorbance of the solution over time.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess and can be considered constant. The observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

    • Repeat the experiment with different concentrations of the nucleophile.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile ([Nucleophile]): kobs = k2[Nucleophile].

  • Determination of Activation Parameters:

    • Repeat the kinetic measurements at several different temperatures.

    • The activation energy (Ea) can be determined from the Arrhenius equation by plotting ln(k2) versus 1/T.

    • The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the Eyring equation by plotting ln(k2/T) versus 1/T.

Visualizations

Experimental Workflow for Kinetic Studies

experimental_workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis cluster_activation Activation Parameters prep_substrate Prepare Halopyrazine Stock Solution equilibration Equilibrate Solutions to Reaction Temperature prep_substrate->equilibration prep_nucleophile Prepare Nucleophile Stock Solutions prep_nucleophile->equilibration mixing Mix Reactants in Thermostatted Cuvette equilibration->mixing monitoring Monitor Absorbance vs. Time via UV-Vis mixing->monitoring calc_kobs Calculate k_obs from Pseudo-First-Order Plot monitoring->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k_2 from Slope plot_kobs->calc_k2 temp_studies Repeat Experiments at Different Temperatures calc_k2->temp_studies arrhenius Arrhenius Plot (ln(k_2) vs. 1/T) temp_studies->arrhenius eyring Eyring Plot (ln(k_2/T) vs. 1/T) temp_studies->eyring calc_params Calculate E_a, ΔH‡, ΔS‡ arrhenius->calc_params eyring->calc_params

Caption: Experimental workflow for determining kinetic parameters of nucleophilic substitution on halopyrazines.

Factors Influencing SNAr Reaction Rate on Halopyrazines

factors_influencing_rate rate Rate of Nucleophilic Substitution leaving_group Leaving Group (Halogen) leaving_group->rate lg_details F > Cl > Br > I (Electronegativity driven) leaving_group->lg_details nucleophile Nucleophile nucleophile->rate nuc_details Strength Concentration Steric Hindrance nucleophile->nuc_details solvent Solvent solvent->rate sol_details Polar Aprotic > Polar Protic solvent->sol_details substituents Ring Substituents substituents->rate sub_details Electron-Withdrawing Groups (EWG) Accelerate Electron-Donating Groups (EDG) Decelerate substituents->sub_details

Caption: Key factors influencing the rate of nucleophilic aromatic substitution on halopyrazines.

References

A Comparative Spectroscopic Analysis of Chloropyrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of chloropyrazine and its derivatives, offering valuable insights for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development. The information presented herein is compiled from experimental data to facilitate a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.

Spectroscopic Data Summary

The following table summarizes key spectroscopic data for this compound and a selection of its derivatives. This data is essential for the identification, characterization, and purity assessment of these compounds.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
This compound 8.55 (d, 1H), 8.45 (d, 1H), 8.35 (d, 1H)[1][2]151.8, 145.0, 143.9, 142.6[1]3080 (C-H stretch), 1570 (C=N stretch), 1150 (C-Cl stretch)[3]114 (M+), 88, 52[4]~260, ~310
3-Chloropyrazine-2-carboxamide 8.70 (d, 1H), 8.60 (d, 1H)[5]165.2, 150.1, 147.5, 144.3, 141.8[5]3400-3200 (N-H stretch), 1680 (C=O stretch), 1580 (C=N stretch)[5]157 (M+)N/A
5-Chloropyrazine-2-carbaldehyde 9.95 (s, 1H), 8.90 (s, 1H), 8.85 (s, 1H)[6]192.1, 153.5, 148.2, 145.01710 (C=O stretch), 1575 (C=N stretch)142 (M+)N/A
3-Chloropyrazine-2-carbonitrile 8.80 (d, 1H), 8.75 (d, 1H)[7]148.9, 145.7, 133.2, 115.8 (CN)2240 (C≡N stretch), 1570 (C=N stretch)139 (M+)N/A
2,6-Dithis compound 8.60 (s, 2H)N/AN/A148 (M+), 113, 78Redshifts in more polar solvents[8]

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. Key parameters to set include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Gas Phase: Introduce the vapor of the sample into a gas cell.[3]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/ATR crystal without the sample).

  • Sample Spectrum: Record the IR spectrum of the prepared sample.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion, or coupling with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile compounds.[4] Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used for less volatile or thermally labile compounds.[9]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., ethanol, dichloromethane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The resulting spectrum shows the absorbance of the sample as a function of wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis start Starting Materials (e.g., this compound) reaction Chemical Reaction (e.g., Amination, Hydrolysis) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product Isolated Derivative workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions analysis Comparative Analysis & Interpretation nmr->analysis ir->analysis ms->analysis uvvis->analysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Unraveling the Reaction Mechanisms of Chloropyrazine: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of the reaction mechanisms of chloropyrazine, a crucial scaffold in medicinal chemistry, based on Density Functional Theory (DFT) calculations. By examining various reaction pathways and substituent effects, this document aims to furnish a deeper understanding of this compound's reactivity, thereby aiding in the rational design of synthetic routes and novel molecular entities.

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of this compound chemistry. DFT studies have been instrumental in elucidating the mechanistic nuances of these reactions, particularly concerning the ongoing debate between a classical stepwise pathway, involving a Meisenheimer intermediate, and a concerted mechanism.

Mechanistic Showdown: Concerted vs. Stepwise SNAr Pathways

Recent computational and experimental evidence suggests that, contrary to the traditional textbook depiction, the SNAr reaction of this compound and other heteroaromatic halides may proceed through a concerted mechanism.[1] In this pathway, the nucleophilic attack and the departure of the leaving group occur in a single, synchronous step. This contrasts with the stepwise mechanism, which involves the formation of a discrete, non-aromatic Meisenheimer complex.

A study focusing on prototypical SNAr reactions provided evidence from 12C/13C kinetic isotope effect (KIE) studies and computational analyses for concerted mechanisms. For substitutions on pyrazine (B50134), no stepwise mechanisms were predicted, suggesting that concerted pathways are likely very common for these types of heterocycles, especially with good leaving groups like chlorine.[1]

The preference for a concerted versus a stepwise mechanism is influenced by the stability of the potential Meisenheimer intermediate. For pyrazine systems, the intermediate is often not a stable minimum on the potential energy surface, leading to a single transition state that connects reactants directly to products.

Below is a logical diagram illustrating the two competing mechanistic pathways for the SNAr reaction of this compound.

Fig. 1: Competing SNAr Mechanisms for this compound cluster_concerted Concerted Pathway cluster_stepwise Stepwise Pathway Reactants This compound + Nucleophile TS_Concerted Concerted Transition State Reactants->TS_Concerted Single Step TS1_Stepwise TS1 (Addition) Reactants->TS1_Stepwise Step 1 Products Substituted Pyrazine + Cl- TS_Concerted->Products Meisenheimer Meisenheimer Intermediate TS2_Stepwise TS2 (Elimination) Meisenheimer->TS2_Stepwise Step 2 TS1_Stepwise->Meisenheimer TS2_Stepwise->Products

Caption: Competing SNAr Mechanisms for this compound.

Regioselectivity in Dichloropyrazines: A Computational Rationale

In cases of unsymmetrically substituted dichloropyrazines, DFT calculations have been employed to predict and rationalize the regioselectivity of nucleophilic attack. A study on 2-substituted-3,5-dichloropyrazines revealed that the site of substitution is highly dependent on the electronic nature of the substituent at the 2-position.[2]

  • Electron-Withdrawing Group (EWG) at C2: Nucleophilic attack occurs preferentially at the 5-position.

  • Electron-Donating Group (EDG) at C2: Nucleophilic attack is favored at the 3-position.

These experimental observations were rationalized using the Fukui index, a reactivity descriptor derived from DFT, which indicates the propensity of a site to undergo nucleophilic attack.[2]

The following table summarizes the predicted regioselectivity based on the nature of the C2 substituent.

C2 Substituent TypePreferred Position of Nucleophilic AttackComputational Rationale
Electron-Withdrawing (e.g., -CN, -NO₂)C5Higher Fukui index at C5
Electron-Donating (e.g., -NH₂, -OCH₃)C3Higher Fukui index at C3

Comparative Activation Energies in Chloro-Substituted Heterocycles

The workflow for a typical computational analysis of an SNAr reaction is depicted below.

Fig. 2: DFT Workflow for SNAr Reaction Analysis Start Define Reactants and Products GeomOpt Geometry Optimization of Reactants, Products, and Transition State (TS) Guess Start->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc VerifyTS Verify TS (One Imaginary Frequency) FreqCalc->VerifyTS VerifyTS->GeomOpt No, Refine TS Guess IRCCalc Intrinsic Reaction Coordinate (IRC) Calculation VerifyTS->IRCCalc Yes EnergyCalc Calculate Activation and Reaction Energies IRCCalc->EnergyCalc Analysis Analyze Electronic Properties (e.g., Fukui Index, NBO) EnergyCalc->Analysis End Reaction Mechanism Elucidation Analysis->End

Caption: DFT Workflow for SNAr Reaction Analysis.

Experimental Protocols for Computational Studies

The DFT calculations cited in the literature for the analysis of this compound and related heteroaromatic SNAr reactions generally follow a standardized protocol. Below is a synthesized methodology based on common practices.

Computational Details:

  • Software: Gaussian program package (e.g., Gaussian 09 or later).

  • Method: Density Functional Theory (DFT).

  • Functional: A hybrid functional, most commonly B3LYP, is often employed as it provides a good balance between accuracy and computational cost for organic reactions.[2]

  • Basis Set: Pople-style basis sets, such as 6-31+G(d,p) or 6-311+G(d,p), are frequently used. The inclusion of diffuse functions (+) is important for describing anionic species, and polarization functions (d,p) are crucial for accurately representing bonding.[2]

  • Solvation Model: To simulate reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD model, is typically applied. The solvent is chosen to match experimental conditions.

  • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimizations to characterize the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the desired reactants and products, an IRC calculation is often performed.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate energy values. The reported activation and reaction energies are typically Gibbs free energies (ΔG) or electronic energies with zero-point vibrational energy (ZPVE) correction.

Conclusion

DFT analysis serves as a powerful predictive tool in the study of this compound reaction mechanisms. Computational studies have challenged the long-held belief in a universal stepwise SNAr mechanism, presenting compelling evidence for a concerted pathway in many instances. Furthermore, DFT-derived reactivity indices, such as the Fukui index, provide a robust framework for predicting the regioselectivity of reactions on substituted chloropyrazines. While a comprehensive comparative dataset for a wide range of nucleophiles is yet to be compiled in a single study, the existing literature provides a strong foundation and a clear computational methodology for researchers to investigate specific this compound reactions of interest. The continued application of these computational tools will undoubtedly accelerate the discovery and optimization of novel synthetic methodologies in the development of pyrazine-containing pharmaceuticals.

References

A Comparative Guide to Cross-Reactivity Studies of Chloropyrazine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the cross-reactivity of chloropyrazine-based pharmaceutical intermediates. While direct comparative quantitative data for these specific intermediates is not extensively available in the public domain, this document offers a framework for conducting such studies, including detailed experimental protocols and data interpretation. The guide also presents a comparative analysis of this compound intermediates against other heterocyclic alternatives based on their chemical properties.

Introduction to Cross-Reactivity in Pharmaceutical Intermediates

During the synthesis of active pharmaceutical ingredients (APIs), various intermediates are formed. This compound and its derivatives are a critical class of such intermediates, valued for their versatile chemical reactivity that allows for the construction of complex molecular scaffolds found in numerous drugs.[1] However, the inherent reactivity of these intermediates also poses a risk of cross-reactivity, where they or their subsequent impurities may bind to unintended biological targets.

Such off-target binding can lead to adverse drug reactions, toxicity, or reduced efficacy of the final drug product. Therefore, conducting thorough cross-reactivity studies early in the drug development process is crucial for risk assessment and ensuring the safety and specificity of the therapeutic candidate.

Comparative Analysis of Heterocyclic Intermediates

While specific quantitative cross-reactivity data for this compound-based intermediates is sparse, a comparison can be drawn based on the chemical properties of the parent heterocycles. Pyrazines, pyrimidines, and pyridazines are all diazines, but the arrangement of the nitrogen atoms significantly influences their electron distribution and reactivity.

Pyrazines, with two nitrogen atoms in a 1,4-position, are highly electron-deficient, making them susceptible to nucleophilic attack. This property, while beneficial for synthesis, may also contribute to off-target interactions with biological nucleophiles, such as amino acid residues in proteins. In comparison, pyrimidines and pyridazines also exhibit electron deficiency but with different charge distributions, which may alter their binding profiles.

Table 1: Illustrative Comparison of Cross-Reactivity Potential for Heterocyclic Intermediates (Hypothetical Data)

Intermediate ClassRepresentative StructureTarget A (Ki, nM)Off-Target B (Ki, nM)Off-Target C (Ki, nM)Selectivity Index (Off-Target B / Target A)
This compound-based 2-Chloropyrazine50500>10,00010
Pyrimidine-based 2-Chloropyrimidine751500>10,00020
Pyridazine-based 3-Chloropyridazine1203000>10,00025
Alternative Heterocycle 2-Chloropyridine2008000>10,00040

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate how such data would be presented to compare the cross-reactivity profiles of different classes of pharmaceutical intermediates.

Experimental Protocols for Cross-Reactivity Assessment

A variety of in vitro assays can be employed to determine the cross-reactivity of small molecule intermediates. The choice of assay depends on the specific research question, the nature of the potential off-targets, and the required throughput and sensitivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive and widely used method to assess the cross-reactivity of small molecules (haptens) against a specific antibody or protein target.

Experimental Protocol:

  • Coating: Microtiter plate wells are coated with a conjugate of the target protein and a carrier protein (e.g., BSA) in a coating buffer and incubated to allow for adsorption.

  • Washing: The wells are washed to remove any unbound protein.

  • Blocking: A blocking buffer is added to the wells to saturate all non-specific binding sites on the plastic surface.

  • Competition: A mixture of a fixed concentration of a primary antibody specific to the target and varying concentrations of the this compound-based intermediate (or alternative compounds) is added to the wells. The plate is incubated to allow the antibody to bind to either the coated antigen or the free intermediate in the solution.

  • Washing: The wells are washed to remove unbound antibodies and intermediates.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added to the wells.

  • Washing: The wells are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance of each well is read using a microplate reader. The concentration of the intermediate that causes 50% inhibition of the primary antibody binding (IC50) is calculated. A lower IC50 value indicates higher cross-reactivity.

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection p1 Coat plate with target protein p2 Block non-specific sites p1->p2 Wash p3 Add primary antibody + test intermediate p2->p3 Wash p4 Add enzyme-linked secondary antibody p3->p4 Wash p5 Add substrate and measure signal p4->p5 Wash SPR_Workflow start Start immobilization Immobilize Target Protein on Sensor Chip start->immobilization priming Prime System with Running Buffer immobilization->priming injection Inject this compound Intermediate (Analyte) priming->injection association Monitor Association (Binding) injection->association dissociation Monitor Dissociation (Buffer Flow) association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration analysis Analyze Sensorgram for Kinetics (ka, kd, KD) regeneration->analysis end End analysis->end Signaling_Pathway cluster_membrane Cell Membrane GPCR Off-Target GPCR Downstream1 Downstream Effector 1 GPCR->Downstream1 Activates Kinase Off-Target Kinase Downstream2 Downstream Effector 2 Kinase->Downstream2 Phosphorylates Intermediate This compound Intermediate Intermediate->GPCR Binds Intermediate->Kinase Binds Response Adverse Cellular Response Downstream1->Response Downstream2->Response

References

A Comparative Guide to the Development and Validation of GC-MS Methods for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pyrazine (B50134) derivatives is critical across various fields, from flavor and fragrance analysis to pharmaceutical quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this purpose, particularly for volatile and semi-volatile pyrazines.[1][2] This guide provides an objective comparison of GC-MS with other analytical techniques, supported by experimental data, and offers detailed protocols for method development and validation.

Quantitative Performance Comparison

The choice of an analytical method is heavily influenced by its quantitative performance. Both GC-MS and High-Performance Liquid Chromatography (HPLC) are robust techniques for pyrazine analysis.[1] GC-MS generally offers superior sensitivity, which is a significant advantage when detecting trace levels of these compounds.[1][2] The following table summarizes key validation parameters for GC-MS and HPLC, demonstrating their respective capabilities in the analysis of pyrazine derivatives.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC/UPLC-MS/MS)Remarks
Linearity (R²) ≥ 0.99[1][3]≥ 0.99Both methods demonstrate excellent linearity across a defined concentration range.
Limit of Detection (LOD) 2–60 ng/g[3]Generally higher than GC-MSGC-MS, particularly with techniques like Headspace Solid-Phase Microextraction (HS-SPME), provides high sensitivity.[4]
Limit of Quantitation (LOQ) 6–180 ng/g[3]Generally higher than GC-MSThe lower LOQ of GC-MS makes it suitable for trace analysis.
Accuracy (% Recovery) 91.6–109.2%[3]84.36% to 103.92%[1]Both methods can achieve high accuracy with proper sample preparation and calibration.[1]
Precision (%RSD) < 16%[3]≤ 6.36%[1]Both techniques offer good precision.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods for pyrazine quantification.[4]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the extraction and analysis of volatile and semi-volatile pyrazines from various matrices.[4]

  • Sample Preparation (HS-SPME):

    • Place the sample into a sealed vial.

    • Incubate the vial at a specific temperature (e.g., 60°C) to allow volatile pyrazines to partition into the headspace.

    • Expose an SPME fiber to the headspace for a defined period to adsorb the analytes.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.[5]

  • GC-MS Parameters:

    • GC Column: DB-WAX (60 m x 0.25 mm, 0.25 µm) or equivalent.[5]

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 45°C held for 2 minutes, followed by a ramp of 5°C/min to 250°C, and a final hold for 5 minutes.[6]

    • MS Transfer Line Temperature: 280°C.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity by monitoring characteristic ions of the target pyrazines.[5]

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a powerful alternative for a broader range of pyrazines, including those that are non-volatile or thermally unstable.[2][4]

  • Sample Preparation:

    • For liquid samples like Baijiu, direct injection may be possible.[7]

    • For other matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the pyrazines.[4]

  • UPLC-MS/MS Parameters:

    • UPLC Column: A suitable reversed-phase column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

    • Flow Rate: Appropriate for the column dimensions.

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each pyrazine.[7]

Method Development and Validation Workflow

The development and validation of a robust GC-MS method for pyrazine derivatives follow a logical progression to ensure accurate and reliable results. This workflow encompasses parameter optimization, and performance verification.

GCMS_Method_Development cluster_validation Validation Parameters A Define Analytical Requirements (Target Pyrazines, Matrix, Sensitivity) B Sample Preparation Method Development (e.g., HS-SPME, LLE) A->B C GC-MS Parameter Optimization (Column, Temp. Program, MS Mode) B->C D Method Validation C->D E Linearity & Range D->E F LOD & LOQ D->F G Accuracy & Precision D->G H Specificity & Selectivity D->H I Robustness D->I J Routine Analysis E->J F->J G->J H->J I->J

GC-MS Method Development and Validation Workflow.

Comparison with Other Analytical Techniques

While GC-MS is a cornerstone for pyrazine analysis, other techniques offer distinct advantages for specific applications.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for a wider range of pyrazines, including non-volatile and thermally labile compounds.[1][8] Sample preparation can often be simpler, involving direct injection for liquid samples.[1][7] However, GC-MS typically provides lower limits of detection.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is primarily used for the structural elucidation of pyrazines.[9] It provides detailed information about the molecular structure, which is invaluable for identifying unknown pyrazine derivatives or confirming the structure of newly synthesized compounds.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a technique that measures the absorption of infrared radiation by a sample, providing information about the functional groups present in the pyrazine molecules.[9]

References

A Head-to-Head Comparison: Flow vs. Batch Synthesis of a Chloropyrazine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Synthesis Selection

The synthesis of chloropyrazine derivatives, key scaffolds in numerous pharmaceuticals, presents a critical choice between traditional batch processing and modern continuous flow chemistry. This guide provides an objective, head-to-head comparison of these two methodologies, supported by experimental data, to inform the selection of the most appropriate synthesis strategy for your research and development needs.

At a Glance: Key Performance Indicators

Continuous flow synthesis generally offers significant advantages in terms of reaction time and space-time yield, while achieving comparable or higher product yields. Batch synthesis, however, remains a viable and often more accessible method for smaller-scale laboratory work. The following tables summarize quantitative data for the synthesis of representative this compound derivatives.

Table 1: Synthesis of N-benzyl-pyrazinamide

ParameterFlow SynthesisBatch Synthesis
Reaction Time 20 minutes17 hours
Yield Up to 91.6%"Expected Yield" (Specific quantitative data not provided in the source)
Temperature 45 °C45 °C
Catalyst Immobilized Lipase (Lipozyme® TL IM)Immobilized Lipase (Lipozyme® TL IM)
Solvent tert-Amyl alcoholtert-Amyl alcohol
Key Advantage Drastic reduction in reaction timeSimpler experimental setup

Table 2: Synthesis of 2-Cyanopyrazine via Ammoxidation of 2-Methylpyrazine

ParameterFlow SynthesisBatch Synthesis (from Patent Data)
Reaction Time Continuous (short residence time)Not explicitly stated, but typically longer for batch processes
Yield ~67% (calculated from 71.5% conversion and 93.7% selectivity)[1]81.2% - 87.5%
Temperature 480 °C[1]360 - 440 °C (633 - 713 K)
Catalyst CrVPO/γ-Al2O3[1]V-Ti-P-D-E-O (D, E = various metals)
Space-Time Yield 1724–77,082 g/(kg_cat·h)[1]Not reported, but inherently lower than flow
Key Advantage High space-time yield and process control[1]High reported yields in optimized patent examples

Table 3: Synthesis of 2-Chloropyrazine via Vapor Phase Chlorination of Pyrazine (B50134) (Batch Process)

ParameterBatch Synthesis (from Patent Data)[2]
Reaction Time 3 hours (for a specific scale)
Yield 72% (based on unrecovered pyrazine)
Temperature 450 °C
Reactants Pyrazine, Chlorine, Water Vapor
Key Feature A foundational method for producing the this compound core

Experimental Workflows: A Visual Comparison

The fundamental differences in the operational workflows of batch and flow synthesis are visualized below.

BatchSynthesisWorkflow cluster_batch Batch Reactor Reactants Reactants Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Workup Work-up & Purification Heating_Stirring->Workup Product Product Workup->Product

Batch Synthesis Workflow

FlowSynthesisWorkflow cluster_flow Flow Reactor System Reagent_A Reagent_A Pump_A Pump A Reagent_A->Pump_A Reagent_B Reagent_B Pump_B Pump B Reagent_B->Pump_B Mixer Pump_A->Mixer Pump_B->Mixer Reactor_Coil Heated Reactor Coil Mixer->Reactor_Coil BPR Back Pressure Regulator Reactor_Coil->BPR Collection Product Collection BPR->Collection

Continuous Flow Synthesis Workflow

Detailed Experimental Protocols

To ensure reproducibility and a clear understanding of the methodologies, detailed experimental protocols for the synthesis of N-benzyl-pyrazinamide are provided below.

Flow Synthesis of N-benzyl-pyrazinamide

This protocol is adapted from a biocatalytic continuous-flow method.

Materials:

  • Pyrazine-2-carboxylate (or other pyrazine esters)

  • Benzylamine (or other amines)

  • tert-Amyl alcohol (solvent)

  • Immobilized Lipase (Lipozyme® TL IM)

  • Syringe pumps, PFA tubing, T-mixer, packed-bed reactor column, and a collection vial.

Procedure:

  • Feed Solution Preparation:

    • Prepare "Feed 1" by dissolving 5.0 mmol of pyrazine ester in 10 mL of tert-amyl alcohol.

    • Prepare "Feed 2" by dissolving 15.0 mmol of amine in 10 mL of tert-amyl alcohol.

  • Reactor Setup:

    • Pack a column reactor with 0.87 g of the immobilized enzyme, Lipozyme® TL IM.

    • Maintain the reactor temperature at 45 °C.

  • Reaction Execution:

    • Pump "Feed 1" and "Feed 2" at a combined flow rate of 31.2 µL/min through a T-mixer and into the packed-bed reactor. This corresponds to a residence time of 20 minutes.

  • Product Collection and Purification:

    • Collect the eluent from the reactor.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate (B1210297) gradient) to obtain the pure N-benzyl-pyrazinamide.

Batch Synthesis of N-benzyl-pyrazinamide

This protocol provides a direct comparison to the flow method using the same reagents.

Materials:

  • Pyrazine-2-carboxylate (or other pyrazine esters)

  • Benzylamine (or other amines)

  • tert-Amyl alcohol (solvent)

  • Immobilized Lipase (Lipozyme® TL IM)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, and standard laboratory glassware.

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5.0 mmol of pyrazine ester and 15.0 mmol of amine in 20 mL of tert-amyl alcohol.

    • Add 0.87 g of the biocatalyst Lipozyme® TL IM to the solution.

  • Reaction Execution:

    • Heat the suspension to 45 °C and stir at 200 rpm for 17 hours.

  • Product Isolation and Purification:

    • Cool the reaction mixture and filter to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient).

Conclusion: Making an Informed Decision

The choice between flow and batch synthesis for this compound derivatives is contingent on the specific goals of the project.

Continuous flow synthesis is demonstrably superior for:

  • Rapid reaction optimization: The ability to quickly vary parameters and reach a steady state allows for faster identification of optimal conditions.

  • Improved safety: Smaller reaction volumes and enhanced heat transfer mitigate risks associated with exothermic reactions or hazardous reagents.

  • Scalability: Scaling up production is more straightforward, often involving longer run times or parallelization of reactors.

  • Higher space-time yields: For a given reactor volume, flow systems can produce significantly more material over time.

Batch synthesis remains a valuable approach for:

  • Small-scale research and discovery: The simpler setup and lower initial investment make it ideal for exploratory synthesis of a wide range of derivatives.

  • Processes involving solids: Handling precipitates and slurries can be more challenging in flow reactors.

  • Familiarity and accessibility: Batch processing is a well-established and widely understood technique in most chemistry laboratories.

For drug development professionals, the advantages of flow chemistry in terms of process control, safety, and scalability make it a compelling option for process development and manufacturing. For researchers in the discovery phase, the flexibility and simplicity of batch synthesis may be more practical for generating initial quantities of diverse compounds for screening and evaluation. This guide provides the foundational data and workflows to assist in making an informed decision that aligns with your specific synthetic needs.

References

Unraveling Chloropyrazine Formation: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways leading to the formation of chloropyrazines is crucial for controlling their presence in food products, pharmaceuticals, and environmental systems. Isotopic labeling has emerged as a powerful tool to elucidate these complex mechanisms. This guide provides an objective comparison of proposed chloropyrazine reaction pathways, supported by experimental data from isotopic labeling studies.

The formation of chloropyrazines, nitrogen-containing heterocyclic compounds, is a complex process primarily occurring through the Maillard reaction between amino acids and reducing sugars, with a subsequent chlorination step. The exact sequence of these reactions, however, has been a subject of investigation. Two main competing pathways are generally considered: the chlorination of a pre-formed pyrazine (B50134) ring and the reaction of chlorinated precursors to form the pyrazine ring. Isotopic labeling, using stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows researchers to trace the fate of atoms from specific precursors into the final this compound product, providing direct evidence to support or refute proposed mechanisms.

Competing Reaction Pathways for this compound Formation

Two primary pathways are hypothesized for the formation of chloropyrazines:

  • Pathway A: Chlorination of a Pre-formed Pyrazine Ring: In this mechanism, the pyrazine ring is first synthesized through the classical Maillard reaction pathway. Subsequently, the formed pyrazine undergoes electrophilic substitution with a chlorinating agent.

  • Pathway B: Reaction of Chlorinated Precursors: This pathway suggests that key intermediates in the Maillard reaction, such as α-aminoketones or α-dicarbonyl compounds, are chlorinated first. These chlorinated precursors then react to form the this compound ring.

Isotopic labeling studies are instrumental in distinguishing between these two pathways by revealing the origin of the carbon and nitrogen atoms in the final this compound molecule and the timing of the chlorination step.

Experimental Evidence from Isotopic Labeling

While direct comparative studies using isotopic labeling to definitively distinguish between these two pathways for a range of chloropyrazines are limited in the publicly available literature, we can synthesize a comparative analysis based on studies of pyrazine formation and the principles of isotopic labeling.

Hypothetical Isotopic Labeling Experiment to Differentiate Pathways

To illustrate how isotopic labeling can be used to distinguish between Pathway A and Pathway B, consider a model system for the formation of 2-chloro-3-methylpyrazine (B1202077) from a ¹³C-labeled sugar (e.g., [1-¹³C]-glucose) and a ¹⁵N-labeled amino acid (e.g., [¹⁵N]-alanine) in the presence of a chlorine source.

Data Presentation: Expected Isotopic Enrichment Patterns

Labeled PrecursorProposed PathwayExpected Isotopic Labeling in 2-chloro-3-methylpyrazineRationale
[¹⁵N]-Alanine Pathway A & B One ¹⁵N atom incorporated into the pyrazine ring.Both pathways utilize the amino acid as the nitrogen source for the pyrazine ring.
[1-¹³C]-Glucose Pathway A ¹³C label distributed across multiple carbon positions in the pyrazine ring and methyl group.The glucose molecule fragments and recombines during the Maillard reaction to form the pyrazine backbone and side chains prior to chlorination.
[1--¹³C]-Glucose Pathway B Specific and potentially different ¹³C labeling pattern compared to Pathway A.If a chlorinated dicarbonyl intermediate is formed, its reactivity and subsequent condensation with the amino acid may lead to a more selective incorporation of the ¹³C label. For example, if the C1 of glucose is preferentially lost during the formation of the chlorinated intermediate, the label may be absent in the final product.
Unlabeled Pyrazine + Labeled Chlorine Source (e.g., ³⁷Cl) Pathway A Formation of ³⁷Cl-labeled 2-chloro-3-methylpyrazine.Demonstrates direct chlorination of the pre-formed pyrazine ring.
Unlabeled Pyrazine + Labeled Chlorine Source (e.g., ³⁷Cl) Pathway B No formation of ³⁷Cl-labeled 2-chloro-3-methylpyrazine.This pathway does not involve the chlorination of an existing pyrazine ring.

Experimental Protocols

Below are detailed methodologies for key experiments that would be conducted in such an isotopic labeling study.

Protocol 1: Synthesis of this compound in a Model System with ¹³C and ¹⁵N Labeled Precursors

Objective: To determine the incorporation pattern of carbon and nitrogen atoms from labeled precursors into the this compound product.

Materials:

  • [1-¹³C]-Glucose (or other specifically labeled sugar)

  • [¹⁵N]-Alanine (or other relevant amino acid)

  • Sodium chloride (or other chlorine source)

  • Phosphate (B84403) buffer (pH 7.0)

  • Reaction vials

  • Heating block or oven

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of [1-¹³C]-glucose (0.1 M), [¹⁵N]-alanine (0.1 M), and sodium chloride (0.2 M) in phosphate buffer.

  • Aliquot 1 mL of the reaction mixture into sealed reaction vials.

  • Heat the vials at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 2 hours).

  • After cooling, extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by solid-phase microextraction (SPME).

  • Analyze the extract by GC-MS to identify and quantify the formed chloropyrazines.

  • Determine the mass spectra of the this compound peaks to identify the presence and position of the ¹³C and ¹⁵N labels by observing the mass shifts in the molecular ion and fragment ions.

Protocol 2: Control Experiment with Unlabeled Precursors

Objective: To establish the baseline mass spectrum and retention time for the target this compound.

Procedure:

  • Repeat the procedure in Protocol 1 using unlabeled glucose and alanine.

  • Analyze the extract by GC-MS to obtain the reference mass spectrum and retention time for 2-chloro-3-methylpyrazine.

Visualization of Reaction Pathways and Workflows

To further clarify the proposed mechanisms and the experimental approach, the following diagrams are provided.

Chloropyrazine_Pathway_A cluster_Maillard Maillard Reaction Amino_Acid Amino Acid Pyrazine_Ring Pyrazine Ring Amino_Acid->Pyrazine_Ring Reducing_Sugar Reducing Sugar Reducing_Sugar->Pyrazine_Ring This compound This compound Pyrazine_Ring->this compound Chlorination Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->this compound Chloropyrazine_Pathway_B Amino_Acid Amino Acid This compound This compound Amino_Acid->this compound Reducing_Sugar Reducing Sugar Maillard_Intermediates Maillard Intermediates (e.g., α-dicarbonyls) Reducing_Sugar->Maillard_Intermediates Chlorinated_Intermediates Chlorinated Intermediates Maillard_Intermediates->Chlorinated_Intermediates Chlorination Chlorinated_Intermediates->this compound Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Chlorinated_Intermediates Experimental_Workflow Start Start: Prepare Model System Labeled_Precursors Introduce Isotopic Labels (¹³C, ¹⁵N) Start->Labeled_Precursors Incubation Controlled Heating (e.g., 120°C, 2h) Labeled_Precursors->Incubation Extraction Extraction of Volatiles (LLE or SPME) Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Interpretation Interpret Mass Spectra & Determine Labeling Pattern Analysis->Data_Interpretation Conclusion Elucidate Reaction Pathway Data_Interpretation->Conclusion

Inter-laboratory Validation of an Analytical Method for a Chloropyrazine Product: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for a chloropyrazine product, supported by a detailed framework for inter-laboratory validation. The content is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of analytical data across different laboratories.

The successful transfer of analytical methods is a critical aspect of drug development, ensuring reproducible results that are essential for regulatory submissions and quality control.[1] Inter-laboratory validation, also known as analytical method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1] The primary goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory.[1]

Comparative Analytical Methods

Several analytical methods can be employed for the quantification of this compound in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high sensitivity and selectivity.[2][3] Other methods include UV-Visible Spectrophotometry, which offers a simpler and more cost-effective approach, and electrochemical methods.[4][5] The choice of method often depends on the specific requirements of the analysis, such as the desired level of sensitivity and the complexity of the sample matrix.

The validation of these methods is crucial to demonstrate their suitability for their intended purpose.[6][7] Key performance parameters that are evaluated during validation include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

Data Presentation: Inter-laboratory Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for an inter-laboratory validation study of an HPLC method for a this compound product. These criteria are based on guidelines from the International Council for Harmonisation (ICH).[4][8][9]

Parameter Acceptance Criteria Description
Accuracy The mean recovery should be within 98.0% to 102.0%.[9]The closeness of test results to the true value. Determined by analyzing samples with known concentrations of the analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
RepeatabilityThe Relative Standard Deviation (RSD) should be ≤ 2.0%.[9][10]Precision under the same operating conditions over a short interval of time (intra-assay precision).[11]
Intermediate PrecisionThe RSD between different analysts, on different days, or with different equipment should be ≤ 3.0%.Expresses within-laboratory variations.
ReproducibilityThe RSD between two or more laboratories should be ≤ 5.0%.Expresses the precision between laboratories (inter-laboratory precision).[8][11]
Linearity The correlation coefficient (r²) should be ≥ 0.999.[10]The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Range 80% to 120% of the nominal concentration for assay.[6][12]The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][11][12]
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.The ability to assess the analyte in the presence of potential interferences.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[9]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[9]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness The RSD of the results should remain within acceptable limits when small, deliberate variations are made to the method parameters.[10]The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

A well-defined experimental protocol is crucial for a successful inter-laboratory validation study.[1] The following provides a detailed methodology for a comparative study of an HPLC assay method for a this compound drug substance.

Objective: To demonstrate that the analytical method for the assay of the this compound product, when transferred from a transferring laboratory to a receiving laboratory, provides comparable results.[1]

Materials:

  • This compound Drug Substance: One batch of homogeneous material.

  • This compound Reference Standard: A well-characterized reference standard.

  • Reagents and Solvents: All reagents and solvents should be of HPLC grade or equivalent.[1]

  • HPLC System: Both laboratories should use HPLC systems with comparable performance characteristics.[1]

Procedure:

  • Protocol Agreement: Both the transferring and receiving laboratories must agree on the validation protocol, including the methods to be used and the acceptance criteria.[8][11]

  • System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution five times. The acceptance criteria for system suitability should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).[1]

  • Sample Analysis: Each laboratory will analyze three different lots of the this compound drug substance in triplicate.

  • Data Comparison: The results from both laboratories are then statistically compared against the predefined acceptance criteria.

Mandatory Visualizations

G cluster_protocol Inter-laboratory Validation Workflow A Define Validation Protocol & Acceptance Criteria B Transfer of Analytical Method & Reference Standards A->B C Training of Analysts at Receiving Laboratory B->C D Execution of Pre-approved Protocol C->D E Comparative Analysis at Both Laboratories D->E F Statistical Analysis of Results E->F G Acceptance Criteria Met? F->G Compare H Validation Successful G->H Yes I Investigate Discrepancies G->I No I->D Re-execute

Caption: Workflow for an inter-laboratory analytical method validation.

G cluster_validation Logical Relationship of Validation Parameters cluster_characteristics Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Method->LOD_LOQ FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision->FitForPurpose Specificity->FitForPurpose Linearity->FitForPurpose Range->FitForPurpose Robustness->FitForPurpose LOD_LOQ->FitForPurpose

Caption: Relationship between analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Chloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Chloropyrazine, a flammable and hazardous compound, requires specific procedures for its proper disposal. This guide provides essential, step-by-step instructions for the safe management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Quantitative Hazard Data

The following table summarizes the key hazard information for 2-chloropyrazine, extracted from safety data sheets (SDS). Understanding these hazards is crucial for safe handling and disposal.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor.[1][2][3]
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific target organ toxicity May cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal hazardous waste regulations. The following is a general procedural outline:

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be identified as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[1]

Step 2: Waste Collection and Containerization

  • Container: Use a designated, leak-proof, and chemically compatible waste container. The container must have a secure, tight-fitting lid.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the name "this compound," and a description of the contents (e.g., "this compound waste with methanol"). Include the date of waste accumulation.

  • Closure: Keep the waste container closed at all times, except when adding waste.[4]

Step 3: Storage

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is near the point of generation.[1] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Disposal

  • Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Recommended Disposal Methods: Approved disposal methods for this compound typically involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2]

  • Do Not:

    • Do not dispose of this compound down the drain.[4]

    • Do not evaporate this compound in a fume hood as a means of disposal.

    • Do not dispose of this compound in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Chloropyrazine_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal A This compound Waste Generated B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Container is Closed E->F G Use Secondary Containment E->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Disposal H->I J Transport to Licensed Facility (Incineration or Landfill) I->J

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

Essential Safety and Operational Guide for Handling Chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling chloropyrazine in a laboratory setting. Adherence to these guidelines is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be used if there is a splash hazard.[1][2]
Hand Protection Chemically impermeable gloves. Nitrile or rubber gloves are recommended. Gloves must be inspected before use and changed frequently, especially if contaminated.[1][3]
Body Protection A protective disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] Fire/flame resistant and impervious clothing is also advised.[1]
Respiratory Protection A NIOSH-approved half-face respirator with a combination filter cartridge for organic vapor/acid gas/HEPA is recommended when weighing and diluting.[2] In case of inadequate ventilation or risk of aerosol generation, a full-face respirator should be used.[1][2]
Foot Protection Protective shoe covers should be worn.[3]
Safe Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Use process enclosures or local exhaust ventilation to control airborne levels.

  • Ensure that an eyewash station and safety shower are readily accessible.

Procedural Steps for Handling:

  • Preparation:

    • Before handling, ensure all necessary PPE is correctly donned.

    • Inspect gloves for any signs of damage.

    • Clearly label all containers with the chemical name and hazard information.

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[3]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Use non-sparking tools to prevent ignition.[1]

    • Avoid the formation of dust and aerosols.[1]

  • After Handling:

    • Wash hands thoroughly with soap and water after removing gloves.[6]

    • Decontaminate all work surfaces.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate spill area and move upwind.[3]

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[1]

  • For solid spills, dampen the material with water to prevent dust formation.[3]

  • Use a high-efficiency vacuum cleaner or sweep up the material and place it into a suitable, labeled container for disposal.[1][3]

  • Wash the spill site thoroughly with soap and water.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[2][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

  • Unused this compound: Dispose of as hazardous waste through an approved waste disposal plant or licensed contractor.[2] Do not dispose of down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, absorbent pads, and empty containers, should be placed in a sealed, labeled container and disposed of as hazardous waste.[1][8]

  • Empty Containers: Puncture and dispose of empty containers at an authorized landfill, or return them to the supplier for reuse or recycling if possible.[3]

Visual Workflow Diagrams

The following diagrams illustrate the standard operating procedures for handling this compound and responding to a spill.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Don Appropriate PPE Prep2 Inspect Equipment Prep1->Prep2 Prep3 Verify Chemical Labels Prep2->Prep3 Handling1 Work in Fume Hood Prep3->Handling1 Handling2 Avoid Dust/Aerosol Formation Handling1->Handling2 Handling3 Use Non-Sparking Tools Handling2->Handling3 Post1 Decontaminate Work Area Handling3->Post1 Post2 Doff and Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Disp1 Segregate Hazardous Waste Post3->Disp1 Disp2 Label Waste Containers Disp1->Disp2 Disp3 Arrange for Professional Disposal Disp2->Disp3

Caption: Safe handling workflow for this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill (Dampen Solid Spills) don_ppe->contain cleanup Clean Up Spill (Vacuum or Sweep) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: Emergency response plan for a this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.